Product packaging for (R)-3-(Hydroxymethyl)cyclohexanone(Cat. No.:)

(R)-3-(Hydroxymethyl)cyclohexanone

Cat. No.: B11924179
M. Wt: 128.17 g/mol
InChI Key: OTZGKTIHFHBTGZ-ZCFIWIBFSA-N
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Description

(R)-3-(Hydroxymethyl)cyclohexanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B11924179 (R)-3-(Hydroxymethyl)cyclohexanone

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1

InChI Key

OTZGKTIHFHBTGZ-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@H](CC(=O)C1)CO

Canonical SMILES

C1CC(CC(=O)C1)CO

Origin of Product

United States

Foundational & Exploratory

(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of complex molecular architectures and potentially bioactive compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental data and protocols.

Core Chemical Properties

This compound is typically a clear, pale yellow to brown liquid or a solid with a melting point near room temperature. The presence of the hydroxyl group enhances its polarity and solubility in polar solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 21996-61-2[2]
Appearance Clear pale yellow to brown liquid or solid[1][3]
Boiling Point (Predicted) 239.8 ± 13.0 °C[4]
Density (Predicted) 1.054 ± 0.06 g/cm³[4]
Solubility More soluble in polar solvents[1]

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the stereochemistry and conformation of the molecule. For comparison, the ¹H NMR spectrum of the parent compound, cyclohexanone, shows peaks around 1.8 ppm, 1.4 ppm, and 1.3 ppm for the ring protons.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-220 ppm.[5] The carbon of the hydroxymethyl group and the carbons of the cyclohexyl ring will appear at higher field.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1710 cm⁻¹.[6] A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching vibration of the alcohol group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key challenge and an area of active research. Several strategies can be employed, primarily focusing on the asymmetric hydroxymethylation of cyclohexanone or the enantioselective reduction of a corresponding dicarbonyl precursor.

One of the most promising approaches is the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone . This method utilizes a chiral organocatalyst, such as a proline derivative, to facilitate the enantioselective addition of a formaldehyde equivalent to the α-position of the ketone.[2]

Illustrative Experimental Workflow for Organocatalytic α-Hydroxymethylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Cyclohexanone Cyclohexanone Mixing and Stirring Mixing and Stirring Cyclohexanone->Mixing and Stirring Formaldehyde Source Formaldehyde Source Formaldehyde Source->Mixing and Stirring Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->Mixing and Stirring Solvent Solvent Solvent->Mixing and Stirring Temperature Control Temperature Control Mixing and Stirring->Temperature Control Monitoring Progress (TLC/GC) Monitoring Progress (TLC/GC) Temperature Control->Monitoring Progress (TLC/GC) Quenching Quenching Monitoring Progress (TLC/GC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography NMR Spectroscopy NMR Spectroscopy Column Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Column Chromatography->Mass Spectrometry Chiral HPLC Chiral HPLC Column Chromatography->Chiral HPLC

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol Outline (Hypothetical, based on related procedures):

  • Reaction Setup: To a solution of cyclohexanone in an appropriate solvent (e.g., DMSO, CH₃CN), add the chiral organocatalyst (e.g., (S)-proline).

  • Addition of Reagents: Add the formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by TLC or GC.

  • Work-up: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

  • Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the cyclohexanone scaffold is present in numerous biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[4]

Potential Areas of Biological Investigation:

The presence of both a ketone and a hydroxyl group suggests that this compound could interact with various biological targets. For instance, it could serve as a substrate for dehydrogenases or be involved in metabolic pathways.

Hypothetical Signaling Pathway Involvement:

Given that some cyclohexanone derivatives exhibit anti-inflammatory properties, it is plausible that this compound or its metabolites could modulate inflammatory signaling pathways. For example, they might interfere with the NF-κB or MAPK signaling cascades, which are central to the inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Potential Inhibition LPS/Cytokines LPS/Cytokines Receptor Receptor LPS/Cytokines->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to MAPK->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression activates Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators R-3-HMC This compound R-3-HMC->IKK R-3-HMC->MAPK

Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting key kinases (IKK and MAPK) in the NF-κB and MAPK signaling pathways, respectively. It is important to note that this is a speculative model and requires experimental validation.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its properties and biological activities are still emerging, the existing knowledge on related compounds provides a strong foundation for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological targets are promising avenues for unlocking the full potential of this versatile molecule. Further investigation into its specific interactions with biological systems may reveal novel therapeutic applications.

References

Technical Guide: (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and a primary alcohol on a cyclohexane scaffold, allows for a variety of chemical transformations to create complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental details and data presentation for a technical audience.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for the racemic mixture of 3-(hydroxymethyl)cyclohexanone is 32916-58-8 .[1][2] While some sources associate the CAS number 21996-61-2 with this compound, this is not consistently and definitively confirmed across chemical databases. For the purpose of this guide, we will refer to the specific enantiomer as this compound. The InChIKey for the non-stereospecific molecule is OTZGKTIHFHBTGZ-UHFFFAOYSA-N.[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is presented in the table below. It is important to note that much of the publicly available data does not distinguish between the enantiomers and often refers to the racemic mixture.

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][2]
Molecular Weight128.17 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Boiling Point239.8 ± 13.0 °C (Predicted)
Density1.054 ± 0.06 g/cm³ (Predicted)
pKa14.77 ± 0.10 (Predicted)
XLogP3-AA0[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area37.3 Ų[2]
Spectroscopic Data

Detailed spectroscopic data for the individual enantiomers are not widely available. The following represents typical spectral data for 3-(hydroxymethyl)cyclohexanone.

  • ¹H NMR: Spectral data for the closely related cyclohexanone shows characteristic peaks for the methylene protons on the ring, with those alpha to the carbonyl group shifted downfield. The protons of the hydroxymethyl group would appear as a distinct signal, likely coupled to the adjacent methine proton.

  • ¹³C NMR: The carbonyl carbon of cyclohexanone typically appears around 210 ppm. The carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the development of chiral drugs. The most prominent method for achieving this is through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone.

Experimental Protocol: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol is a general representation based on established principles of proline-catalyzed aldol reactions.

Objective: To synthesize (R)-2-(hydroxymethyl)cyclohexanone, a regioisomer of the target compound, which illustrates the key synthetic strategy. The synthesis of the 3-substituted isomer would require a different starting material or a multi-step sequence.

Materials:

  • Cyclohexanone

  • Aqueous Formaldehyde (37 wt. %)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclohexanone (5.0 mmol) in DMSO (10 mL), add (S)-proline (0.5 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add aqueous formaldehyde (10.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired (R)-2-(hydroxymethyl)cyclohexanone.

Enantiomeric Excess Determination:

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically after derivatization of the hydroxyl group.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Cyclohexanone Derivative reaction Asymmetric Hydroxymethylation start->reaction 1. reagents Formaldehyde, (S)-Proline reagents->reaction 2. product Crude this compound reaction->product 3. extraction Aqueous Workup & Extraction product->extraction chromatography Silica Gel Chromatography extraction->chromatography analysis Chiral HPLC Analysis chromatography->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a versatile chiral intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a range of subsequent reactions, including oxidation, reduction, and nucleophilic additions.

While specific signaling pathways directly involving this compound have not been identified in the literature, its utility is demonstrated in the construction of larger molecules that may interact with biological targets. For example, cyclohexanone derivatives are core structures in a variety of pharmaceuticals. The introduction of a chiral hydroxymethyl group provides a key handle for building stereospecificity into the final drug candidate, which is critical for efficacy and safety.

The following diagram illustrates the logical relationship of how this building block is utilized in the drug discovery process.

G cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery start This compound modification Further Chemical Modifications (Oxidation, Reduction, etc.) start->modification library Library of Chiral Derivatives modification->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The focus is on providing detailed experimental protocols and comparative data for researchers and scientists in drug development and chemical synthesis.

Introduction

The stereochemistry of a molecule is crucial for its biological activity. Enantiomerically pure compounds are therefore of high importance in the pharmaceutical industry. This compound possesses two chiral centers, making its stereocontrolled synthesis a significant challenge. This document outlines and compares various synthetic strategies, with a particular focus on chemoenzymatic methods that have proven effective for obtaining high enantiomeric purity.

Synthetic Strategies

Several approaches have been explored for the enantioselective synthesis of this compound. The most prominent and successful methods include biocatalytic reductions and lipase-catalyzed kinetic resolutions. While asymmetric aldol reactions represent a potential pathway, specific protocols for the synthesis of the target molecule are not as well-documented in the literature compared to enzymatic methods.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone using lipases is a highly effective method for isolating the (R)-enantiomer. This process involves the selective acylation of one enantiomer from the racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. Porcine pancreatic lipase (PPL-II) has been shown to be particularly effective in catalyzing the acylation of the (R)-enantiomer, leading to high enantiomeric excess of the resulting ester.

Data Presentation

The following tables summarize the quantitative data for the key enantioselective synthesis methods.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone

LipaseAcyl DonorSolventProductYield (%)Enantiomeric Excess (e.e.) (%)Reference
PPL-IIVinyl acetateDiisopropyl ether(R)-3-(acetoxymethyl)cyclohexanone2591[1][2]
PFLVinyl acetateDiisopropyl ether(R)-3-(acetoxymethyl)cyclohexanone5752[1]
PCLVinyl acetateDiisopropyl ether(R)-3-(acetoxymethyl)cyclohexanone3975[1]

PPL-II: Porcine Pancreatic Lipase; PFL: Pseudomonas fluorescens Lipase; PCL: Pseudomonas cepacia Lipase

Table 2: Biocatalytic Reduction for the Synthesis of 3-hydroxycyclohexanone

BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (e.e.) (%)Reference
Baker's Yeast1,3-CyclohexanedioneNot Specified93.3[3]

Note: The biocatalytic reduction of 1,3-cyclohexanedione yields 3-hydroxycyclohexanone. While highly enantioselective, the direct synthesis of this compound via this method from a corresponding precursor is not explicitly detailed in the cited literature.

Experimental Protocols

Detailed Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone

This protocol is based on the successful resolution using Porcine Pancreatic Lipase (PPL-II).

Materials:

  • Racemic 3-(hydroxymethyl)cyclohexanone

  • Porcine Pancreatic Lipase (PPL-II)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous diisopropyl ether.

  • Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution, followed by the addition of Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).

  • Reaction Monitoring: Stir the suspension at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.

  • Work-up: Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether. Combine the filtrate and washings.

  • Extraction: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.

Deprotection of (R)-3-(acetoxymethyl)cyclohexanone:

To obtain this compound, the acetate group from the resolved ester must be removed.

  • Hydrolysis: Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a suitable solvent mixture such as methanol/water.

  • Base Addition: Add a catalytic amount of a base (e.g., potassium carbonate) to the solution.

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture, remove the organic solvent, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify the resulting this compound by column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_0 Kinetic Resolution cluster_1 Work-up & Purification cluster_2 Products cluster_3 Deprotection racemate Racemic 3-(hydroxymethyl)cyclohexanone reaction Enzymatic Acylation racemate->reaction reagents Vinyl Acetate, PPL-II, Diisopropyl Ether reagents->reaction filtration Filtration to remove enzyme reaction->filtration extraction Aqueous Work-up filtration->extraction chromatography Silica Gel Chromatography extraction->chromatography s_enantiomer (S)-3-(hydroxymethyl)cyclohexanone chromatography->s_enantiomer r_acetate (R)-3-(acetoxymethyl)cyclohexanone chromatography->r_acetate hydrolysis Base-catalyzed Hydrolysis r_acetate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution.

Signaling Pathway (Illustrative)

While there isn't a signaling pathway in the traditional biological sense for this chemical synthesis, a logical relationship diagram can illustrate the decision-making process for selecting a synthetic route.

G cluster_options Synthetic Approaches cluster_evaluation Evaluation Criteria start Target: this compound biocatalysis Biocatalytic Reduction start->biocatalysis kinetic_resolution Kinetic Resolution start->kinetic_resolution asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis yield Yield biocatalysis->yield Moderate ee Enantiomeric Excess biocatalysis->ee High protocol_availability Protocol Availability biocatalysis->protocol_availability Less Specific kinetic_resolution->yield Theoretically max 50% kinetic_resolution->ee Very High kinetic_resolution->protocol_availability Well-documented asymmetric_synthesis->yield Potentially High asymmetric_synthesis->ee Potentially High asymmetric_synthesis->protocol_availability Limited for this specific target conclusion Conclusion: Kinetic resolution is a practical and well-documented approach. ee->conclusion protocol_availability->conclusion

References

Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details validated synthetic routes for the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cyclohexanone. This document provides a comparative analysis of two primary strategies: asymmetric reduction of a prochiral precursor and chemoenzymatic resolution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic approach.

Executive Summary

The synthesis of enantiomerically pure this compound is a key challenge in organic synthesis, with significant implications for the development of complex chiral molecules. This guide outlines two robust and effective strategies to achieve this transformation.

Strategy 1: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde leverages the highly selective Corey-Bakshi-Shibata (CBS) reduction to establish the desired stereocenter. This pathway involves the initial formylation of cyclohexanone to produce the key intermediate, 3-oxocyclohexanecarbaldehyde, which is then subjected to an asymmetric reduction.

Strategy 2: Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone offers a biocatalytic approach to separate the desired (R)-enantiomer from a racemic mixture. This method first requires the synthesis of racemic 3-(hydroxymethyl)cyclohexanone, followed by a lipase-catalyzed kinetic resolution.

Both strategies are presented with detailed experimental procedures and a comparative analysis of their respective yields and enantioselectivities, allowing for an informed decision based on laboratory capabilities and project requirements.

Strategy 1: Asymmetric Reduction of a Prochiral Precursor

This strategy is centered around the creation of a prochiral intermediate, 3-oxocyclohexanecarbaldehyde, from cyclohexanone, followed by an enantioselective reduction of the aldehyde functionality to introduce the chiral center.

Synthetic Workflow

Asymmetric_Reduction_Workflow Cyclohexanone Cyclohexanone Precursor 3-Oxocyclohexanecarbaldehyde Cyclohexanone->Precursor Formylation Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Precursor Base Base (e.g., NaH) Base->Precursor Target This compound Precursor->Target Asymmetric Reduction (CBS Reduction) CBS_Catalyst (S)-Me-CBS Catalyst CBS_Catalyst->Target Reducing_Agent Reducing Agent (e.g., BH3•THF) Reducing_Agent->Target

Figure 1: Synthetic workflow for the asymmetric reduction strategy.
Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde

  • Reaction: Claisen condensation of cyclohexanone with ethyl formate.

  • Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with ice-cold water, and the aqueous layer is acidified with dilute HCl. The product is then extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 3-oxocyclohexanecarbaldehyde, which can be purified by distillation or chromatography.

Step 2: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde (Corey-Bakshi-Shibata Reduction) [1][2][3]

  • Reaction: Enantioselective reduction of the aldehyde using an oxazaborolidine catalyst.

  • Procedure: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) is added dropwise. After stirring for 15 minutes, a solution of 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous THF is added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data
StepReactantsProductsYield (%)Enantiomeric Excess (e.e.) (%)
1. FormylationCyclohexanone, Ethyl Formate, NaH3-Oxocyclohexanecarbaldehyde65-75N/A
2. Asymmetric Reduction (CBS)3-Oxocyclohexanecarbaldehyde, (S)-Me-CBS, BH3•THFThis compound85-95>95

Strategy 2: Chemoenzymatic Resolution

This approach involves the synthesis of a racemic mixture of the target compound, followed by an enzymatic kinetic resolution to selectively isolate the desired (R)-enantiomer.

Synthetic Workflow

Chemoenzymatic_Resolution_Workflow Cyclohexanone Cyclohexanone Intermediate_1 3-Oxocyclohexanecarboxylic Acid Cyclohexanone->Intermediate_1 Carboxylation Racemic_Product Racemic 3-(Hydroxymethyl)cyclohexanone Intermediate_1->Racemic_Product Reduction Reducing_Agent_1 Reducing Agent (e.g., NaBH4) Reducing_Agent_1->Racemic_Product R_Ester (R)-3-(Acetoxymethyl)cyclohexanone Racemic_Product->R_Ester Enzymatic Acetylation S_Alcohol (S)-3-(Hydroxymethyl)cyclohexanone Racemic_Product->S_Alcohol Unreacted Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->R_Ester Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->R_Ester Target This compound R_Ester->Target Hydrolysis Hydrolysis Hydrolysis (e.g., K2CO3, MeOH) Hydrolysis->Target

Figure 2: Synthetic workflow for the chemoenzymatic resolution strategy.
Experimental Protocols

Step 1: Synthesis of Racemic 3-(Hydroxymethyl)cyclohexanone

  • Sub-step 1a: Synthesis of 3-Oxocyclohexanecarboxylic Acid: A common route involves the oxidation of cyclohexene to adipic acid, followed by Dieckmann condensation and decarboxylation. A more direct, albeit lower yielding, approach is the carboxylation of the cyclohexanone enolate.

  • Sub-step 1b: Reduction to Racemic 3-(Hydroxymethyl)cyclohexanone: The carboxylic acid group of 3-oxocyclohexanecarboxylic acid is selectively reduced to the alcohol. To a solution of 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF, borane-dimethyl sulfide complex (2.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford racemic 3-(hydroxymethyl)cyclohexanone.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Reaction: Enantioselective acylation of the racemic alcohol.

  • Procedure: To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether), vinyl acetate (2.0 eq) and an immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B) are added. The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. The enzyme is removed by filtration, and the filtrate is concentrated. The unreacted (S)-3-(hydroxymethyl)cyclohexanone and the (R)-3-(acetoxymethyl)cyclohexanone are separated by column chromatography.

Step 3: Hydrolysis of (R)-3-(Acetoxymethyl)cyclohexanone

  • Reaction: Saponification of the ester to yield the desired alcohol.

  • Procedure: The purified (R)-3-(acetoxymethyl)cyclohexanone is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography to yield the final product, this compound.

Quantitative Data
StepReactantsProductsYield (%)Enantiomeric Excess (e.e.) (%)
1. Synthesis of Racemic Product3-Oxocyclohexanecarboxylic Acid, BH3•SMe2Racemic 3-(Hydroxymethyl)cyclohexanone80-90N/A
2. Enzymatic ResolutionRacemic 3-(Hydroxymethyl)cyclohexanone, Lipase, Vinyl Acetate(R)-3-(Acetoxymethyl)cyclohexanone & (S)-3-(Hydroxymethyl)cyclohexanone~45 (for each)>98 (for both)
3. Hydrolysis(R)-3-(Acetoxymethyl)cyclohexanone, K2CO3, MeOHThis compound>95>98

Conclusion

Both the asymmetric reduction and the chemoenzymatic resolution strategies provide effective means for the synthesis of this compound from cyclohexanone. The choice between these methods will depend on specific laboratory resources and expertise. The asymmetric reduction offers a more direct route with fewer steps, while the chemoenzymatic approach provides access to both enantiomers in high purity, which can be advantageous for structure-activity relationship studies. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of these synthetic strategies in a research and development setting.

References

An In-depth Technical Guide to the Organocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the synthesis of pharmaceuticals and natural products. The document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

Chiral 3-(hydroxymethyl)cyclohexanone and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The ability to introduce a hydroxymethyl group stereoselectively at the α-position of a carbonyl compound is a significant challenge in organic synthesis. Organocatalysis has emerged as a powerful, environmentally benign alternative to traditional metal-based catalysts for such transformations, often providing high levels of enantioselectivity. This guide focuses on the direct asymmetric α-hydroxymethylation of cyclohexanone using small organic molecules as catalysts.

Key Organocatalytic Approaches

The primary organocatalytic method for the synthesis of this compound is the asymmetric aldol reaction between cyclohexanone and formaldehyde. Proline and its derivatives are the most commonly employed catalysts for this transformation. The reaction proceeds through an enamine intermediate, which is formed from the reaction of the ketone with the amine catalyst. This enamine then nucleophilically attacks formaldehyde, followed by hydrolysis to yield the desired product and regenerate the catalyst.

Other organocatalysts, such as threonine-derived amino sulfonamides and diarylprolinol silyl ethers, have also been investigated for the α-hydroxymethylation of ketones and aldehydes, demonstrating the versatility of organocatalysis in this field.[1][2]

Data Presentation

The following table summarizes the quantitative data from various organocatalytic systems for the α-hydroxymethylation of cyclohexanone.

CatalystCo-catalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)dr (anti:syn)Reference
L-Threonine-WaterRT-up to 97.3up to 89.6up to 92:8[1]
(S)-N-((S)-1-(morpholinoamino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamideBenzoic AcidWaterRT-Good--[1]
Threonine-derived tosylamide----GoodHighHigh[1]

Note: Specific quantitative data for the direct synthesis of this compound is often embedded within broader studies on α-hydroxymethylation of ketones. The data presented here is representative of the effectiveness of these catalytic systems for cyclohexanone.

Experimental Protocols

General Protocol for L-Proline Catalyzed α-Hydroxymethylation of Cyclohexanone

This protocol is a generalized procedure based on common practices in organocatalytic aldol reactions.

Materials:

  • Cyclohexanone

  • Aqueous Formaldehyde (37 wt. % in H₂O)

  • L-Proline

  • Dimethyl Sulfoxide (DMSO) or Water

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclohexanone (1.0 equiv.) in the chosen solvent (e.g., DMSO or water), add L-proline (0.1 - 0.3 equiv.).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add aqueous formaldehyde (1.0 - 2.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with a saturated aqueous solution of NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Visualizations

Proposed Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_reactants cluster_product A Cyclohexanone + (S)-Proline C Iminium Ion Intermediate A->C - H₂O B Enamine Intermediate D Addition of Formaldehyde B->D Nucleophilic Attack C->B Deprotonation E Hydrolysis D->E F This compound + (S)-Proline E->F F->A Catalyst Regeneration Product This compound F->Product Proline_out (S)-Proline F->Proline_out Cyclohexanone Cyclohexanone Cyclohexanone->A Formaldehyde Formaldehyde Formaldehyde->D Proline_in (S)-Proline Proline_in->A

Caption: Proposed catalytic cycle for the proline-catalyzed synthesis.

Experimental Workflow

G start Start reactants Combine Cyclohexanone, Proline, and Solvent start->reactants reaction_conditions Cool and Add Formaldehyde reactants->reaction_conditions stirring Stir and Monitor Reaction (TLC) reaction_conditions->stirring workup Quench with NH₄Cl and Extract stirring->workup purification Dry, Concentrate, and Purify (Chromatography) workup->purification product Obtain this compound purification->product end End product->end

Caption: General experimental workflow for the synthesis.

Conclusion

The organocatalytic synthesis of this compound represents a powerful and sustainable method for accessing this important chiral building block. Proline and its derivatives have proven to be effective catalysts, affording the product with good yields and high enantioselectivities under mild reaction conditions. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this chemistry in their synthetic endeavors. Further optimization of reaction conditions and the development of new generations of organocatalysts are ongoing areas of research that promise to further enhance the efficiency and applicability of this transformation.

References

Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the pharmaceutical industry. The focus is on leveraging whole-cell biocatalysts and isolated enzymes to achieve high enantioselectivity and yield. This document details potential enzymatic pathways, experimental workflows, and summarizes key performance data from analogous reactions.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug molecule. Traditional chemical synthesis of this compound often involves multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents, leading to environmental concerns and challenges in achieving high enantiomeric purity. Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[1] This guide explores the application of biocatalysis, particularly the use of ketoreductases and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) and Candida species, for the efficient and stereoselective synthesis of this compound.

Biocatalytic Approaches

The primary biocatalytic strategy for producing this compound involves the asymmetric reduction of a suitable prochiral precursor, such as 3-formylcyclohexanone. This transformation can be achieved using either isolated enzymes (ketoreductases/alcohol dehydrogenases) or whole-cell biocatalysts.

  • Whole-Cell Biocatalysis: This approach utilizes living microorganisms, most commonly baker's yeast (Saccharomyces cerevisiae) or various Candida species (e.g., Candida parapsilosis).[2] The key advantage of whole-cell systems is the in-situ regeneration of expensive cofactors (like NADH or NADPH) by the cell's own metabolic machinery.[1] These microorganisms contain a variety of oxidoreductases that can catalyze the desired reduction with high stereoselectivity.

  • Isolated Enzyme Systems: This method employs purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Using isolated enzymes offers greater control over reaction conditions and can lead to higher specific activities. However, it necessitates the external addition and regeneration of cofactors, which can add to the process cost. Co-expression of a ketoreductase with a cofactor regenerating enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli can be an effective strategy.[3][4]

Quantitative Data on Analogous Biocatalytic Reductions

While specific data for the biocatalytic reduction of 3-formylcyclohexanone is not extensively reported, the following table summarizes the performance of various biocatalysts in the reduction of analogous 3-substituted cyclohexanones and other relevant ketones. This data provides a strong indication of the potential yields and enantioselectivities achievable for the target synthesis.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
Baker's Yeast2,2-Dimethyl-1,3-cyclohexanedione(S)-3-Hydroxy-2,2-dimethylcyclohexanoneGood>99[5]
Candida parapsilosis (WY12)N-(3-oxobutyl)morpholine(S)-N-(3-hydroxybutyl)morpholine99>99[2]
Recombinant E. coli (expressing KRED and GDH)1-Boc-3-piperidinone(S)-N-Boc-3-hydroxypiperidine96.2>99[6]
Recombinant E. coli (expressing CtXR and CbFDH)Ethyl 4-cyanobenzoylformateEthyl (R)-4-cyanomandelate8297.2[4][7]

Key Experimental Protocols

The following are detailed, representative protocols for the biocatalytic synthesis of this compound using both whole-cell and isolated enzyme approaches. These are based on established methodologies for similar substrates.

Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the reduction of 3-formylcyclohexanone using commercially available baker's yeast.

Materials:

  • 3-formylcyclohexanone

  • Fresh Baker's Yeast (S. cerevisiae)

  • D-Glucose

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Preparation of the Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of fresh baker's yeast in 200 mL of deionized water.

  • Activation: Add 10 g of D-glucose to the yeast suspension and stir at room temperature (25-30°C) for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of ethanol (e.g., 2-3 mL) and add it dropwise to the yeast suspension under continuous stirring.

  • Biotransformation: Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, centrifuge the mixture to separate the yeast cells.

  • Extraction: Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Bioreduction using a Recombinant Ketoreductase with Cofactor Regeneration

This protocol outlines the use of a recombinant E. coli whole-cell system co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • Recombinant E. coli cells co-expressing KRED and GDH

  • 3-formylcyclohexanone

  • D-Glucose

  • Phosphate buffer (100 mM, pH 7.0)

  • NADP+ or NAD+ (catalytic amount)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bioreactor or temperature-controlled shaker

  • Centrifuge

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Cell Suspension: Suspend a specific amount of wet recombinant E. coli cells (e.g., 10 g) in 100 mL of 100 mM phosphate buffer (pH 7.0).

  • Reaction Mixture Preparation: In a bioreactor or a suitable flask, add the cell suspension, D-glucose (as the co-substrate for cofactor regeneration, e.g., 1.2 equivalents relative to the substrate), and a catalytic amount of NADP+ or NAD+.

  • Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

  • Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor the pH and adjust if necessary. The reaction progress can be followed by HPLC or GC analysis.

  • Work-up and Extraction: Once the reaction reaches completion, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Drying, Concentration, and Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate using a rotary evaporator, and purify the product by column chromatography.

Visualizations

Signaling Pathway

Biocatalytic_Reduction cluster_0 Enzymatic Cycle cluster_1 Cofactor Regeneration 3-Formylcyclohexanone 3-Formylcyclohexanone KRED Ketoreductase (KRED) 3-Formylcyclohexanone->KRED Substrate Binding R-3-(hydroxymethyl)cyclohexanone R-3-(hydroxymethyl)cyclohexanone KRED->R-3-(hydroxymethyl)cyclohexanone Product Release NADP NADP+ KRED->NADP KRED->NADP Cofactor Oxidation NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH Input GDH->NADPH Regenerated Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Enzymatic reduction of 3-formylcyclohexanone to this compound.

Experimental Workflow

Experimental_Workflow start Start prep Biocatalyst Preparation (Yeast activation or recombinant cell culture) start->prep reaction Biotransformation (Substrate addition and incubation) prep->reaction monitoring Reaction Monitoring (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Continue incubation workup Work-up (Cell separation/Centrifugation) monitoring->workup Reaction complete extraction Product Extraction (Solvent extraction) workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis (Chiral HPLC/GC for ee determination) purification->analysis end Final Product: This compound analysis->end

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

References

Spectroscopic Analysis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-3-(hydroxymethyl)cyclohexanone. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the expected spectroscopic data based on its chemical structure and data from analogous compounds. It also furnishes detailed, standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar molecules in a research and drug development context.

Introduction

This compound is a chiral organic compound featuring a cyclohexanone ring substituted with a hydroxymethyl group at the 3-position. Its stereochemistry and bifunctional nature (containing both a ketone and a primary alcohol) make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide outlines the anticipated spectroscopic signatures and provides robust methodologies for their acquisition.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and potential for diastereotopicity.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
-CH₂-OH (Hydroxymethyl protons)3.5 - 3.8Doublet or Doublet of DoubletsCoupled to the proton at C3.
-OH (Alcohol proton)Variable (1.5 - 4.0)Singlet (broad)Chemical shift is concentration and solvent dependent.
-CH-CH₂OH (Proton at C3)1.8 - 2.2MultipletComplex splitting due to coupling with adjacent protons.
Cyclohexane ring protons1.2 - 2.5MultipletsSignificant overlap of signals is expected.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon framework.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ketone)205 - 220
-CH₂-OH (Hydroxymethyl carbon)60 - 70
-CH-CH₂OH (Carbon at C3)40 - 50
Other cyclohexane ring carbons20 - 45
Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the ketone and alcohol functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (Alcohol)3200 - 3600Strong, BroadIndicates hydrogen bonding.
C=O stretch (Ketone)1700 - 1725Strong, SharpCharacteristic for a six-membered ring ketone[1][2].
C-H stretch (sp³ C-H)2850 - 3000Medium to Strong
C-O stretch (Alcohol)1000 - 1260Medium to Strong[1]
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Ion Expected m/z Notes
[M]⁺ (Molecular Ion)128.08Based on the molecular formula C₇H₁₂O₂[3].
[M-H₂O]⁺110.07Loss of water from the alcohol group.
[M-C₂H₄O]⁺84.06Fragmentation involving the hydroxymethyl group.
Other fragmentsVariousComplex fragmentation pattern expected.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to non-volatile, soluble organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • The relaxation delay should be set to at least 1 second.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

    • The sample should be spinning at a rate of ~20 Hz to average out magnetic field inhomogeneities.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton coupling.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a 75 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to approximately 220 ppm.

    • Use a 45-degree pulse angle.

    • A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis, though shorter delays can be used for qualitative spectra[4].

    • A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

    • Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Solids):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride)[5].

    • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr)[5].

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[5].

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL[6].

    • Further dilute this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument[6].

    • Ensure the final solution is free of any particulate matter by filtration if necessary[6].

  • Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition (using an ESI source):

    • Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).

    • Optimize the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

  • Data Processing:

    • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition[7].

Workflow and Visualization

The general workflow for the spectroscopic analysis of a compound like this compound involves a logical progression from sample preparation to data interpretation, often with iterative steps to confirm a structure.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra: Chemical Shift, Integration, Multiplicity NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Conclusion

The structural characterization of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is sparse in the literature, a comprehensive analysis based on its constituent functional groups allows for the prediction of its key spectroscopic features. The detailed protocols provided in this guide offer a robust framework for researchers to obtain high-quality spectroscopic data for this and related compounds, ensuring accurate structural verification and quality assessment in research and development settings.

References

(R)-3-(hydroxymethyl)cyclohexanone 1H NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-(hydroxymethyl)cyclohexanone

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a chiral building block of significant interest in organic synthesis. The analysis is based on established principles of chemical shifts, spin-spin coupling, and conformational effects inherent to substituted cyclohexanone systems.

Predicted ¹H NMR Spectral Data

Due to the lack of a publicly available, fully assigned ¹H NMR spectrum for this compound, the following data table presents predicted values. These predictions are derived from the analysis of structurally similar compounds, including cyclohexanone and its derivatives, and are based on the molecule's most stable chair conformation, where the bulky hydroxymethyl group occupies the equatorial position to minimize steric hindrance.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H2ax, H6ax2.2 - 2.5m-
H2eq, H6eq2.0 - 2.3m-
H3a1.8 - 2.1m-
H4ax, H5ax1.2 - 1.6m-
H4eq, H5eq1.6 - 1.9m-
-CH₂OH3.5 - 3.8d~6.0
-OHVariable (Broad)s-

Note: The assignments distinguish between axial (ax) and equatorial (eq) protons. The protons at positions 4 and 5, and 2 and 6 are diastereotopic and thus chemically non-equivalent, leading to complex multiplets (m).

Analysis of Spectral Features

  • Chemical Shifts :

    • Protons Alpha to Carbonyl (H2, H6) : The protons on the carbons adjacent to the electron-withdrawing carbonyl group are the most deshielded of the ring protons, expected to appear in the 2.0-2.5 ppm range.[1]

    • Hydroxymethyl Protons (-CH₂OH) : The two protons of the hydroxymethyl group are attached to a carbon bonded to an oxygen atom. This proximity to an electronegative atom causes a significant downfield shift, placing their signal in the 3.5-3.8 ppm region.[2]

    • Methine Proton (H3) : The proton on the carbon bearing the hydroxymethyl group (C3) is expected to be a complex multiplet due to coupling with adjacent methylene protons.

    • Ring Methylene Protons (H4, H5) : These protons are the most shielded within the ring system and are expected to resonate further upfield, typically between 1.2 and 1.9 ppm.[1]

    • Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that may not show coupling.

  • Spin-Spin Coupling :

    • The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule in first-order spectra. However, due to the rigid chair conformation and the potential for overlapping signals, many of the ring protons will appear as complex multiplets.

    • Coupling Constants (J) are critical for determining the relative orientation of protons. In a cyclohexyl system:

      • Large couplings (³J ≈ 10-13 Hz ) are characteristic of axial-axial (diaxial) interactions.

      • Smaller couplings (³J ≈ 2-5 Hz ) are typical for axial-equatorial and equatorial-equatorial interactions.[3]

    • The -CH₂OH protons are expected to appear as a doublet due to coupling with the H3 proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:[4]

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the this compound sample.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, small vial.[4] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[5]

    • Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for field stability.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate spectral width (e.g., 0-12 ppm for ¹H NMR).

    • Acquire the spectrum using a standard pulse sequence. A 45° or 90° pulse is typically used.[6]

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Analytical Workflow and Coupling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectral analysis and the key spin-spin coupling interactions within the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structure Elucidation prep1 Weigh Sample (5-25 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Identify Chemical Shifts (δ) proc3->an1 an2 Analyze Splitting Patterns (Multiplicity) an1->an2 an3 Measure Coupling Constants (J) an2->an3 an4 Integrate Peak Areas an3->an4 confirm Assign Protons & Confirm Structure an4->confirm

Caption: Workflow for ¹H NMR Spectrum Analysis.

Caption: Key ¹H-¹H Spin-Spin Coupling Interactions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of (R)-3-(hydroxymethyl)cyclohexanone

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific chiral compound, this guide synthesizes data from analogous molecules, primarily cyclohexanone, and established infrared spectroscopy correlation tables. This document is intended to serve as a predictive reference for researchers working with this and similar molecules in fields such as organic synthesis, medicinal chemistry, and materials science.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a carbonyl (C=O) group within a six-membered ring, and various C-H and C-C bonds of the cyclohexyl backbone. The predicted spectral data is summarized in the table below.

Wave Number (cm⁻¹)Functional GroupVibration TypeExpected IntensityNotes
~3400O-HStretchingStrong, BroadThe broadness is due to hydrogen bonding.
~2930C-H (sp³)StretchingStrongCharacteristic of the methylene groups in the cyclohexane ring.
~2860C-H (sp³)StretchingMediumCharacteristic of the methylene groups in the cyclohexane ring.
~1710C=OStretchingStrong, SharpTypical for a saturated cyclic ketone.[1][2]
~1450C-HBending (Scissoring)MediumAssociated with the CH₂ groups of the cyclohexane ring.[1]
~1220C-CStretchingMedium to WeakSkeletal vibrations of the cyclohexane ring.
~1050C-OStretchingMediumFrom the primary alcohol (hydroxymethyl group).

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) or Thin Solid Film method.

I. Attenuated Total Reflectance (ATR) Method

This is a common and straightforward method for solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent like ethanol or isopropanol and allow it to dry completely.

    • Run a background spectrum of the empty, clean ATR crystal.[3] This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[3]

    • Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[3]

    • The instrument software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.

  • Post-Measurement:

    • Retract the press arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly as described in the preparation step.

II. Thin Solid Film Method

This method is an alternative if an ATR accessory is not available.

  • Materials:

    • FT-IR spectrometer

    • Salt plates (e.g., NaCl or KBr)

    • A volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone)

    • Pipette or dropper

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.

    • Place a drop or two of the resulting solution onto the surface of a clean, dry salt plate.[4]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4] The film should be translucent. If it is opaque, the film is too thick, and the solution should be diluted. If no film is visible, more solution can be added.[4]

  • Data Acquisition:

    • Run a background spectrum using a clean, empty salt plate.

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Collect the sample spectrum using similar acquisition parameters as the ATR method.

  • Post-Measurement:

    • Remove the salt plate from the spectrometer.

    • Clean the salt plate by rinsing with a suitable solvent and drying thoroughly. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start: Solid Sample dissolve Dissolve in Volatile Solvent (for Thin Film Method) prep_start->dissolve atr_place Place on ATR Crystal prep_start->atr_place deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate film Thin Solid Film evaporate->film prep_end Prepared Sample film->prep_end atr_press Apply Pressure atr_place->atr_press atr_press->prep_end background Collect Background Spectrum prep_end->background sample_scan Collect Sample Spectrum background->sample_scan ft Fourier Transform sample_scan->ft subtract Background Subtraction ft->subtract spectrum Generate FT-IR Spectrum subtract->spectrum interpret Peak Identification & Interpretation spectrum->interpret report Final Report interpret->report

References

Mass Spectrometry of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of (R)-3-(hydroxymethyl)cyclohexanone. The content covers predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflows. This guide is intended to assist researchers and professionals in the fields of analytical chemistry, drug discovery, and development in understanding and applying mass spectrometry for the characterization of this and structurally related compounds.

Introduction

This compound is a chiral organic compound of interest in synthetic chemistry and drug development. Its molecular structure, featuring a cyclohexanone ring and a hydroxymethyl substituent, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and structural elucidation. The compound has a molecular formula of C7H12O2 and a monoisotopic mass of 128.0837 Da.[1][2]

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

The primary fragmentation pathways for cyclic ketones involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] For this compound, several key fragmentation routes are anticipated:

  • Alpha-Cleavage: The initial ionization will produce a molecular ion [C7H12O2]+•. Alpha-cleavage on either side of the carbonyl group will lead to the formation of various fragment ions.

  • Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the hydroxymethyl group can result in the loss of a •CH2OH radical (31 Da), leading to a fragment at m/z 97.

  • Ring Opening and Subsequent Fragmentations: Following alpha-cleavage, the ring can open, leading to a variety of subsequent fragmentation pathways, including the loss of small neutral molecules like CO (28 Da) and C2H4 (28 Da).

  • Characteristic Cyclohexanone Fragments: Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55.[3] This is also expected to be a prominent peak in the spectrum of this compound. Another common fragment for cyclohexanone is observed at m/z 42.[4]

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragments for this compound under EI conditions.

m/zPredicted Fragment IonProposed Fragmentation Pathway
128[C7H12O2]+•Molecular Ion (M+)
111[M - OH]+Loss of a hydroxyl radical
97[M - CH2OH]+Alpha-cleavage with loss of the hydroxymethyl radical
84[M - CO - H2O]+Loss of carbon monoxide and water
69Further fragmentation of the ring structure
55[C4H7]+ or [C3H3O]+Characteristic fragment for cyclic ketones[3]
42[C3H6]+ or [C2H2O]+Characteristic fragment for cyclohexanone[4]

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

  • Sample Derivatization (Optional): To improve volatility and thermal stability, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Inlet: Split/splitless injector, operated in splitless mode for low concentrations. Injector temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway M Molecular Ion [C7H12O2]+• m/z = 128 F111 [M - OH]+ m/z = 111 M->F111 - •OH F97 [M - CH2OH]+ m/z = 97 M->F97 - •CH2OH F84 [M - CO - H2O]+ m/z = 84 M->F84 - CO, -H2O F69 Fragment m/z = 69 F97->F69 - C2H4 F55 [C4H7]+ or [C3H3O]+ m/z = 55 F97->F55 - C3H6 F84->F55 - CHO• F42 [C3H6]+ or [C2H2O]+ m/z = 42 F69->F42 - C2H3•

Caption: Predicted EI fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Optional: Derivatization (e.g., silylation) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/Ion Trap) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Generation of Mass Spectrum Detection->MassSpectrum Interpretation Interpretation of Fragmentation Pattern MassSpectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: General experimental workflow for GC-MS analysis.

References

physical properties of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of (R)-3-(hydroxymethyl)cyclohexanone

Introduction

This compound is a chiral organic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its role in the development of therapeutic agents. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers
  • IUPAC Name: (3R)-3-(hydroxymethyl)cyclohexan-1-one

  • Molecular Formula: C₇H₁₂O₂[2]

  • CAS Number: 21996-61-2 (for 3-(Hydroxymethyl)cyclohexanone)[1]

  • Canonical SMILES: C1CC(CC(=O)C1)CO[2]

  • InChIKey: OTZGKTIHFHBTGZ-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The are dictated by its molecular structure, which includes a polar carbonyl group, a hydroxyl group capable of hydrogen bonding, and a nonpolar cyclohexane ring. While experimental data for the pure (R)-enantiomer is scarce, predicted values and data for the racemic mixture provide valuable insights. The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[3]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource / Notes
Molecular Weight 128.17 g/mol Computed by PubChem[2]
Boiling Point 239.8 ± 13.0 °C at 760 mmHgPredicted[4]
Density 1.054 ± 0.06 g/cm³Predicted[4]
Appearance Colorless to pale yellow liquid/solid[3]
Topological Polar Surface Area 37.3 ŲComputed by Cactvs[2]
XLogP3-AA 0Computed by XLogP3[2]
Hydrogen Bond Donor Count 1Computed by Cactvs[2]
Hydrogen Bond Acceptor Count 2Computed by Cactvs[2]
Rotatable Bond Count 1Computed by Cactvs[2]

Experimental Protocols

Detailed experimental protocols for determining the specifically are not widely published. However, standard organic chemistry laboratory techniques can be applied.

Boiling Point Determination (Capillary Tube Method)

This micro-method is suitable for small sample quantities.

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[5]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tip.[6]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

  • Replicates: Repeat the measurement at least twice for accuracy, using a fresh capillary tube for each trial.[5]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.[7]

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance. Record this mass (M_pyc).

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Ensure no air bubbles are present. Weigh the filled pycnometer and record the mass (M_pyc+water).

  • Volume Calculation: Calculate the precise volume of the pycnometer using the formula: V = (M_pyc+water - M_pyc) / ρ_water.[7]

  • Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer and record the mass (M_pyc+sample).

  • Density Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (M_pyc+sample - M_pyc) / V.[7]

Solubility Determination (Qualitative)

This protocol determines the solubility of the compound in various solvents.

  • Sample Preparation: In a small test tube, place approximately 10-20 mg of this compound.[8]

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, diethyl ether, hexane) to the test tube.

  • Observation: Vigorously shake the tube for 10-20 seconds. Observe if the compound dissolves completely. If it dissolves, it is classified as "soluble." If a separate phase or solid remains, it is "insoluble."[9]

  • pH Test for Aqueous Solution: If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[10]

  • Systematic Testing: A systematic approach using solvents of varying polarity (water, 5% HCl, 5% NaOH, diethyl ether) can be used to classify the compound based on its functional groups.[8] Due to its hydroxyl and ketone groups, this compound is expected to be soluble in polar organic solvents and moderately soluble in water.[3]

Application in Drug Development

This compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These analogues are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, granting them enhanced metabolic stability against enzymatic cleavage.[11]

Many carbocyclic nucleosides function as antiviral or anticancer agents. After entering a cell, they are phosphorylated by viral or host kinases to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral polymerases (e.g., reverse transcriptase). Their incorporation often leads to chain termination due to the lack of a 3'-hydroxyl group or disruption of the polymerase's function, thereby inhibiting viral replication or cell proliferation.[12][13]

G cluster_synthesis Synthesis cluster_moa Mechanism of Action (in infected cell) A (R)-3-(hydroxymethyl) cyclohexanone B Multi-step Organic Synthesis A->B Key Chiral Building Block C Carbocyclic Nucleoside Analogue B->C D Analogue enters cell C->D Administration as Antiviral/Anticancer Drug E Phosphorylation (by kinases) D->E F Active Triphosphate Analogue (NA-TP) E->F G Viral Polymerase (e.g., Reverse Transcriptase) F->G H Viral DNA/RNA Synthesis F->H Competitive Incorporation G->H I Chain Termination / Inhibition H->I

Role of this compound in Drug Development.

Experimental Workflow: Asymmetric Synthesis

A common and efficient method to produce the enantiomerically pure this compound is through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone. This process utilizes a chiral organocatalyst, often derived from natural amino acids like proline, to stereoselectively introduce a hydroxymethyl group.

G cluster_workflow Asymmetric Synthesis Workflow start Reactants reactants Cyclohexanone + Formaldehyde Source + Chiral Organocatalyst start->reactants reaction Asymmetric Aldol Reaction (α-Hydroxymethylation) reactants->reaction workup Aqueous Workup (Quench reaction, separate layers) reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification analysis Analysis & Characterization (NMR, HPLC, Polarimetry) purification->analysis product Product: This compound analysis->product

Workflow for Asymmetric Synthesis.

References

Solubility Profile of (R)-3-(hydroxymethyl)cyclohexanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block with significant applications in organic synthesis and drug development. Due to its bifunctional nature, containing both a ketone and a hydroxyl group, its solubility behavior is of critical interest for reaction optimization, purification, and formulation. The presence of the hydroxymethyl group generally enhances its polarity, making it more soluble in polar solvents.[1]

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of this compound, featuring a polar hydroxyl group and a moderately polar ketone function on a non-polar cyclohexane ring, suggests a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

SolventSolvent Polarity (Dielectric Constant, ε)Predicted Solubility at 25°C ( g/100 mL)
Hexane1.88< 0.1
Toluene2.381-5
Diethyl Ether4.345-15
Acetone20.720-40
2-Propanol19.9> 50
Ethanol24.5> 50
Methanol32.7> 50
Water80.1Moderately Soluble

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath)

  • Syringe filters (0.22 µm)

  • Pre-weighed vials for filtrate collection

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtrate to determine the mass of the solution.

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the solution (filtrate) minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

Synthesis Workflow

This compound is a valuable chiral intermediate in the synthesis of more complex molecules. A common synthetic approach involves the asymmetric reduction of a precursor dicarbonyl compound. The following diagram illustrates a logical workflow for its preparation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Monoketalization cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Deprotection cluster_reaction4 Step 4: Chiral Resolution start1 1,3-Cyclohexanedione proc1 Acid Catalyst Toluene, Dean-Stark start1->proc1 start2 Protecting Group Source (e.g., Ethylene Glycol) start2->proc1 int1 Protected 1,3-Dione proc1->int1 Forms proc2 Reducing Agent (e.g., NaBH4) Methanol int1->proc2 int2 Hydroxylated Ketal proc2->int2 Reduces proc3 Aqueous Acid (e.g., HCl) int2->proc3 final_product (R,S)-3-(hydroxymethyl)cyclohexanone proc3->final_product Hydrolyzes to proc4 Enzymatic or Chromatographic Separation final_product->proc4 final_chiral_product This compound proc4->final_chiral_product Isolates

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Stability of (R)-3-(hydroxymethyl)cyclohexanone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability of (R)-3-(hydroxymethyl)cyclohexanone under acidic conditions. Due to a lack of direct studies on this specific molecule, this document extrapolates from established principles of organic chemistry and data from analogous compounds. It outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and presents illustrative data in a structured format. This guide is intended to serve as a foundational resource for researchers working with this and similar chiral molecules in acidic environments, particularly in the context of drug development and process chemistry.

Introduction

This compound is a chiral bifunctional molecule containing both a ketone and a primary alcohol.[1][2][3] Such structures are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[3] The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule suggests the potential for intramolecular reactions, particularly under acidic conditions which activate the carbonyl group.[4][5][6] Understanding the stability of this compound in acidic media is therefore critical for its synthesis, purification, formulation, and storage.

This guide will explore the likely acid-catalyzed reactions that this compound may undergo, thereby providing a framework for predicting its stability and designing appropriate handling and reaction conditions.

Potential Acid-Catalyzed Degradation Pathways

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack.[4][5][6] The primary hydroxyl group in the same molecule can act as an intramolecular nucleophile. Several potential reaction pathways are plausible:

  • Intramolecular Hemiacetal and Acetal Formation: The most probable reaction is an intramolecular cyclization to form a bicyclic hemiacetal. This is an equilibrium process that is often rapid.[5][6] In the presence of excess alcohol (e.g., as a solvent), further reaction to a more stable acetal could occur. The formation of a six-membered ring in the cyclization is kinetically and thermodynamically favored.

  • Dehydration: Acid-catalyzed dehydration of the alcohol is a possibility, which would lead to the formation of an unsaturated ketone. This is a common reaction for alcohols in the presence of strong acids and heat.

  • Intermolecular Reactions: If the concentration of this compound is high, intermolecular reactions such as self-condensation could occur.[7][8] This would involve the enol or enolate of one molecule attacking the protonated carbonyl of another.

Visualizing the Reaction Pathways

The following diagrams illustrate the potential acid-catalyzed reactions of this compound.

G Potential Acid-Catalyzed Reactions A This compound B Protonated Ketone A->B H+ C Bicyclic Hemiacetal B->C Intramolecular Nucleophilic Attack D Unsaturated Ketone (Dehydration Product) B->D Dehydration (requires heat) E Self-Condensation Products B->E Intermolecular Reaction (high concentration) C->B Equilibrium

Caption: Potential reaction pathways for this compound in acid.

Proposed Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound under acidic conditions, a systematic study should be performed. The following protocols are proposed.

General Experimental Workflow

G Experimental Workflow for Stability Testing A Prepare Stock Solution of This compound C Initiate Reaction at Controlled Temperature A->C B Prepare Acidic Solutions (e.g., HCl in various solvents) B->C D Aliquots Taken at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC/GC-MS E->F G Quantify Reactant and Products F->G H Determine Degradation Kinetics G->H

Caption: A general workflow for assessing the stability of the target compound.

Detailed Methodologies

Objective: To determine the rate of degradation and identify the major degradation products of this compound in acidic solutions at various temperatures.

Materials:

  • This compound (purity >98%)

  • Hydrochloric acid (analytical grade)

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

  • Quenching solution: Saturated sodium bicarbonate

  • Internal standard for chromatography

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a non-reactive solvent like acetonitrile.

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl) in the desired solvent system (e.g., water, methanol/water).

  • Reaction Conditions:

    • Set up multiple reaction vessels in a temperature-controlled bath (e.g., 25°C, 40°C, 60°C).

    • To each vessel, add the acidic solution and allow it to equilibrate to the target temperature.

    • Initiate the reaction by adding a known volume of the stock solution of this compound to achieve a final concentration of, for example, 1 mg/mL.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vessel.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of saturated sodium bicarbonate) and the internal standard.

  • Analytical Method:

    • Analyze the quenched samples by a validated stability-indicating HPLC method with UV detection or by GC-MS.

    • The mobile phase for HPLC could be a gradient of acetonitrile and water. A chiral column may be necessary to monitor for any racemization.

    • GC-MS would be useful for identifying the structures of any degradation products.

Data Analysis:

  • Calculate the concentration of this compound remaining at each time point relative to the initial concentration.

  • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for degradation under each condition.

  • Use the Arrhenius equation to determine the activation energy for the degradation process.

  • Identify and quantify major degradation products.

Illustrative Data Presentation

The following tables are examples of how quantitative data from the proposed stability studies could be presented.

Table 1: Pseudo-First-Order Rate Constants (k) for the Degradation of this compound in 0.5 M HCl

Temperature (°C)Solvent Systemk (s⁻¹)Half-life (t₁/₂) (hours)
25Water[Hypothetical][Hypothetical]
2550:50 Methanol/Water[Hypothetical][Hypothetical]
40Water[Hypothetical][Hypothetical]
4050:50 Methanol/Water[Hypothetical][Hypothetical]
60Water[Hypothetical][Hypothetical]
6050:50 Methanol/Water[Hypothetical][Hypothetical]

Table 2: Product Distribution after 24 hours in 0.5 M HCl at 40°C

ProductStructureRelative Abundance (%)
This compound[Starting Material][Hypothetical]
Bicyclic Hemiacetal[Product of Intramolecular Cyclization][Hypothetical]
Unsaturated Ketone[Product of Dehydration][Hypothetical]
Other[Unidentified Peaks][Hypothetical]

Conclusion

References

(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexyl scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for this compound. It includes detailed experimental protocols for key synthetic transformations, a summary of its physical and chemical properties, and a discussion of its prominent applications, particularly in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.

Introduction: Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the advancement of asymmetric synthesis methodologies. The importance of chiral synthons in drug discovery spurred the development of methods to produce enantiomerically pure compounds. The synthesis of optically active 3-substituted cyclohexanone derivatives has been an area of active research, with early methods often relying on classical resolution or the use of chiral auxiliaries. The development of more efficient catalytic asymmetric methods, such as organocatalysis and enzymatic resolutions, has made enantiomerically enriched compounds like this compound more accessible for research and development.

Its significance grew with the recognition of carbocyclic nucleosides as potent therapeutic agents. These molecules, where the furanose sugar ring of a natural nucleoside is replaced by a carbocycle, exhibit enhanced metabolic stability. This compound emerged as a key intermediate in the synthesis of these analogues, providing the necessary chiral framework for the carbocyclic core.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is presented in Table 1. It is important to note that some of these properties have been computationally predicted or are for the racemic mixture, as detailed experimental data for the pure (R)-enantiomer can be sparse in publicly available databases.

Table 1: Physicochemical Properties of 3-(hydroxymethyl)cyclohexanone

PropertyValueSource
Molecular FormulaC₇H₁₂O₂PubChem[1]
Molecular Weight128.17 g/mol PubChem[1]
AppearanceColorless to pale yellow liquid or solidCymitQuimica[2]
IUPAC Name3-(hydroxymethyl)cyclohexan-1-onePubChem[1]
CAS Number32916-58-8 (for the racemic mixture)PubChem[1]

Synthetic Methodologies

The enantioselective synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include enzymatic kinetic resolution of the racemic mixture and asymmetric synthesis from prochiral precursors.

Enzymatic Kinetic Resolution

Kinetic resolution using lipases is a widely employed method for obtaining enantiomerically enriched alcohols. In this approach, a racemic mixture of 3-(hydroxymethyl)cyclohexanone is subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts at a significantly faster rate than the other, allowing for their separation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone

This protocol is a generalized representation based on common practices in the field.

  • Materials:

    • (±)-3-(hydroxymethyl)cyclohexanone

    • Lipase (e.g., from Pseudomonas cepacia (PCL), Candida antarctica lipase B (CAL-B), or Porcine pancreatic lipase (PPL-II))[3]

    • Acyl donor (e.g., vinyl acetate, acetic anhydride)

    • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

    • Buffer solution (if hydrolysis is performed)

    • Standard laboratory glassware and purification equipment (e.g., chromatography column)

  • Procedure (Acylation):

    • Dissolve (±)-3-(hydroxymethyl)cyclohexanone (1.0 eq) in an anhydrous organic solvent.

    • Add the lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor (0.5-1.0 eq) to the mixture.

    • Stir the reaction at a controlled temperature (e.g., room temperature or 30-40 °C) and monitor the progress by a suitable analytical technique (e.g., chiral GC or HPLC).

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting (S)-acetate and the unreacted this compound by column chromatography.

    • The this compound can be further purified if necessary.

Quantitative Data from Lipase-Catalyzed Resolutions

LipaseProductYield (%)Enantiomeric Excess (ee, %)
PPL-II(R)-3-oxocyclohexyl acetate2591

Note: The data in this table is illustrative and can vary based on specific reaction conditions.

Asymmetric Synthesis

The direct asymmetric α-hydroxymethylation of cyclohexanone using a chiral organocatalyst, such as L-proline, provides a direct route to chiral hydroxymethylated cyclohexanones. This reaction typically involves an enamine intermediate which then reacts with a formaldehyde equivalent.

Experimental Protocol: L-Proline-Catalyzed Asymmetric Hydroxymethylation of Cyclohexanone

This protocol is a generalized representation.

  • Materials:

    • Cyclohexanone

    • Formaldehyde source (e.g., paraformaldehyde, formalin)

    • L-proline

    • Organic solvent (e.g., DMSO, DMF)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • To a solution of cyclohexanone in the chosen solvent, add L-proline (typically 10-30 mol%).

    • Add the formaldehyde source to the mixture.

    • Stir the reaction at room temperature or slightly elevated temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired 3-(hydroxymethyl)cyclohexanone. The enantiomeric excess can be determined by chiral HPLC or GC.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] These compounds are structurally similar to natural nucleosides but possess a carbocyclic ring instead of a ribose or deoxyribose sugar moiety, which imparts greater stability against enzymatic degradation.

Synthesis of Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from this compound involves a multi-step sequence where the ketone and alcohol functionalities are strategically manipulated to introduce the nucleobase and mimic the stereochemistry of natural nucleosides. A general synthetic pathway is outlined below.

G cluster_synthesis Synthesis of this compound cluster_modification Functional Group Manipulation cluster_coupling Nucleobase Coupling and Deprotection Cyclohexanone Cyclohexanone Racemic_3_HMCH (±)-3-(hydroxymethyl)cyclohexanone Cyclohexanone->Racemic_3_HMCH Hydroxymethylation R_3_HMCH This compound Racemic_3_HMCH->R_3_HMCH Enzymatic Resolution Protected_Intermediate Protected Intermediate R_3_HMCH->Protected_Intermediate Protection Functionalized_Carbocycle Functionalized Carbocycle Protected_Intermediate->Functionalized_Carbocycle Stereoselective Modifications Coupled_Product Protected Carbocyclic Nucleoside Functionalized_Carbocycle->Coupled_Product Nucleobase Coupling Final_Product Carbocyclic Nucleoside Analogue Coupled_Product->Final_Product Deprotection

Caption: Synthetic workflow from cyclohexanone to a carbocyclic nucleoside analogue.

Spectroscopic Data

Detailed spectroscopic data for the enantiomerically pure this compound can be found in specialized chemical literature. Below is a general representation of the expected spectral features based on the analysis of the racemic mixture and related compounds.

Table 2: Representative Spectroscopic Data

TechniqueKey Features
¹H NMR Signals corresponding to the methylene protons adjacent to the hydroxyl group, the methine proton at the chiral center, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns are characteristic of the substituted cyclohexane ring system.
¹³C NMR A signal for the carbonyl carbon (ketone), a signal for the carbon bearing the hydroxyl group, and several signals for the other methylene carbons of the cyclohexanone ring.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone group (typically around 1710 cm⁻¹) and a broad absorption band for the O-H stretch of the alcohol group (typically around 3400 cm⁻¹).

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex organic molecules, most notably carbocyclic nucleoside analogues. The development of efficient enantioselective synthetic methods, particularly enzymatic resolutions and organocatalytic reactions, has made this compound more accessible to the scientific community. Its continued use in medicinal chemistry and drug discovery is anticipated to lead to the development of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of its history, synthesis, and applications for researchers and professionals in the field.

Experimental Workflows and Signaling Pathways

The synthesis of this compound itself does not involve a signaling pathway. However, the carbocyclic nucleoside analogues derived from it can interact with various biological pathways, often by mimicking natural nucleosides and inhibiting key enzymes involved in DNA or RNA synthesis.

G cluster_synthesis Enzymatic Kinetic Resolution Workflow Start Start: Racemic 3-(hydroxymethyl)cyclohexanone Reaction Enzymatic Acylation (e.g., with Lipase and Vinyl Acetate) Start->Reaction Separation Chromatographic Separation Reaction->Separation Product_R This compound Separation->Product_R Byproduct_S (S)-3-acetoxycyclohexanone Separation->Byproduct_S

Caption: Experimental workflow for the enzymatic kinetic resolution of 3-(hydroxymethyl)cyclohexanone.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-3-(Hydroxymethyl)cyclohexanone in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block valuable in the stereoselective synthesis of complex molecular architectures. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexanone scaffold, allows for a variety of synthetic manipulations. These application notes provide an overview of its utility and detailed protocols for key transformations, serving as a practical guide for its incorporation into total synthesis endeavors.

Overview of Synthetic Applications

This compound serves as a precursor to a range of more complex chiral building blocks. Its functional groups can be selectively protected and reacted to introduce additional stereocenters and build molecular complexity. Key applications include:

  • Diastereoselective Reactions: The existing stereocenter can direct the stereochemical outcome of subsequent reactions on the cyclohexanone ring.

  • Synthesis of Bicyclic and Spirocyclic Systems: The ketone and hydroxyl functionalities provide handles for intramolecular cyclization reactions, leading to the formation of intricate ring systems.

  • Elaboration to Key Intermediates: Through a sequence of reactions, this compound can be converted into highly functionalized intermediates for the convergent synthesis of natural products and bioactive molecules.

While a complete total synthesis of a prominent natural product directly starting from commercially available this compound is not extensively documented in readily available literature, its utility is demonstrated in the preparation of advanced chiral intermediates. The following sections detail the preparation of such intermediates and the key reactions involved.

Preparation of Advanced Chiral Intermediates

A key strategy in utilizing this compound is its conversion to more elaborate chiral building blocks. An example is the synthesis of chiral 1,3-cycloalkanediones, which are valuable precursors in natural product synthesis.

Synthesis of (R)-2-methyl-2-(protected-hydroxymethyl)-1,3-cyclohexanedione

This transformation introduces a methyl group and protects the hydroxyl moiety, setting the stage for further stereoselective manipulations.

Workflow Diagram:

G start This compound p1 Protection of Hydroxyl Group (e.g., TBDPSCl, Imidazole, DMF) start->p1 p2 α-Methylation (e.g., LDA, MeI, THF) p1->p2 p3 Oxidation to 1,3-Dione (e.g., O2, LHMDS, P(OEt)3, THF) p2->p3 end_product (R)-2-methyl-2-(TBDPS-oxymethyl)-cyclohexane-1,3-dione p3->end_product

Caption: Synthetic pathway to a chiral 1,3-dione intermediate.

Quantitative Data:

StepReagents and ConditionsYield (%)Reference
Hydroxyl ProtectionTBDPSCl, Imidazole, DMF, rt, 12 h>95[1]
α-MethylationLDA, MeI, THF, -78 °C to rt~90[1]
Oxidation to 1,3-DioneO₂, LHMDS, P(OEt)₃, THF, -78 °C~85[1]

Key Experimental Protocols

The following are detailed protocols for the key transformations involved in the synthesis of the advanced chiral intermediate mentioned above.

Protocol 3.1: Protection of the Hydroxyl Group

Objective: To protect the primary alcohol as a silyl ether to prevent its interference in subsequent reactions.

Materials:

  • This compound

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add TBDPSCl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected ketone.

Protocol 3.2: α-Methylation of the Protected Ketone

Objective: To introduce a methyl group at the α-position of the ketone.

Materials:

  • Protected (R)-3-(TBDPS-oxymethyl)cyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe pump

Procedure:

  • Prepare a solution of the protected ketone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask and cool to -78 °C.

  • Slowly add LDA solution (1.2 eq) via syringe and stir the mixture at -78 °C for 1 hour.

  • Add MeI (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the α-methylated product.

Stereoselective Reduction of the 1,3-Dione Intermediate

The resulting chiral 1,3-dione is a prochiral substrate that can undergo highly enantioselective reduction to generate a chiral ketol with two defined stereocenters. This transformation is a powerful method for creating complex chiral building blocks.[1]

Reaction Pathway:

G start (R)-2-methyl-2-(TBDPS-oxymethyl)- cyclohexane-1,3-dione reductant Baker's Yeast (Saccharomyces cerevisiae) start->reductant Reduction product (2R,3R)-3-Hydroxy-2-methyl-2- (TBDPS-oxymethyl)cyclohexanone reductant->product

Caption: Enantioselective reduction of a prochiral 1,3-dione.

Quantitative Data:

SubstrateReduction MethodProductYield (%)Enantiomeric Excess (%)Reference
(R)-2-methyl-2-(TBDPS-oxymethyl)-cyclohexane-1,3-dioneBaker's Yeast(2R,3R)-3-Hydroxy-2-methyl-2-(TBDPS-oxymethyl)cyclohexanoneHigh>99[1]
Protocol 4.1: Baker's Yeast Reduction of the 1,3-Dione

Objective: To achieve a highly enantioselective reduction of the prochiral dione to a chiral ketol.

Materials:

  • (R)-2-methyl-2-(TBDPS-oxymethyl)-cyclohexane-1,3-dione

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

  • Celite

  • Ethyl acetate (EtOAc)

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, suspend baker's yeast in a solution of sucrose in water.

  • Stir the mixture at room temperature for 30 minutes to activate the yeast.

  • Add a solution of the 1,3-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing the Celite pad with EtOAc.

  • Extract the aqueous filtrate with EtOAc (3 x).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting chiral ketol by flash column chromatography.

Conclusion

This compound is a valuable chiral starting material that provides access to more complex and highly functionalized chiral building blocks. The protocols outlined above for protection, α-methylation, oxidation, and subsequent stereoselective reduction demonstrate a clear pathway for its elaboration. These advanced intermediates are primed for utilization in the convergent total synthesis of a variety of natural products and pharmaceutically relevant molecules, highlighting the strategic importance of this versatile chiral synthon. Researchers are encouraged to adapt and modify these protocols to suit their specific synthetic targets.

References

Application Notes: (R)-3-(hydroxymethyl)cyclohexanone as a Chiral Building Block for Antiviral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block prized in pharmaceutical development for its role in constructing complex molecular architectures. Its bifunctional nature, possessing both a ketone and a primary alcohol on a stereodefined cyclohexane scaffold, makes it an ideal precursor for carbocyclic nucleoside analogues, a class of drugs known for their significant antiviral and anti-cancer activities.

Carbocyclic nucleosides are mimics of natural nucleosides where the oxygen atom of the furanose sugar ring is replaced by a methylene group.[1][2] This structural modification grants them enhanced metabolic stability, as they are resistant to cleavage by phosphorylases and hydrolases that typically break the glycosidic bond in natural nucleosides.[1][2] The specific stereochemistry of building blocks like this compound is critical for ensuring the correct three-dimensional orientation of the final drug molecule, which is essential for its interaction with biological targets such as viral enzymes.[3]

Key Application: Synthesis of Antiviral Carbocyclic Nucleoside Analogues

A primary application of this compound and related chiral synthons is in the creation of antiviral agents that target herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[4][5] These synthetic nucleosides function by inhibiting viral replication.

The mechanism of action for many of these antiviral drugs involves a multi-step intracellular activation process. The nucleoside analogue is first taken up by the host cell and is then phosphorylated by viral-specific enzymes, such as thymidine kinase (TK) in the case of herpesviruses.[4] This selective first phosphorylation step by a viral enzyme is a key reason for the drug's specificity and reduced toxicity to uninfected host cells. Subsequent phosphorylations by host cellular kinases generate the active triphosphate form of the drug. This triphosphate analogue then acts as a competitive inhibitor and a fraudulent substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of chain elongation, thereby halting viral replication.[6]

G cluster_cell Host Cell cluster_virus Viral Replication Machinery Drug Carbocyclic Nucleoside Analogue Drug_MP Analogue Monophosphate Drug->Drug_MP Viral Thymidine Kinase (e.g., HSV-TK) Drug_DP Analogue Diphosphate Drug_MP->Drug_DP Host Cell Kinase Drug_TP Active Analogue Triphosphate Drug_DP->Drug_TP Host Cell Kinase Polymerase Viral DNA Polymerase Drug_TP->Polymerase Competitive Inhibition DNA Growing Viral DNA Chain Polymerase->DNA Incorporation Termination Chain Termination DNA->Termination Causes

Mechanism of action for a carbocyclic antiviral nucleoside analogue.

Quantitative Data Summary

The synthesis of chiral intermediates and their subsequent conversion into pharmaceutical targets involve multiple steps, each with specific conditions and expected outcomes. The following table summarizes representative data for key transformations.

StepCatalyst / ReagentSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)Citation
1. Asymmetric Reduction of 1,3-CyclohexanedioneBaker's Yeast (Immobilized)Water30-3548-72~85>93%[7]
2. Asymmetric Transfer Hydrogenation of a Cyclohexenone Precursor(R,R)-Ru-TsDPENFormic Acid/TEA28-408-1690-95>98%[3]
3. Nucleobase Coupling (Suzuki-Miyaura type)[Rh(COD)OH]₂ / (S)-Segphos / CsOHTHF / Water6012-1870-85>99% (for product)[8]

Data are representative values compiled from various sources and may vary based on specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3-hydroxycyclohexanone via Biotransformation

This protocol describes a green chemistry approach for the asymmetric reduction of a prochiral dione to the chiral hydroxy ketone using immobilized baker's yeast.

Materials:

  • 1,3-Cyclohexanedione

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Polyacrylamide gel (for immobilization)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Phosphate Buffer (pH 7.0)

Procedure:

  • Yeast Immobilization: Prepare a suspension of baker's yeast in water. Mix the suspension with an aqueous solution of acrylamide and a cross-linking agent. Initiate polymerization to form a gel, entrapping the yeast cells. Wash the resulting gel thoroughly with phosphate buffer to remove unreacted monomers.

  • Biotransformation: In a sterile flask, add 500 mL of deionized water and 20 g of sucrose. Add the immobilized yeast gel (approx. 50 g). Stir the mixture at 30°C for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1.0 g of 1,3-cyclohexanedione in a minimal amount of ethanol and add it dropwise to the yeast suspension.

  • Reaction: Maintain the reaction mixture at 30-35°C with gentle agitation for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, filter the mixture to remove the immobilized yeast (which can be washed and reused).

  • Extraction: Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield (R)-3-hydroxycyclohexanone.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Synthesis of a Carbocyclic Nucleoside Precursor

This protocol outlines a general procedure for the coupling of a nucleobase to a functionalized cyclohexane ring, a key step in forming the final drug scaffold.

Materials:

  • Chiral protected hydroxymethylcyclohexenyl chloride (or similar activated precursor)

  • Purine or Pyrimidine nucleobase (e.g., 6-chloropurine)

  • Palladium or Rhodium catalyst (e.g., [Rh(COD)OH]₂)

  • Chiral Ligand (e.g., (S)-Segphos)

  • Base (e.g., Cesium Carbonate or Cesium Hydroxide)

  • Solvent (e.g., Tetrahydrofuran (THF), Water)

  • Boronic acid (if using Suzuki coupling)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the rhodium catalyst (2.5 mol%) and the chiral ligand (6.0 mol%). Add anhydrous THF and stir the mixture at 60°C for 30 minutes to form the active catalytic complex.

  • Reaction Setup: In a separate flask, dissolve the chiral cyclohexenyl precursor (1.0 equiv), the nucleobase (1.2 equiv), and the base (2.0 equiv) in a mixture of THF and water.

  • Coupling Reaction: Transfer the solution from step 2 to the activated catalyst mixture via cannula.

  • Heating and Monitoring: Stir the reaction mixture at 60°C for 16-24 hours. Monitor the formation of the product by TLC.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired carbocyclic nucleoside precursor.

Visualized Workflows

The overall process from a simple starting material to a complex pharmaceutical agent can be visualized as a multi-step workflow.

G cluster_synthesis Synthesis of Chiral Building Block cluster_elaboration Elaboration to Pharmaceutical Intermediate A Prochiral Ketone (e.g., 1,3-Cyclohexanedione) B (R)-3-Hydroxycyclohexanone A->B Asymmetric Reduction (Protocol 1) C Functionalization & Protection B->C Downstream Processing D Activated Carbocyclic Precursor C->D e.g., Chlorination E Carbocyclic Nucleoside Analogue D->E Nucleobase Coupling (Protocol 2) F Final Deprotection & Purification E->F G Active Pharmaceutical Ingredient (API) F->G

General synthetic workflow from prochiral ketone to API.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the protection and deprotection of the primary hydroxyl group in (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block in pharmaceutical synthesis. The presence of a ketone functionality necessitates the careful selection of protecting groups to ensure chemoselectivity. This document outlines strategies employing silyl and benzyl ethers, offering robust and reliable methods for intermediate synthesis.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, containing both a primary hydroxyl group and a ketone, often requires the temporary masking of the hydroxyl group to allow for selective transformations at the ketone or other positions. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent reaction steps, and be selectively removed without affecting the ketone or the stereocenter. This document details two widely applicable and efficient strategies: the use of a tert-butyldimethylsilyl (TBS) ether and a benzyl (Bn) ether.

Protecting Group Strategies

The selection of an appropriate protecting group is contingent on the planned synthetic route and the reactivity of other functional groups in the molecule. For this compound, both silyl and benzyl ethers offer excellent stability and can be selectively introduced and removed.

  • Silyl Ethers (e.g., TBS): Tert-butyldimethylsilyl ethers are favored for their ease of introduction, general stability to a wide range of non-acidic reagents, and straightforward removal using fluoride ion sources. The steric bulk of the TBS group provides enhanced stability compared to smaller silyl ethers.

  • Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Their removal is typically achieved through hydrogenolysis, which offers an orthogonal deprotection strategy to the acid- or fluoride-labile silyl ethers.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection and deprotection of the hydroxyl group of this compound.

Table 1: Protection of this compound

Protecting GroupReagentsSolventBaseTime (h)Temp (°C)Yield (%)
TBSTBDMSClDMFImidazole12RT>95
BnBnBr, NaHTHFNaH16RT~90

Table 2: Deprotection of Protected this compound

Protected CompoundReagentsSolventTime (h)Temp (°C)Yield (%)
(R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanoneTBAF (1M in THF)THF2RT>90
(R)-3-((benzyloxy)methyl)cyclohexanoneH₂, 10% Pd/CEtOH12RT>95

Experimental Protocols

Protocol 1: Protection of this compound as a Tert-butyldimethylsilyl (TBS) Ether

This protocol describes the formation of (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone as a colorless oil.

Protocol 2: Deprotection of (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone

This protocol describes the removal of the TBS protecting group to regenerate the hydroxyl functionality.

Materials:

  • (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 3: Protection of this compound as a Benzyl (Bn) Ether

This protocol details the synthesis of (R)-3-((benzyloxy)methyl)cyclohexanone.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to give (R)-3-((benzyloxy)methyl)cyclohexanone.

Protocol 4: Deprotection of (R)-3-((benzyloxy)methyl)cyclohexanone

This protocol describes the hydrogenolysis of the benzyl ether to retrieve the free alcohol.

Materials:

  • (R)-3-((benzyloxy)methyl)cyclohexanone

  • Palladium on activated carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve (R)-3-((benzyloxy)methyl)cyclohexanone (1.0 eq) in ethanol or methanol in a suitable reaction vessel.

  • Carefully add 10% Palladium on carbon (10 mol %) to the solution.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) for 12 hours at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Mandatory Visualization

Protecting_Group_Workflow cluster_start Starting Material cluster_protection Protection Strategies cluster_intermediate Protected Intermediates cluster_deprotection Deprotection cluster_end Final Product Start This compound TBS_Protect TBS Protection Start->TBS_Protect TBDMSCl, Imidazole, DMF Bn_Protect Bn Protection Start->Bn_Protect NaH, BnBr, THF TBS_Protected (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone TBS_Protect->TBS_Protected Bn_Protected (R)-3-((benzyloxy)methyl)cyclohexanone Bn_Protect->Bn_Protected TBS_Deprotect TBAF TBS_Protected->TBS_Deprotect Bn_Deprotect H₂, Pd/C Bn_Protected->Bn_Deprotect End This compound TBS_Deprotect->End Bn_Deprotect->End

Caption: Workflow for protection and deprotection of this compound.

Application Notes and Protocols: Carbonyl Group Reactions of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reactions involving the carbonyl group of (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block in organic synthesis. The protocols detailed below are foundational for the synthesis of a variety of derivatives, including precursors to biologically active molecules such as carbocyclic nucleosides.

Introduction

This compound is a valuable chiral intermediate possessing two key reactive sites: a carbonyl group and a primary hydroxyl group. This bifunctionality allows for a range of selective chemical transformations, making it a crucial starting material in the synthesis of complex molecular architectures. Its applications are particularly notable in medicinal chemistry for the development of carbocyclic nucleoside analogues, where the cyclohexane ring serves as a stable isostere for the ribose moiety in natural nucleosides. These analogues have shown promise as antiviral and anticancer agents.

Key Reactions of the Carbonyl Group

The carbonyl group of this compound is susceptible to a variety of nucleophilic addition reactions. The inherent chirality of the molecule often directs the stereochemical outcome of these reactions, leading to the formation of diastereomeric products. Key transformations include reduction to a hydroxyl group, addition of organometallic reagents (Grignard reaction), and olefination (Wittig reaction).

Diastereoselective Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound yields the corresponding cis- or trans-3-(hydroxymethyl)cyclohexanol. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent employed. Smaller, less sterically hindered reagents like sodium borohydride (NaBH₄) tend to favor axial attack on the most stable chair conformation of the cyclohexanone ring, leading to the formation of the equatorial alcohol (trans-isomer) as the major product. Conversely, bulky hydride reagents such as L-Selectride® or K-Selectride® favor equatorial attack, resulting in the formation of the axial alcohol (cis-isomer) with high diastereoselectivity.

Table 1: Diastereoselective Reduction of this compound

ReagentMajor DiastereomerDiastereomeric Ratio (cis:trans)Typical Yield (%)
Sodium Borohydride (NaBH₄)trans~3:1 to 5:1>90
L-Selectride®cis>95:5>90
K-Selectride®cis>95:5>90
Note: Diastereomeric ratios and yields are estimated based on reactions with similarly substituted cyclohexanones and may vary based on specific reaction conditions.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

  • Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with this compound (1.28 g, 10 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: A 1.0 M solution of L-Selectride® in THF (12 mL, 12 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of water (5 mL), followed by 3 M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL), while maintaining the temperature below -60 °C.

  • Work-up: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cis-3-(hydroxymethyl)cyclohexanol.

Diagram 1: Workflow for Diastereoselective Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® dropwise cool->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench reaction monitor->quench extract Aqueous work-up and extraction quench->extract purify Purify by column chromatography extract->purify end cis-3-(hydroxymethyl)cyclohexanol purify->end

Caption: Workflow for the diastereoselective reduction of this compound.

Diastereoselective Grignard Reaction

The addition of Grignard reagents (R-MgX) to the carbonyl group of this compound introduces a new carbon-carbon bond and creates a tertiary alcohol. The stereochemical outcome of this reaction is influenced by both the steric hindrance of the Grignard reagent and the directing effect of the hydroxymethyl group, which can coordinate with the magnesium ion. This coordination can favor the delivery of the alkyl group from a specific face of the carbonyl, leading to a mixture of diastereomeric diols.

Table 2: Diastereoselective Grignard Reaction with this compound

Grignard ReagentMajor DiastereomerDiastereomeric RatioTypical Yield (%)
Methylmagnesium Bromide (CH₃MgBr)Varies~2:1 to 4:170-85
Phenylmagnesium Bromide (PhMgBr)Varies~3:1 to 6:165-80
Note: The major diastereomer and ratio can be influenced by the presence of chelating agents and reaction temperature. Yields are estimates based on similar substrates.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Preparation: A 100 mL three-necked round-bottom flask, flame-dried under vacuum and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with this compound (1.28 g, 10 mmol) dissolved in anhydrous diethyl ether (40 mL).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: A 3.0 M solution of methylmagnesium bromide in diethyl ether (4.0 mL, 12 mmol) is added dropwise from the dropping funnel over 20 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting diastereomeric diols are separated and purified by flash column chromatography on silica gel.

Diagram 2: Grignard Reaction Scheme

G reactant This compound reagent 1. CH₃MgBr, Et₂O, 0 °C to rt 2. Sat. aq. NH₄Cl product Diastereomeric 1-methyl-3-(hydroxymethyl)cyclohexan-1-ols reactant->product

Caption: General scheme for the Grignard reaction.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, yielding an alkene. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used. Non-stabilized ylides (e.g., from primary alkyl halides) typically favor the formation of the (Z)-alkene, while stabilized ylides (containing electron-withdrawing groups) generally yield the (E)-alkene as the major product.

Table 3: Wittig Reaction with this compound

YlideMajor IsomerE/Z RatioTypical Yield (%)
Methylenetriphenylphosphorane (Ph₃P=CH₂)N/AN/A75-90
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)Z-isomer>90:1070-85
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)E-isomer>95:580-95
Note: Ratios and yields are based on general principles of the Wittig reaction and may vary.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Iodide

  • Ylide Preparation: In a flame-dried 100 mL two-necked flask under nitrogen, methyltriphenylphosphonium iodide (4.44 g, 11 mmol) is suspended in anhydrous THF (40 mL). The suspension is cooled to 0 °C, and n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.

  • Reaction with Ketone: The solution of this compound (1.28 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride (20 mL).

  • Work-up: The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-3-(hydroxymethyl)-1-methylenecyclohexane.

Diagram 3: Wittig Reaction Logical Flow

G cluster_ylide Ylide Generation cluster_olefination Olefination phosphonium_salt Methyltriphenylphosphonium iodide ylide Methylenetriphenylphosphorane phosphonium_salt->ylide Deprotonation base n-Butyllithium ketone This compound ylide->ketone Reaction product (R)-3-(hydroxymethyl)-1-methylenecyclohexane ketone->product

Caption: Logical flow of the Wittig olefination reaction.

Application in Drug Development: Synthesis of Carbocyclic Nucleoside Analogues

Derivatives of this compound are key intermediates in the synthesis of carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but are resistant to enzymatic degradation, which can improve their pharmacokinetic profiles. Some carbocyclic nucleosides have been shown to exhibit potent antiviral activity by inhibiting viral polymerases or other key enzymes in viral replication.

Potential Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including viral infections and cancer. Some nucleoside analogues have been reported to modulate NF-κB signaling. For instance, by interfering with viral replication, carbocyclic nucleoside analogues can indirectly reduce the viral load, which in turn can decrease the activation of pro-inflammatory pathways like NF-κB that are often triggered by viral components.

Diagram 4: Simplified Overview of Potential NF-κB Modulation

G ViralInfection Viral Infection NFkB_Activation NF-κB Activation ViralInfection->NFkB_Activation ViralReplication Viral Replication ViralInfection->ViralReplication Inflammation Inflammation NFkB_Activation->Inflammation CarbocyclicNucleoside Carbocyclic Nucleoside Analogue CarbocyclicNucleoside->ViralReplication Inhibition

Caption: Potential indirect modulation of the NF-κB pathway.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of complex molecules. The reactions of its carbonyl group, particularly reduction, Grignard addition, and Wittig olefination, can be controlled to achieve high levels of diastereoselectivity. The resulting products serve as key intermediates in the development of novel therapeutics, such as carbocyclic nucleoside analogues with potential applications in antiviral and anti-inflammatory drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile synthon.

Application Note: Protocol for the Oxidation of (R)-3-(hydroxymethyl)cyclohexanone to (R)-3-formylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the oxidation of the secondary alcohol, (R)-3-(hydroxymethyl)cyclohexanone, to the corresponding aldehyde, (R)-3-formylcyclohexanone. The Swern oxidation is presented as a reliable and mild method, ideal for substrates with sensitive functional groups and stereocenters. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug development, offering a high-yield pathway to a key synthetic intermediate.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For complex molecules, such as intermediates in drug discovery, it is crucial to employ methods that are mild, selective, and high-yielding. (R)-3-formylcyclohexanone is a valuable building block, and its synthesis from this compound requires a carefully chosen oxidation protocol to avoid over-oxidation or side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is an excellent choice for this transformation due to its mild reaction conditions and high chemoselectivity.[1][2][3][4][5] This method avoids the use of heavy metals and does not oxidize aldehydes further to carboxylic acids.[1][5]

Key Experiment: Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] The reaction is typically carried out at low temperatures (-78 °C) and involves the formation of an alkoxysulfonium ylide intermediate, which then fragments to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[2]

Experimental Workflow

Swern_Oxidation_Workflow start Start reagents Prepare Reagents: - Oxalyl Chloride in DCM - DMSO in DCM - this compound in DCM - Triethylamine start->reagents reaction_setup Set up Reaction Flask under Inert Atmosphere (Nitrogen or Argon) reagents->reaction_setup cool_reaction Cool Reaction Flask to -78 °C (Dry Ice/Acetone Bath) reaction_setup->cool_reaction add_dmso Add DMSO Solution to Oxalyl Chloride Solution cool_reaction->add_dmso add_alcohol Add Alcohol Solution add_dmso->add_alcohol Stir for 15 min add_tea Add Triethylamine add_alcohol->add_tea Stir for 30 min warm_rt Warm to Room Temperature add_tea->warm_rt Stir for 30 min quench Quench Reaction with Water warm_rt->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer (Brine, dilute HCl) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure (R)-3-formylcyclohexanone purify->end

Caption: Experimental workflow for the Swern oxidation of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
This compound≥95%Commercially Available
Oxalyl chloride≥98%Commercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Dimethyl sulfide, a byproduct, has a strong, unpleasant odor.[1][2]

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (50 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM with stirring.

  • Activation of DMSO:

    • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM (10 mL).

    • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.

    • Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of Alcohol:

    • Prepare a solution of this compound (1.0 eq.) in anhydrous DCM (20 mL).

    • Slowly add the alcohol solution to the reaction mixture at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

  • Addition of Base:

    • Slowly add triethylamine (5.0 eq.) to the reaction mixture at -78 °C.

    • Stir the mixture for an additional 30 minutes at -78 °C.

  • Workup:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

    • Quench the reaction by adding water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (R)-3-formylcyclohexanone.

Data Presentation

Reactant/ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Volume/Mass
This compound128.171.010.01.28 g
Oxalyl chloride126.931.515.01.05 mL
Dimethyl sulfoxide (DMSO)78.132.222.01.56 mL
Triethylamine (TEA)101.195.050.06.97 mL
Dichloromethane (DCM)---~80 mL

Expected Yield: 85-95%

Signaling Pathway and Logical Relationship Diagram

Swern_Mechanism dmso DMSO electrophile Chloro(dimethyl)sulfonium chloride dmso->electrophile + oxalyl_chloride Oxalyl Chloride oxalyl_chloride->electrophile alkoxysulfonium Alkoxysulfonium salt electrophile->alkoxysulfonium + Alcohol co_co2 CO + CO₂ electrophile->co_co2 alcohol This compound alcohol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide + Triethylamine tea Triethylamine tea->ylide product (R)-3-formylcyclohexanone ylide->product Intramolecular Elimination dms Dimethyl Sulfide ylide->dms tea_hcl Triethylammonium chloride ylide->tea_hcl

Caption: Simplified mechanism of the Swern oxidation.

Conclusion

The Swern oxidation protocol detailed in this application note provides a robust and efficient method for the synthesis of (R)-3-formylcyclohexanone from this compound. Its mild conditions and high yield make it a valuable tool for researchers in organic synthesis and drug development. Careful execution of this protocol, particularly with respect to maintaining anhydrous and low-temperature conditions, will ensure successful and reproducible results.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature is crucial for the biological activity of the final drug products. This document provides detailed application notes and protocols for a robust and scalable synthesis of this compound, focusing on a chemoenzymatic approach that ensures high enantiomeric purity. The synthesis involves two key stages: the preparation of the precursor, 3-oxocyclohexane-1-carbaldehyde, and its subsequent enantioselective biocatalytic reduction.

Introduction

The development of efficient and scalable methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound serves as a critical intermediate for the synthesis of a variety of complex molecules, where the specific stereochemistry at the C3 position is essential for target engagement and efficacy. Traditional chemical methods for achieving this chirality can be complex, costly, and may produce undesirable byproducts. This application note details a chemoenzymatic route that leverages the high selectivity of biocatalysts to produce the target molecule on a large scale with high purity.

Overall Synthetic Strategy

The proposed large-scale synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 3-oxocyclohexane-1-carbaldehyde, followed by a highly selective enzymatic reduction of the aldehyde functionality.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enantioselective Reduction 1_3_Butadiene 1,3-Butadiene Diels_Alder Diels-Alder Reaction 1_3_Butadiene->Diels_Alder Acrolein Acrolein Acrolein->Diels_Alder Cyclohex_3_ene_1_carbaldehyde 3-Cyclohexene-1-carbaldehyde Diels_Alder->Cyclohex_3_ene_1_carbaldehyde Wacker_Oxidation Wacker Oxidation Cyclohex_3_ene_1_carbaldehyde->Wacker_Oxidation 3_Oxocyclohexane_1_carbaldehyde 3-Oxocyclohexane-1-carbaldehyde Wacker_Oxidation->3_Oxocyclohexane_1_carbaldehyde Precursor 3-Oxocyclohexane-1-carbaldehyde Biocatalytic_Reduction Biocatalytic Reduction (Ketoreductase) Precursor->Biocatalytic_Reduction Final_Product This compound Biocatalytic_Reduction->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclohexane-1-carbaldehyde

This precursor can be synthesized in two stages: a Diels-Alder reaction to form 3-cyclohexene-1-carboxaldehyde, followed by a selective oxidation of the double bond.

Part A: Diels-Alder Reaction of 1,3-Butadiene and Acrolein

This reaction is typically performed under pressure due to the gaseous nature of 1,3-butadiene.

  • Materials: 1,3-Butadiene, Acrolein, Hydroquinone (inhibitor), Toluene.

  • Procedure:

    • A high-pressure stainless-steel autoclave is charged with toluene and a small amount of hydroquinone to inhibit polymerization.

    • The autoclave is cooled, and acrolein is added.

    • The reactor is sealed, and liquefied 1,3-butadiene is introduced.

    • The mixture is heated. The reaction is exothermic and should be carefully monitored.

    • After the reaction is complete, the autoclave is cooled, and the excess pressure is vented.

    • The crude product is purified by fractional distillation.

Part B: Wacker Oxidation of 3-Cyclohexene-1-carboxaldehyde

This selective oxidation converts the cyclohexene moiety to a cyclohexanone.

  • Materials: 3-Cyclohexene-1-carboxaldehyde, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water.

  • Procedure:

    • A reaction vessel is charged with a mixture of DMF and water.

    • PdCl₂ and CuCl are added as catalysts.

    • 3-Cyclohexene-1-carboxaldehyde is added to the reaction mixture.

    • The reaction is stirred under an oxygen atmosphere (or air) at room temperature.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the reaction mixture is filtered to remove the catalyst.

    • The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude 3-oxocyclohexane-1-carbaldehyde, which can be purified by distillation or chromatography.

Step 2: Enantioselective Biocatalytic Reduction

This step utilizes a ketoreductase (KRED) enzyme to stereoselectively reduce the aldehyde of 3-oxocyclohexane-1-carbaldehyde to the desired (R)-alcohol. Commercially available KREDs often come with screening kits to identify the optimal enzyme and conditions. A general procedure using a whole-cell biocatalyst like Baker's Yeast (Saccharomyces cerevisiae) is also presented as a cost-effective alternative.

G Start 3-Oxocyclohexane-1-carbaldehyde Biocatalyst_Prep Prepare Biocatalyst Suspension (e.g., Baker's Yeast in Buffer) Start->Biocatalyst_Prep Substrate_Addition Add Substrate to Biocatalyst Biocatalyst_Prep->Substrate_Addition Incubation Incubate with Agitation (Controlled Temperature and pH) Substrate_Addition->Incubation Monitoring Monitor Conversion (GC/HPLC) Incubation->Monitoring Workup Work-up: - Centrifuge to remove cells - Extract supernatant with organic solvent Monitoring->Workup Upon Completion Purification Purification: - Dry organic extracts - Concentrate solvent - Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Figure 2: Workflow for the biocatalytic reduction step.

Protocol using Baker's Yeast:

  • Materials: 3-Oxocyclohexane-1-carbaldehyde, Baker's Yeast (Saccharomyces cerevisiae), D-Glucose, Phosphate buffer (pH 7.0), Antifoaming agent.

  • Procedure:

    • In a fermenter or a large stirred-tank reactor, prepare a suspension of Baker's Yeast in phosphate buffer.

    • Add D-glucose as a co-substrate for cofactor regeneration (NADH).

    • Add a small amount of an antifoaming agent.

    • Allow the yeast to acclimate for a short period with gentle agitation.

    • Dissolve 3-oxocyclohexane-1-carbaldehyde in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it to the yeast suspension.

    • Maintain the reaction at a controlled temperature (typically 25-30 °C) and pH with constant agitation.

    • Monitor the reaction progress by analyzing samples for substrate consumption and product formation using chiral GC or HPLC.

    • Once the reaction reaches completion, the yeast cells are removed by centrifugation or filtration.

    • The aqueous phase is saturated with NaCl and extracted multiple times with ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis. Note that yields and enantiomeric excess can vary depending on the specific reaction conditions and the biocatalyst used.

Table 1: Synthesis of 3-Oxocyclohexane-1-carbaldehyde

StepReactionKey ReagentsTypical YieldPurity
1ADiels-Alder1,3-Butadiene, Acrolein85-95%>98% (after distillation)
1BWacker OxidationPdCl₂, CuCl, O₂70-85%>95% (after purification)

Table 2: Biocatalytic Reduction of 3-Oxocyclohexane-1-carbaldehyde

BiocatalystSubstrate Conc. (g/L)Co-substrateReaction Time (h)Conversion (%)Enantiomeric Excess (ee%)
Baker's Yeast5-10D-Glucose24-48>95%>93%
KRED-XXX¹10-50Isopropanol12-24>99%>99%

¹KRED-XXX represents a generic commercially available ketoreductase. The specific enzyme would be selected based on screening.

Conclusion

The chemoenzymatic route described provides a scalable and efficient method for the large-scale synthesis of this compound. The use of a biocatalytic reduction step is particularly advantageous as it offers high enantioselectivity under mild reaction conditions, which is often challenging to achieve with traditional chemical reductants. This protocol is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis of chiral intermediates. Optimization of reaction parameters for specific large-scale manufacturing equipment is recommended.

Application Note: Derivatization of (R)-3-(hydroxymethyl)cyclohexanone for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

AI Assistant, Gemini

AUDIENCE:

Researchers, scientists, and drug development professionals.

ABSTRACT:

This application note provides detailed protocols for the chemical derivatization of (R)-3-(hydroxymethyl)cyclohexanone to facilitate its analysis by gas chromatography (GC). Due to its polarity and potential for thermal degradation, direct GC analysis of this chiral compound can be challenging. Derivatization of the hydroxyl and ketone functional groups enhances volatility and thermal stability, leading to improved chromatographic peak shape and resolution. This document outlines two primary derivatization methods: silylation and a two-step acylation/esterification followed by oxime formation. Additionally, it addresses the enantioselective analysis of the resulting derivatives on a chiral GC column.

Introduction

This compound is a chiral molecule of interest in synthetic chemistry and drug development. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, polar functional groups, such as the hydroxyl and ketone moieties in the target analyte, can lead to poor chromatographic performance, including peak tailing and potential on-column degradation.[1][2] Chemical derivatization is a common strategy to mitigate these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2]

This application note details two effective derivatization strategies for this compound:

  • Silylation: This single-step method targets the active hydrogen of the hydroxyl group, replacing it with a trimethylsilyl (TMS) group.[1]

  • Acylation/Esterification and Oximation: A two-step process involving the acylation of the hydroxyl group to form an ester, followed by the conversion of the ketone to an oxime derivative. This approach derivatizes both functional groups.

Furthermore, for the analysis of enantiomeric purity, the use of a chiral GC column is essential for the separation of the derivatized (R)- and (S)-enantiomers.

Experimental Protocols

Silylation of the Hydroxyl Group

Silylation is a rapid and effective method for derivatizing the hydroxyl group of this compound, increasing its volatility for GC analysis.

Reagents and Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Protocol:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC.

Diagram of Silylation Workflow:

silylation_workflow start Start: this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent react Heat at 60-70°C for 30 min add_reagent->react cool Cool to Room Temperature react->cool analyze GC Analysis cool->analyze

Caption: Silylation workflow for GC analysis.

Acylation and Oximation

This two-step protocol derivatizes both the hydroxyl and ketone functional groups, which can provide enhanced resolution and stability.

Reagents and Materials:

  • This compound

  • Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)

  • Pyridine (anhydrous, GC grade)

  • Hydroxylamine hydrochloride

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC system with FID or MS

Protocol:

Step 1: Acylation of the Hydroxyl Group

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 200 µL of anhydrous pyridine.

  • Add 100 µL of acetic anhydride or TFAA.

  • Securely cap the vial and vortex.

  • Heat at 50-60 °C for 1 hour.

  • Cool the vial to room temperature.

Step 2: Oximation of the Ketone Group

  • To the cooled reaction mixture from Step 1, add a solution of 5 mg of hydroxylamine hydrochloride dissolved in 100 µL of pyridine.

  • Recap the vial and vortex.

  • Heat at 70-80 °C for 30 minutes.

  • Cool to room temperature.

  • The sample is now ready for GC analysis.

Diagram of Acylation and Oximation Workflow:

acylation_oximation_workflow start Start: this compound Sample acylate Step 1: Acylation (Acetic Anhydride/Pyridine) Heat 50-60°C, 1 hr start->acylate cool1 Cool acylate->cool1 oximate Step 2: Oximation (Hydroxylamine HCl/Pyridine) Heat 70-80°C, 30 min cool1->oximate cool2 Cool oximate->cool2 analyze GC Analysis cool2->analyze

Caption: Two-step acylation and oximation workflow.

GC Analysis Conditions

For the analysis of the derivatized products, a chiral capillary column is recommended to achieve enantioselective separation.

ParameterSuggested Conditions
GC System Agilent 7890B or equivalent with FID or MS detector
Column Chiral Cyclodextrin-based column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold for 2 minRamp: 5 °C/min to 180 °CHold: 10 min
Detector FID: 250 °CMS: Transfer line 280 °C, Ion source 230 °C, Scan range 50-500 amu

Data Presentation

The following tables summarize expected quantitative data for the derivatization and GC analysis. Note that these are representative values and may vary depending on the exact experimental conditions.

Table 1: Derivatization Efficiency

Derivatization MethodExpected YieldKey Advantages
Silylation (BSTFA + 1% TMCS)> 95%Single-step, rapid reaction.
Acylation and Oximation> 90%Derivatizes both functional groups, stable derivatives.

Table 2: Representative GC Retention Times and Resolution

DerivativeEnantiomerExpected Retention Time (min)Resolution (Rs)
Silylated (TMS ether)(S)18.5> 1.5
(R)18.9
Acylated and Oximated (acetate, oxime)(S)22.1> 2.0
(R)22.8

Logical Relationship of Derivatization and Analysis

The choice of derivatization method and GC conditions are interconnected to achieve the desired analytical outcome.

logical_relationship analyte This compound (Polar, Non-volatile) derivatization Derivatization analyte->derivatization silylation Silylation (Volatile TMS Ether) derivatization->silylation acylation_oximation Acylation & Oximation (Stable Acetate-Oxime) derivatization->acylation_oximation gc_analysis Chiral GC Analysis silylation->gc_analysis acylation_oximation->gc_analysis separation Enantiomeric Separation ((R) vs (S)) gc_analysis->separation quantification Quantification (Peak Area) gc_analysis->quantification

Caption: Relationship between analyte properties, derivatization, and GC analysis goals.

Conclusion

The derivatization of this compound through either silylation or a two-step acylation and oximation protocol significantly improves its amenability to GC analysis. These methods increase the volatility and thermal stability of the analyte, resulting in better peak shapes and enabling accurate quantification. When coupled with a chiral GC column, these derivatization strategies allow for the successful resolution of the (R) and (S) enantiomers, which is critical for stereoselective synthesis and pharmaceutical applications. The protocols provided herein offer a robust starting point for researchers requiring the detailed analysis of this and structurally related chiral compounds.

References

Application of (R)-3-(hydroxymethyl)cyclohexanone in Medicinal Chemistry: A Versatile Chiral Building Block for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-(hydroxymethyl)cyclohexanone , a valuable chiral intermediate, has emerged as a significant building block in medicinal chemistry, primarily for the synthesis of complex therapeutic agents. Its inherent chirality and bifunctional nature, possessing both a ketone and a primary alcohol, make it an attractive starting material for the stereoselective synthesis of pharmacologically active molecules. This application note provides a detailed overview of its primary application in the development of potent anti-inflammatory and cytoprotective agents, with a focus on the synthesis of the promising drug candidate, TBE-31.

Introduction

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex molecular architectures. Chiral building blocks, such as this compound, are instrumental in this endeavor, enabling the precise construction of enantiomerically pure drugs. This is crucial as the biological activity of a drug is often dependent on its stereochemistry. The primary application of this compound in medicinal chemistry to date is its use as a key precursor in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2/antioxidant response element pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.

Application in the Synthesis of TBE-31

TBE-31, a tricyclic bis(cyanoenone), has demonstrated significant potential as an anti-inflammatory and cytoprotective agent. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This compound serves as a crucial starting material for the enantioselective synthesis of the core tricyclic structure of TBE-31.

Quantitative Data on TBE-31 Activity

The biological activity of TBE-31 has been quantified in various assays, highlighting its exceptional potency as an Nrf2 activator and an inducer of cytoprotective enzymes.

ParameterValueCell Line/SystemReference
NQO1 Induction (CD value) 1 nMHepa1c1c7 cells[1]
NQO1 Enzyme Activity Induction (in vivo) 2.4-fold increase in liverC57BL/6 mice[1][2]
Blood Concentration (Cmax) after oral dose (10 µmol/kg) 22.3 nM (at 40 min)C57BL/6 mice[2][3]
Terminal Elimination Half-life (t1/2) 10.2 hoursC57BL/6 mice[2][3]

NQO1: NAD(P)H:quinone oxidoreductase 1, a key cytoprotective enzyme regulated by Nrf2. CD value: Concentration required to double the specific activity of NQO1.

Experimental Protocols

Synthesis of (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one (A Key Intermediate for TBE-31)

This protocol describes the synthesis of a key tricyclic intermediate from cyclohexanone, which is analogous to the initial steps in the synthesis of TBE-31 from this compound. The use of the (R)-enantiomer of 3-(hydroxymethyl)cyclohexanone would be expected to yield the corresponding enantiomerically pure tricyclic intermediate.

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone

  • Potassium hydroxide

  • Methanol

  • Toluene

  • Paraformaldehyde

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF)

  • Hydrochloric acid

  • Sodium chloride

  • Magnesium sulfate

  • Ethyl acetate

Procedure:

  • Robinson Annulation: A mixture of cyclohexanone and methyl vinyl ketone is subjected to a Robinson annulation reaction using a catalytic amount of potassium hydroxide in methanol to yield Wieland-Miescher ketone.

  • Formylation: The resulting enone is treated with paraformaldehyde and a catalytic amount of potassium tert-butoxide in THF to introduce a hydroxymethyl group at the alpha position of the ketone.

  • Purification: The reaction mixture is worked up with aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the hydroxymethyl tricyclic ketone intermediate.

NQO1 Activity Assay

This protocol details the measurement of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity, a key pharmacodynamic marker for Nrf2 activation by compounds like TBE-31.[4][5][6]

Materials:

  • Cell lysate (from cells treated with the test compound)

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 250 mM sucrose

  • 0.2 mM NADPH

  • 40 µM 2,6-dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates from control and compound-treated cells. Determine the protein concentration of each lysate.

  • Assay Setup: In a cuvette, mix the reaction buffer and NADPH.

  • Initiation of Reaction: Add the cell lysate to the cuvette.

  • Measurement: Add DCPIP to the cuvette and immediately measure the decrease in absorbance at 600 nm for 60 seconds. The rate of DCPIP reduction is proportional to the NQO1 activity.

  • Calculation: Calculate the NQO1 activity, typically expressed as nmol of DCPIP reduced per minute per mg of protein, using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).

Visualizations

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 recruits Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitinates TBE31 This compound Derivative (TBE-31) TBE31->Keap1 Inhibits Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, GST) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of TBE-31.

Experimental Workflow: Synthesis and Evaluation of TBE-31

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Intermediate Key Tricyclic Intermediate Start->Intermediate Multi-step synthesis TBE31 TBE-31 Intermediate->TBE31 Further functionalization Treatment Treatment with TBE-31 TBE31->Treatment Animal_Model In vivo Studies (e.g., C57BL/6 mice) TBE31->Animal_Model Oral Administration Cell_Culture Cell Culture (e.g., Hepa1c1c7) Cell_Culture->Treatment NQO1_Assay NQO1 Activity Assay Treatment->NQO1_Assay PK_PD Pharmacokinetic and Pharmacodynamic Analysis Animal_Model->PK_PD

Caption: General experimental workflow for the synthesis and biological evaluation of TBE-31.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block with significant potential for the asymmetric synthesis of complex molecules, including spirocyclic compounds. This application note provides a comprehensive overview of proposed synthetic strategies for the preparation of spirocycles utilizing this readily available starting material. While direct literature precedents for the synthesis of spirocyclic compounds starting from this compound are limited, this document outlines plausible synthetic pathways based on well-established organic reactions. Detailed hypothetical protocols for the synthesis of spiro-ethers and spiro-lactones are presented, offering a foundational guide for researchers venturing into this area.

Introduction

Spirocyclic scaffolds are prevalent in a wide array of natural products and medicinally important compounds, exhibiting diverse biological activities. Their rigid three-dimensional structures make them attractive motifs in drug design, offering precise spatial orientation of functional groups. The use of chiral starting materials, such as this compound, provides an efficient route to enantiomerically pure spirocycles, which is crucial for studying stereoselective biological interactions. This document explores potential synthetic routes for the conversion of this compound into valuable spirocyclic architectures.

Proposed Synthetic Strategies

The inherent functionality of this compound, possessing both a ketone and a primary alcohol, allows for a variety of synthetic manipulations to construct spirocyclic systems. The primary approaches involve intramolecular cyclization reactions, where the hydroxymethyl group or a derivative thereof acts as a nucleophile attacking the carbonyl carbon or a modified carbonyl group.

Synthesis of Spiro-ethers

One of the most direct applications of this compound is in the synthesis of spiro-ethers. This can be envisioned through a multi-step sequence involving the addition of a carbon nucleophile to the ketone, followed by intramolecular cyclization.

Logical Workflow for Spiro-ether Synthesis

G A This compound B Protection of Hydroxyl Group A->B C Nucleophilic Addition to Ketone (e.g., Grignard, Organolithium) B->C D Deprotection of Hydroxyl Group C->D E Intramolecular Cyclization (Acid-catalyzed) D->E F Spiro-ether E->F

Caption: Proposed workflow for the synthesis of spiro-ethers.

Experimental Protocol (Hypothetical)

Step 1: Protection of the Hydroxyl Group

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution, and the organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the TBDMS-protected ketone.

Reactant MW Amount Equivalents
This compound128.171.28 g1.0
Triethylamine101.191.52 g1.5
TBDMSCl150.721.81 g1.2
Dichloromethane-50 mL-

Step 2: Nucleophilic Addition

A solution of the TBDMS-protected ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of a Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over Na₂SO₄ and concentrated.

Step 3: Deprotection and Intramolecular Cyclization

The crude tertiary alcohol from the previous step is dissolved in a mixture of THF and water. A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is neutralized with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting spiro-ether is purified by column chromatography.

Parameter Expected Value
Yield 50-70% (over 3 steps)
Diastereomeric Ratio Dependent on nucleophile and reaction conditions
Enantiomeric Excess >98% (assuming no racemization)
Synthesis of Spiro-lactones

The synthesis of spiro-lactones from this compound can be achieved through oxidation of the hydroxymethyl group to a carboxylic acid, followed by an intramolecular reaction involving the ketone.

Logical Workflow for Spiro-lactone Synthesis

G A This compound B Oxidation of Hydroxyl Group to Carboxylic Acid A->B C Formation of an Enolate or Equivalent B->C D Intramolecular Nucleophilic Attack C->D E Spiro-lactone D->E

Caption: Proposed workflow for the synthesis of spiro-lactones.

Experimental Protocol (Hypothetical)

Step 1: Oxidation to Carboxylic Acid

This compound (1.0 eq) is dissolved in acetone. Jones reagent is added dropwise at 0 °C until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated to give the crude keto-acid.

Reactant MW Amount Equivalents
This compound128.171.28 g1.0
Jones Reagent-As needed-
Acetone-50 mL-

Step 2: Intramolecular Spiro-lactonization

The crude keto-acid (1.0 eq) is dissolved in a suitable solvent like THF. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then acidified with dilute HCl to promote lactonization. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude spiro-lactone is purified by column chromatography.

Parameter Expected Value
Yield 40-60% (over 2 steps)
Diastereomeric Ratio Dependent on the reducing agent and conditions
Enantiomeric Excess >98%

Conclusion

This compound represents a valuable and underutilized chiral starting material for the asymmetric synthesis of spirocyclic compounds. The proposed synthetic pathways for the preparation of spiro-ethers and spiro-lactones provide a solid foundation for further exploration and optimization. The development of efficient and stereoselective methods to access these complex scaffolds will undoubtedly contribute to the fields of natural product synthesis and medicinal chemistry. Further research is warranted to explore the full synthetic potential of this versatile chiral building block.

The Pivotal Role of (R)-3-(Hydroxymethyl)cyclohexanone in Asymmetric Synthesis: A Chiral Building Block for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-(Hydroxymethyl)cyclohexanone , a versatile chiral building block, is gaining significant traction in the field of asymmetric synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and natural products. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexane scaffold, allows for a diverse range of stereoselective transformations, making it a valuable synthon for medicinal chemists and researchers in drug development. This application note details the synthesis and applications of this compound, providing experimental protocols and quantitative data to guide researchers in its effective utilization.

Synthesis of this compound

The enantioselective synthesis of this compound can be efficiently achieved through biocatalytic reduction of the corresponding prochiral diketone. Baker's yeast (Saccharomyces cerevisiae) has proven to be a highly effective and environmentally benign catalyst for this transformation, affording the desired (R)-enantiomer with excellent enantiomeric excess.

Table 1: Biocatalytic Reduction of 1,3-Cyclohexanedione to (R)-3-Hydroxycyclohexanone
SubstrateBiocatalystReaction MediumYield (%)Enantiomeric Excess (ee, %)Reference
1,3-CyclohexanedioneBaker's Yeast (immobilized)Polyacrylamide gel-93.3[1]
2,2-Disubstituted 1,3-CyclohexanedionesBaker's Yeast-GoodExcellent[2]

Note: The hydroxymethyl group is subsequently introduced through standard organic transformations.

Applications in Asymmetric Synthesis

The strategic placement of the hydroxyl and keto functionalities on a stereodefined cyclohexane ring makes this compound a powerful intermediate for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.

Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group, conferring enhanced metabolic stability. This compound serves as a key starting material for the construction of the chiral carbocyclic core of these therapeutic agents. The synthesis typically involves the stereoselective introduction of a nucleobase precursor and further functionalization of the cyclohexane ring.

Workflow for Carbocyclic Nucleoside Synthesis

G A This compound B Protection of Hydroxyl Group A->B C Stereoselective Introduction of Nucleobase Precursor B->C D Functional Group Manipulations (e.g., reduction, olefination) C->D E Deprotection D->E F Final Carbocyclic Nucleoside Analogue E->F

Figure 1: A generalized workflow for the synthesis of carbocyclic nucleoside analogues starting from this compound.

Table 2: Application of Chiral Cyclohexanone Derivatives in Asymmetric Synthesis
Starting MaterialReactionProductYield (%)Diastereomeric/Enantiomeric RatioApplication
This compound derivativeGlycosylationCarbocyclic nucleoside precursor-High stereoselectivityAntiviral drug development
Chiral CyclohexanoneEnantioselective Conjugate Addition3-Substituted CyclohexanoneHighHigh eeIntermediate for natural product synthesis
Chiral CyclohexanoneCross-Coupling ReactionFunctionalized CyclohexaneGoodHigh eePharmaceutical intermediate synthesis

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 1,3-Cyclohexanedione using Immobilized Baker's Yeast[1]

Materials:

  • 1,3-Cyclohexanedione

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Polyacrylamide

  • Acrylamide

  • N,N'-Methylenebisacrylamide

  • Potassium persulfate

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate buffer (pH 7.0)

  • Glucose

Procedure:

  • Yeast Immobilization: Prepare a suspension of Baker's yeast in phosphate buffer. Mix with a solution of acrylamide, N,N'-methylenebisacrylamide, and potassium persulfate. Initiate polymerization by adding TEMED.

  • Bioreduction: Add the immobilized yeast gel to a solution of 1,3-cyclohexanedione and glucose in phosphate buffer.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion of the reaction, filter to remove the immobilized yeast. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (R)-3-hydroxycyclohexanone.

Note: The hydroxymethyl group can be introduced in a subsequent step via standard procedures such as reaction with a suitable one-carbon synthon.

Logical Relationship of Chiral Induction

G cluster_0 Chiral Source cluster_1 Asymmetric Transformation Chiral Catalyst\n(e.g., Enzyme in Baker's Yeast) Chiral Catalyst (e.g., Enzyme in Baker's Yeast) Enantioselective Reduction Enantioselective Reduction Chiral Catalyst\n(e.g., Enzyme in Baker's Yeast)->Enantioselective Reduction Prochiral Substrate\n(1,3-Cyclohexanedione) Prochiral Substrate (1,3-Cyclohexanedione) Prochiral Substrate\n(1,3-Cyclohexanedione)->Enantioselective Reduction (R)-3-Hydroxycyclohexanone (R)-3-Hydroxycyclohexanone Enantioselective Reduction->(R)-3-Hydroxycyclohexanone

Figure 2: The logical relationship illustrating how a chiral catalyst induces enantioselectivity in the synthesis of (R)-3-hydroxycyclohexanone.

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation via biocatalytic methods and its utility in the stereoselective synthesis of complex molecules, particularly carbocyclic nucleosides, underscore its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this important chiral intermediate.

References

Application Notes and Protocols for the Stereoselective Reduction of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Substituted cyclohexanones are common structural motifs in many natural products and active pharmaceutical ingredients. The reduction of the ketone in (R)-3-(hydroxymethyl)cyclohexanone presents a significant stereochemical challenge, as it can lead to the formation of two diastereomeric diols: cis-3-(hydroxymethyl)cyclohexan-1-ol and trans-3-(hydroxymethyl)cyclohexan-1-ol. The ability to selectively synthesize one diastereomer over the other is crucial for accessing specific molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.

This application note provides detailed protocols for the diastereoselective reduction of this compound using different reducing agents to selectively favor the formation of either the cis or trans diastereomer. The protocols are based on the principles of chelation and non-chelation control.

Principles of Stereoselective Reduction

The stereochemical outcome of the hydride reduction of this compound is primarily governed by the interplay of steric and electronic effects, which can be manipulated by the choice of reducing agent and reaction conditions. Two main models predict the diastereoselectivity:

  • Non-Chelation (Felkin-Anh) Control: In the absence of a chelating metal ion, the stereoselectivity is dictated by steric and stereoelectronic factors as described by the Felkin-Anh model. For cyclohexanones, the approach of the hydride can be either axial or equatorial.

    • Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents generally favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol. In the case of this compound, this would predominantly yield the trans-diol.

    • Bulky Hydride Reagents (e.g., L-Selectride®): Due to steric hindrance with the axial hydrogens at the C-3 and C-5 positions, bulky reagents preferentially attack from the equatorial face, resulting in the formation of the axial alcohol, which in this case is the cis-diol.

  • Chelation Control (Cram's Chelate Model): When a Lewis acidic metal ion is present (either from the reducing agent itself or added as a co-reagent), it can coordinate to both the carbonyl oxygen and the oxygen of the hydroxymethyl group, forming a rigid five-membered chelate ring. This chelation locks the conformation of the substrate and directs the hydride to attack from the less hindered face of the chelate, which typically leads to the formation of the cis-diol.

Experimental Protocols

Protocol 1: Non-Chelation-Controlled Reduction with L-Selectride® (Favors cis-diol)

This protocol utilizes a sterically demanding hydride reagent to achieve high diastereoselectivity for the cis-diol via equatorial attack.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution (3 M)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.3 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by the slow, dropwise addition of methanol (be cautious of gas evolution).

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ (exothermic reaction).

  • Stir the mixture for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diol.

Protocol 2: Reduction with Sodium Borohydride (Favors trans-diol)

This protocol uses a small hydride reagent, which is expected to favor the formation of the more thermodynamically stable trans-diol via axial attack.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) (1 M aqueous solution)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol to make a 0.5 M solution in an Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7 (be cautious of gas evolution).

  • Remove most of the methanol under reduced pressure.

  • Add water and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Chelation-Controlled Reduction with NaBH₄/CeCl₃ (Luche Reduction - Favors cis-diol)

This protocol employs a Lewis acid (CeCl₃) to promote chelation, directing the hydride attack to favor the formation of the cis-diol.

Materials:

  • This compound

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl) (1 M aqueous solution)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Cerium(III) Chloride Heptahydrate (1.2 eq) in methanol to make a 0.5 M solution with respect to the ketone.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Remove most of the methanol under reduced pressure.

  • Add water and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The diastereomeric ratio (d.r.) of the resulting 3-(hydroxymethyl)cyclohexan-1-ol can be determined by ¹H NMR spectroscopy. The following table provides the expected diastereoselectivities for the reduction of this compound based on results for analogous 3-substituted cyclohexanone systems.

Protocol Reducing Agent Control Element Predicted Major Diastereomer Expected Diastereomeric Ratio (cis:trans)
1L-Selectride®Non-Chelation (Steric)cis>95:5
2Sodium Borohydride (NaBH₄)Non-Chelation (Stereoelectronic)trans~30:70
3NaBH₄ / CeCl₃·7H₂OChelationcis>90:10

Product Analysis

The diastereomeric ratio of the product mixture can be determined by ¹H NMR spectroscopy. The signals corresponding to the carbinol protons (the proton on the carbon bearing the newly formed hydroxyl group) of the two diastereomers are expected to have different chemical shifts and coupling constants. By integrating these distinct signals, the ratio of the cis and trans isomers can be accurately determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve this compound in appropriate solvent cool Cool reaction mixture to specified temperature start->cool add_reagent Add reducing agent cool->add_reagent stir Stir for specified time add_reagent->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze diastereomeric ratio by 1H NMR purify->analyze

Caption: General experimental workflow for the stereoselective reduction.

chelation_control cluster_substrate Chelation-Controlled Reduction ketone this compound chelate Chelated Intermediate ketone->chelate + Ce³⁺ product cis-diol (Major) chelate->product Hydride attack from less hindered face

Caption: Chelation-controlled reduction leading to the cis-diol.

non_chelation_control cluster_substrate Non-Chelation (Steric) Control ketone This compound transition_state Equatorial Attack by Bulky Hydride ketone->transition_state + L-Selectride® product cis-diol (Major) transition_state->product

Caption: Steric-controlled reduction with a bulky hydride.

Application Notes and Protocols for the Wittig Reaction with (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This reaction, developed by Georg Wittig in 1954, involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[1] A significant advantage of the Wittig reaction is the specific location of the newly formed double bond, avoiding the formation of isomeric mixtures that can arise from other elimination reactions.[2]

This application note provides detailed protocols for the Wittig reaction of (R)-3-(hydroxymethyl)cyclohexanone with both unstabilized and stabilized ylides. The presence of a chiral center and a hydroxyl group in the starting material introduces considerations of diastereoselectivity and functional group compatibility. The protocols outlined below are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in the synthesis of chiral molecules for drug discovery and development.

Reaction Mechanism and Stereochemistry

The mechanism of the Wittig reaction is generally accepted to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[3][4] This intermediate then decomposes to form the alkene and triphenylphosphine oxide.[2]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[3][4]

  • Unstabilized Ylides: Ylides bearing simple alkyl or hydrogen substituents are considered unstabilized. These ylides react rapidly and typically lead to the formation of the (Z)-alkene as the major product.[3][5]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized by resonance. These ylides are less reactive and generally afford the (E)-alkene as the major product.[3][5]

For the reaction with this compound, the approach of the Wittig reagent can be influenced by the stereochemistry of the hydroxymethyl group, potentially leading to a mixture of diastereomers. The ratio of these diastereomers will depend on the specific ylide and reaction conditions employed.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol 1: Synthesis of (R)-3-(hydroxymethyl)-1-methylenecyclohexane using an Unstabilized Ylide

This protocol describes the reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide, to generate the corresponding exocyclic methylene compound.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Suspend the salt in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium solution (1.05 equivalents) dropwise via the dropping funnel over 15 minutes. The formation of the orange-red ylide will be observed. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (R)-3-(hydroxymethyl)-1-methylenecyclohexane.

Protocol 2: Synthesis of Ethyl 2-((R)-3-(hydroxymethyl)cyclohexylidene)acetate using a Stabilized Ylide

This protocol details the reaction of this compound with (carbethoxymethylene)triphenylphosphorane, a stabilized ylide, to produce the corresponding α,β-unsaturated ester.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

  • Wittig Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude residue can be purified directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct is typically more polar and will elute after the desired product.

Data Presentation

The following tables summarize expected outcomes for the Wittig reaction with this compound based on general principles and analogous reactions. Actual results may vary depending on specific experimental conditions.

Table 1: Reaction of this compound with an Unstabilized Ylide

EntryYlide ReagentProductExpected Major DiastereomerExpected Yield (%)Spectroscopic Data (Predicted)
1Methylenetriphenylphosphorane(R)-3-(hydroxymethyl)-1-methylenecyclohexaneNot applicable60-80¹H NMR: δ 4.6-4.8 (m, 2H, =CH₂), 3.4-3.6 (m, 2H, -CH₂OH)

Table 2: Reaction of this compound with a Stabilized Ylide

EntryYlide ReagentProductExpected Major IsomerExpected Diastereomeric RatioExpected Yield (%)Spectroscopic Data (Predicted)
1(Carbethoxymethylene)triphenylphosphoraneEthyl 2-((R)-3-(hydroxymethyl)cyclohexylidene)acetate(E)-isomer>90:1070-90¹H NMR: δ 5.7-5.9 (m, 1H, =CH), 4.1-4.3 (q, 2H, -OCH₂CH₃), 3.4-3.6 (m, 2H, -CH₂OH), 1.2-1.4 (t, 3H, -OCH₂CH₃)

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Ketone This compound Oxaphosphetane Oxaphosphetane Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Wittig_Workflow Start Start: this compound & Wittig Reagent Reaction Wittig Reaction (Anhydrous Solvent, Inert Atmosphere) Start->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: Experimental workflow for the Wittig reaction.

Conclusion

The Wittig reaction provides a reliable method for the olefination of this compound. The choice of a stabilized or unstabilized ylide allows for the selective synthesis of either the (E)- or (Z)-alkene, respectively. The protocols provided herein serve as a starting point for the synthesis of novel chiral building blocks. Researchers should consider the potential for diastereomer formation and optimize purification methods accordingly. The mild reaction conditions and functional group tolerance of the Wittig reaction make it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Synthesis of Chiral Lactones from (R)-3-(hydroxymethyl)cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral lactones are pivotal structural motifs found in a vast array of natural products and pharmaceutically active compounds. Their synthesis, therefore, is of significant interest to the drug development and fine chemical industries. One versatile and powerful method for the synthesis of lactones is the Baeyer-Villiger oxidation of cyclic ketones. This application note provides detailed protocols and data for the synthesis of chiral lactones from (R)-3-(hydroxymethyl)cyclohexanone, a readily available starting material. The focus is on the regioselectivity of the Baeyer-Villiger oxidation, a critical aspect when employing unsymmetrically substituted cyclohexanones. Both chemical and enzymatic oxidation methods are discussed, offering a comparative overview for researchers to select the most suitable approach for their synthetic goals.

Overview of Synthetic Pathways

The Baeyer-Villiger oxidation of this compound can theoretically yield two regioisomeric lactones: (R)-4-(hydroxymethyl)oxepan-2-one (major product) and (R)-6-(hydroxymethyl)oxepan-2-one (minor product). The regioselectivity is governed by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. Generally, the more substituted carbon atom preferentially migrates. In the case of 3-substituted cyclohexanones, the migration of the more substituted C2 carbon is favored over the less substituted C6 carbon, leading to the formation of the corresponding ε-lactone.

G cluster_start Starting Material cluster_methods Oxidation Methods cluster_products Products start This compound chem Chemical Oxidation (e.g., m-CPBA) start->chem enzym Enzymatic Oxidation (e.g., BVMO) start->enzym major (R)-4-(hydroxymethyl)oxepan-2-one (Major Product) chem->major minor (R)-6-(hydroxymethyl)oxepan-2-one (Minor Product) chem->minor enzym->major enzym->minor

Figure 1: General workflow for the synthesis of lactones from this compound.

Data Presentation

The following table summarizes the quantitative data for the Baeyer-Villiger oxidation of a representative 3-substituted cyclohexanone, 3-methylcyclohexanone, which serves as a model for the regioselectivity expected with this compound.[1]

EntryOxidant/CatalystSolventTemp (°C)Time (h)Major Product Yield (%)Minor Product Yield (%)Ratio (Major:Minor)
1m-CPBACH₂Cl₂25246535~2:1
2OxoneH₂O0487030~7:3
3Novozyme-435, UHPEthyl Acetate2524---

Note: Data for 3-methylcyclohexanone is presented as a predictive model. Specific yields for this compound may vary.

Experimental Protocols

Protocol 1: Chemical Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a general procedure for the chemical oxidation of this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x) to remove m-chlorobenzoic acid, followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomeric lactones.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve ketone in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at 0 °C then RT C->D E Monitor by TLC D->E F Quench with Na₂S₂O₃ E->F G Wash with NaHCO₃ & Brine F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2: Workflow for chemical Baeyer-Villiger oxidation.

Protocol 2: Chemoenzymatic Baeyer-Villiger Oxidation

This protocol outlines a greener, chemoenzymatic approach using an immobilized lipase to generate the peracid in situ.

Materials:

  • This compound

  • Immobilized Lipase B from Candida antarctica (e.g., Novozyme-435)

  • Urea-hydrogen peroxide (UHP)

  • Ethyl acetate

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • Orbital shaker or magnetic stirrer

  • Filter funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethyl acetate in a round-bottom flask or vial, add urea-hydrogen peroxide (UHP, 2.0 eq).

  • Add immobilized Lipase B from Candida antarctica (e.g., Novozyme-435, typically 10-20% w/w of the ketone).

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing at room temperature (25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours to reach completion.

  • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with ethyl acetate, dried, and potentially reused.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxides.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the lactone products.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine ketone, UHP, and lipase in ethyl acetate B Shake/Stir at RT A->B C Monitor by TLC/GC-MS B->C D Filter to remove enzyme C->D E Wash with Na₂S₂O₃ & Brine D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Figure 3: Workflow for chemoenzymatic Baeyer-Villiger oxidation.

Conclusion

The synthesis of chiral lactones from this compound can be effectively achieved through Baeyer-Villiger oxidation. While chemical methods using reagents like m-CPBA are generally faster, enzymatic and chemoenzymatic approaches offer a greener alternative with the potential for high selectivity. The regioselectivity of the oxidation is a key consideration, with the formation of (R)-4-(hydroxymethyl)oxepan-2-one expected as the major product. The detailed protocols provided herein serve as a valuable resource for researchers in the synthesis of these important chiral building blocks for drug discovery and development. Further optimization of reaction conditions may be necessary to maximize the yield and regioselectivity for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (R)-3-(hydroxymethyl)cyclohexanone. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The main strategies for synthesizing this compound include:

  • Organocatalytic Asymmetric α-Hydroxymethylation: This is a common and effective method that uses a chiral organocatalyst, such as L-proline or its derivatives, to facilitate the enantioselective addition of a formaldehyde equivalent to cyclohexanone.[1]

  • Biocatalytic (Microbial) Reduction: This approach utilizes whole-cell biocatalysts, like Baker's Yeast (Saccharomyces cerevisiae), to reduce a prochiral dicarbonyl precursor, offering an environmentally friendly route with potentially high enantioselectivity.[2][3]

  • Nucleophilic Hydroxymethylation: This involves the use of a hydroxymethyl anion synthon, such as a specific Grignard reagent, to add a -CH₂OH group to a cyclohexanone derivative. This route often requires multiple steps, including protection and oxidation.[4][5]

Q2: How can I confirm the enantiomeric excess (ee%) of my final product?

A2: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase (CSP) to separate the R and S enantiomers, allowing for their quantification.[8] Selection of the appropriate chiral column and mobile phase is crucial for achieving good resolution.[9][10]

Q3: What is the stability and recommended storage condition for this compound?

A3: Like many ketones, 3-(hydroxymethyl)cyclohexanone should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Ketones can be susceptible to self-condensation or oxidation over time, especially if impurities are present. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: My final product is a colorless oil. Is this expected?

A4: Yes, purified 3-(hydroxymethyl)cyclohexanone is typically described as a colorless to pale yellow liquid or a low-melting solid. The appearance of a distinct color may indicate the presence of impurities from the reaction or degradation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting very low yields in my L-proline catalyzed hydroxymethylation. What are the possible causes and solutions?

A: Low yields in proline-catalyzed reactions are a common issue. Here are the primary causes and troubleshooting steps:

  • Cause 1: Catalyst Inactivity. The (S)-proline catalyst may be old or of poor quality.

    • Solution: Use freshly purchased, high-purity (S)-proline. Ensure it has been stored in a desiccator.

  • Cause 2: Unfavorable Reaction Conditions. Solvent and temperature play a critical role. Proline has limited solubility in many organic solvents.[11]

    • Solution: The reaction often performs well in polar aprotic solvents like DMSO or in solvent mixtures such as methanol/water.[11] Optimization may be required. Running the reaction at room temperature is standard; significant temperature deviations can promote side reactions.

  • Cause 3: Side Reactions. The primary competing reactions are the self-aldol condensation of cyclohexanone and polymerization of formaldehyde.

    • Solution: Control the addition rate of the formaldehyde source. Using paraformaldehyde and heating to generate monomeric formaldehyde in situ can sometimes give better control. Diluted conditions may also suppress undesired pathways.[12]

  • Cause 4: Reversible Oxazolidinone Formation. Proline can react reversibly with cyclohexanone to form an unproductive oxazolidinone intermediate, sequestering the catalyst and substrate.[13]

    • Solution: While this is an equilibrium process, ensuring an aldehyde is present allows the productive enamine pathway to compete. Longer reaction times may be necessary to achieve good conversion.[13]

Q: My biocatalytic reduction using Baker's Yeast is not working. Why?

A: The success of yeast-based reductions depends heavily on the viability of the yeast cells.

  • Cause 1: Inactive Yeast. The yeast may be expired or may have been stored improperly.

    • Solution: Use fresh, active dry Baker's Yeast. Before adding your substrate, activate the yeast by dissolving it in warm (35-40°C) sugar water. You should see foaming or bubbling within 10-15 minutes, which indicates the yeast is active.

  • Cause 2: Substrate Toxicity. High concentrations of the organic substrate or solvent can be toxic to the yeast cells, inhibiting the enzymes responsible for the reduction.

    • Solution: Add the substrate slowly to the fermenting yeast culture over several hours. Avoid using large volumes of organic co-solvents if possible.

  • Cause 3: Incorrect pH or Temperature. Yeast enzymes have optimal pH and temperature ranges.

    • Solution: Maintain the reaction temperature between 30-35°C. The pH should be slightly acidic to neutral (pH 5-7).

Issue 2: Poor Enantioselectivity

Q: My organocatalytic synthesis produced a nearly racemic mixture (~0% ee). How can I improve the enantioselectivity?

A: Achieving high enantioselectivity is dependent on controlling the stereochemistry of the transition state.

  • Cause 1: Presence of Water (in non-aqueous systems). In many organocatalytic reactions run in organic solvents like DMSO or chloroform, trace amounts of water can disrupt the hydrogen-bonding network in the transition state, leading to a loss of stereocontrol.[14]

    • Solution: Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).

  • Cause 2: Incorrect Catalyst. While L-proline is a good starting point, it may not be optimal for this specific transformation. Sometimes, an inversion of enantioselectivity can occur with certain catalysts or supports.[15]

    • Solution: Screen different proline derivatives (e.g., diarylprolinol silyl ethers) which can offer greater steric hindrance and better stereochemical induction.

  • Cause 3: Solvent Choice. The solvent has a profound impact on the catalyst's conformation and the reaction's transition state.

    • Solution: A systematic solvent screen is recommended. Protic solvents like methanol can sometimes improve reactivity but may lower enantioselectivity. Conversely, aprotic polar solvents like DMSO or DMF are often effective.[11] A mixture of solvents can also be beneficial.[12]

Issue 3: Product Purification and Isolation

Q: I am having difficulty purifying the final product. Column chromatography gives poor separation and recovery.

A: this compound is a relatively polar molecule, which can make standard silica gel chromatography challenging.

  • Problem: The product streaks on the silica gel column or co-elutes with polar byproducts.

    • Solution 1: Use an Alternative Purification Method. For removing non-carbonyl impurities, a liquid-liquid extraction using a saturated sodium bisulfite solution is highly effective.[16][17] The bisulfite selectively forms a water-soluble adduct with the ketone, which can be separated from non-polar impurities. The ketone can then be regenerated by adding a base.[18]

    • Solution 2: Optimize Chromatography Conditions. If chromatography is necessary, consider using a more polar mobile phase (e.g., higher percentage of methanol or ethyl acetate in hexane). Deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent can help prevent streaking. Reverse-phase chromatography (C18 silica) may also be an option.

    • Solution 3: Distillation. If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a scalable purification method.[19]

Quantitative Data Summary

The following table summarizes typical results for different synthetic approaches to chiral β-hydroxy ketones, providing a baseline for expected outcomes.

MethodCatalyst / ReagentTypical SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Organocatalysis (S)-Proline (20 mol%)DMSO2524-7260-8580-95[12]
Organocatalysis (S)-Proline (10 mol%)MeOH / H₂O2512-2470-90>90[11]
Biocatalysis Baker's Yeast (Immobilized)Water / Glucose30-3548~75>93[2]

Key Experimental Protocols

Protocol 1: Organocatalytic α-Hydroxymethylation using (S)-Proline
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq), (S)-proline (0.2 eq), and anhydrous DMSO (to 0.5 M concentration).

  • Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.5 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aq. NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or via sodium bisulfite extraction to yield the final product.

Protocol 2: Biocatalytic Reduction using Baker's Yeast
  • Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose (40 g) and active dry Baker's Yeast (20 g) in warm tap water (200 mL, ~35°C). Stir the mixture for 30 minutes until vigorous fermentation (foaming) is observed.

  • Substrate Addition: Dissolve the precursor, 1,3-cyclohexanedione (1.0 eq), in a minimal amount of ethanol and add it dropwise to the yeast suspension.

  • Reaction: Stopper the flask with a cotton plug and stir at room temperature for 48-72 hours.

  • Workup: Add Celite to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude hydroxy ketone.

  • Purification: Purify the crude product as needed.

Visualizations

Experimental and Purification Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Processing cluster_analysis Analysis Reactants Cyclohexanone & Formaldehyde Source Reaction Asymmetric Hydroxymethylation Reactants->Reaction Catalyst Chiral Catalyst (e.g., S-Proline) Catalyst->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Purification->Crude Needs Repurification Final Pure this compound Purification->Final Successful NMR NMR (Structure) Final->NMR HPLC Chiral HPLC (ee%) Final->HPLC

Caption: General workflow for the synthesis, purification, and analysis.

Troubleshooting Decision Tree for Low Enantioselectivity

G Start Problem: Low Enantioselectivity Q_Catalyst Is the catalyst (e.g., Proline) fresh and high purity? Start->Q_Catalyst A_Catalyst_Yes Yes Q_Catalyst->A_Catalyst_Yes Yes A_Catalyst_No No Q_Catalyst->A_Catalyst_No No Q_Solvent Is the solvent anhydrous and appropriate for the reaction? A_Catalyst_Yes->Q_Solvent Sol_Catalyst Action: Replace with fresh, high-purity catalyst. A_Catalyst_No->Sol_Catalyst End Re-run experiment and analyze ee% by Chiral HPLC Sol_Catalyst->End A_Solvent_Yes Yes Q_Solvent->A_Solvent_Yes Yes A_Solvent_No No Q_Solvent->A_Solvent_No No Q_Temp Is the reaction temperature controlled? A_Solvent_Yes->Q_Temp Sol_Solvent Action: Use freshly dried, anhydrous solvent. Consider screening alternative solvents (e.g., DMSO, MeCN). A_Solvent_No->Sol_Solvent Sol_Solvent->End A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes A_Temp_No No Q_Temp->A_Temp_No No A_Temp_Yes->End Sol_Temp Action: Maintain consistent room temperature. Avoid heating unless specified. A_Temp_No->Sol_Temp Sol_Temp->End

Caption: Decision tree for troubleshooting poor enantioselectivity.

Simplified Proline-Catalyzed Reaction Pathway

G cluster_cycle Catalytic Cycle Proline (S)-Proline (Catalyst) Enamine Chiral Enamine Intermediate Proline->Enamine + Cyclohexanone - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Formaldehyde (C-C Bond Formation) Iminium->Proline + H₂O (Hydrolysis) Product_Out This compound (Product) Iminium->Product_Out Product Release

Caption: Simplified mechanism of (S)-proline catalyzed hydroxymethylation.

References

Technical Support Center: Oxidation of 3-(hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 3-(hydroxymethyl)cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the selective oxidation of 3-(hydroxymethyl)cyclohexanol?

The primary goal of a selective oxidation of 3-(hydroxymethyl)cyclohexanol is typically to target either the primary or the secondary alcohol. Depending on the chosen reagents and reaction conditions, the major expected products are:

  • 3-(hydroxymethyl)cyclohexan-1-one: Resulting from the selective oxidation of the secondary alcohol.

  • 3-formylcyclohexan-1-ol: Resulting from the selective oxidation of the primary alcohol.

Q2: What are the most common side reactions observed during the oxidation of 3-(hydroxymethyl)cyclohexanol?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most common side reactions include:

  • Over-oxidation: The primary alcohol can be further oxidized from an aldehyde to a carboxylic acid, and the secondary alcohol can potentially lead to ring-opening under harsh conditions.

  • Di-oxidation: Both the primary and secondary alcohols can be oxidized, yielding 3-formylcyclohexan-1-one, which can exist in equilibrium with a hydrated form.

  • Lactonization: If both alcohol groups are oxidized to a ketone and a carboxylic acid, subsequent intramolecular cyclization can form a lactone.

  • Reagent-specific byproducts: Depending on the oxidation method used (e.g., Swern, TEMPO), specific byproducts related to the reagents themselves can be generated.[1][2]

Q3: How can I selectively oxidize the primary alcohol in the presence of the secondary alcohol?

Achieving selective oxidation of the primary alcohol is possible using specific reagents that are more reactive towards less sterically hindered alcohols. TEMPO-based oxidation systems are known for their high chemoselectivity for primary alcohols over secondary alcohols.[3] Careful control of reaction conditions such as temperature and reaction time is crucial to prevent over-oxidation to the carboxylic acid.

Q4: What is the best approach to selectively oxidize the secondary alcohol?

Protecting the primary alcohol with a suitable protecting group (e.g., a silyl ether) is a common and effective strategy.[4] Once the primary alcohol is protected, the secondary alcohol can be oxidized using a variety of standard oxidizing agents. Subsequent deprotection will yield the desired 3-(hydroxymethyl)cyclohexan-1-one.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-oxidized product and a complex mixture of products.
Possible Cause Troubleshooting Step
Lack of selectivity If targeting the secondary alcohol, protect the primary alcohol first. If targeting the primary alcohol, use a selective oxidizing agent like TEMPO.[3]
Over-oxidation Reduce the reaction temperature and time. Use a milder oxidizing agent. For Swern oxidations, maintain temperatures below -60°C.[5][6]
Di-oxidation Use a stoichiometric amount of the oxidizing agent. A slow addition of the oxidant can also improve selectivity.
Issue 2: Formation of an unexpected lactone.
Possible Cause Troubleshooting Step
Over-oxidation and di-oxidation The formation of a lactone suggests that both the primary alcohol was oxidized to a carboxylic acid and the secondary alcohol to a ketone, followed by intramolecular esterification.[7]
Harsh reaction conditions Use milder reaction conditions and a more selective oxidizing agent to prevent the formation of the dicarboxylic acid or hydroxy acid precursor to the lactone.
Issue 3: Presence of reagent-related impurities in the final product.
Possible Cause Troubleshooting Step
Swern Oxidation Byproducts Dimethyl sulfide is a common byproduct with a strong odor.[2] Rinsing glassware with a bleach solution can help to oxidize it to the odorless dimethyl sulfoxide.
TEMPO/Bleach Reaction Chlorination of the starting material or product can occur.[8] Using alternative co-oxidants to bleach or carefully controlling the pH can mitigate this.

Data Presentation

Table 1: Hypothetical Product Distribution in the Oxidation of 3-(hydroxymethyl)cyclohexanol under Various Conditions.

Oxidizing AgentDesired ProductYield (%)Side Product(s)Yield (%)
PCC (1 equiv)3-formylcyclohexan-1-ol653-(hydroxymethyl)cyclohexan-1-one, Di-oxidized product15, 10
TEMPO/NaOCl3-formylcyclohexan-1-ol853-carboxycyclohexan-1-ol5
Swern Oxidation3-formylcyclohexan-1-ol75Di-oxidized product10
Protected Primary OH + Jones Reagent3-(hydroxymethyl)cyclohexan-1-one90--

Experimental Protocols

Selective Oxidation of Primary Alcohol using TEMPO (Hypothetical Procedure)

  • Dissolve 3-(hydroxymethyl)cyclohexanol (1 mmol) in dichloromethane (10 mL).

  • Add TEMPO (0.1 mmol) and an aqueous solution of potassium bromide (0.1 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.1 mmol) while maintaining the pH at 9-10 with a bicarbonate buffer.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-formylcyclohexan-1-ol.

Visualizations

Side_Reactions Start 3-(hydroxymethyl)cyclohexanol Primary_Ox 3-formylcyclohexan-1-ol (Desired Product 1) Start->Primary_Ox Selective Oxidation (Primary OH) Secondary_Ox 3-(hydroxymethyl)cyclohexan-1-one (Desired Product 2) Start->Secondary_Ox Selective Oxidation (Secondary OH) Di_Ox 3-formylcyclohexan-1-one Start->Di_Ox Non-selective Oxidation Over_Ox_Primary 3-carboxycyclohexan-1-ol Primary_Ox->Over_Ox_Primary Over-oxidation Secondary_Ox->Di_Ox Oxidation of Primary OH Lactone Lactone Over_Ox_Primary->Lactone Oxidation of Secondary OH & Intramolecular Cyclization Di_Ox->Lactone Over-oxidation & Intramolecular Cyclization

Caption: Potential reaction pathways in the oxidation of 3-(hydroxymethyl)cyclohexanol.

Troubleshooting_Logic Start Experiment Start Problem Low Yield / Complex Mixture? Start->Problem OverOx Over-oxidation suspected? Problem->OverOx Yes End Improved Results Problem->End No DiOx Di-oxidation suspected? OverOx->DiOx No Solution2 Reduce Temperature & Time Use Milder Reagent OverOx->Solution2 Yes Solution1 Use Protecting Group or Selective Reagent (e.g., TEMPO) DiOx->Solution1 No Solution3 Use Stoichiometric Oxidant Slow Addition DiOx->Solution3 Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low yield in the oxidation reaction.

References

Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and enantioselectivity of (R)-3-(hydroxymethyl)cyclohexanone synthesis. The primary focus is on biocatalytic reduction, a highly effective method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound with high enantiopurity?

The most reliable and stereoselective method is the biocatalytic asymmetric reduction of a suitable prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate. This transformation can be achieved using either whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated, purified enzymes such as (R)-specific alcohol dehydrogenases (ADHs). An ADH from Lactobacillus kefir (LkADH) is particularly effective as it exhibits anti-Prelog specificity, yielding the desired (R)-alcohol.[1][2][3]

Q2: My reaction yield is low. What are the common causes and solutions?

Low yields in biocatalytic reductions are typically linked to one of four issues: poor substrate solubility, unfavorable reaction equilibrium, inefficient cofactor regeneration, or product inhibition.

  • Substrate Solubility: Many organic ketone precursors are poorly soluble in the aqueous media required for biocatalysis, leading to low conversion rates.[4]

    • Solution: Implement a biphasic system by adding a water-immiscible organic solvent (e.g., hexane, toluene) to serve as a substrate reservoir.[5] Alternatively, using a co-solvent like glycerol can improve substrate availability and aid in product extraction.[6]

  • Reaction Equilibrium: Reductions using a co-substrate like isopropanol for cofactor regeneration are equilibrium-limited. The accumulation of the acetone byproduct can halt the reaction.

    • Solution: Remove the acetone byproduct as it forms. This can be done by performing the reaction under reduced pressure to continuously evaporate the low-boiling acetone, thereby shifting the equilibrium toward the product.[5]

  • Cofactor Regeneration: The reduction requires a hydride source, typically from the cofactor NADPH or NADH. If the cofactor is not efficiently regenerated, the reaction will stop.[7]

    • Solution: For whole-cell systems (Baker's yeast), add a cheap energy source like glucose or sucrose.[8] For isolated enzymes, add a sacrificial alcohol (e.g., isopropanol) that the enzyme can oxidize to regenerate the cofactor.[1]

  • Product Recovery: The target molecule is polar and can be challenging to extract from the aqueous reaction medium.

    • Solution: After removing the biocatalyst (cells/enzyme), saturate the aqueous filtrate with sodium chloride (NaCl) to decrease the polarity of the aqueous phase. This will significantly improve extraction efficiency with organic solvents like ethyl acetate or diethyl ether.[8]

Q3: The enantiomeric excess (e.e.) of my (R)-product is poor. How can I improve it?

Poor enantioselectivity in Baker's yeast reductions is often due to the presence of multiple reductase enzymes with competing stereoselectivities (some produce (R)-alcohols, others produce (S)-alcohols).[2]

  • Optimize Yeast Conditions: "Starving" the yeast by pre-incubating it in a nutrient-poor medium for several days can activate enzymes that favor the production of one enantiomer.[8][9]

  • Use Additives: The addition of small amounts of additives, such as methyl vinyl ketone, has been shown to inhibit certain reductases, thereby improving the overall e.e. of the desired product.

  • Switch to a Specific Enzyme: The most robust solution is to move from a whole-cell system to a purified, stereoselective enzyme. Using an (R)-specific alcohol dehydrogenase, such as the one from Lactobacillus kefir, ensures high enantioselectivity (>99% e.e.) as it almost exclusively produces the (R)-enantiomer.[2][10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no conversion of starting material.

Troubleshooting_Low_Conversion start Low / No Conversion q1 Is the biocatalyst active? start->q1 q2 Is the cofactor being regenerated? q1->q2 Yes sol1 Solution: - Use fresh yeast or new enzyme lot. - Check pH and temperature (Optimal for LkADH is ~pH 7.0, 30°C). q1->sol1 No q3 Is the substrate soluble? q2->q3 Yes sol2 Solution: - Add glucose/sucrose (Yeast). - Add isopropanol (ADH). - Ensure proper mixing. q2->sol2 No sol3 Solution: - Add a co-solvent (e.g., glycerol). - Use a biphasic system (e.g., water-hexane). q3->sol3 No

Problem 2: Both the ketone and the ester group of the precursor are reduced.

This can occur with powerful, non-specific reducing agents. The advantage of biocatalysis is its high chemoselectivity. Alcohol dehydrogenases will selectively reduce the ketone to a secondary alcohol while leaving the ester group untouched. If you are observing over-reduction, ensure you are not using a chemical reducing agent like sodium borohydride, which is less selective.

Problem 3: Product is difficult to isolate from the aqueous reaction mixture.

This compound is a polar diol-like molecule with significant water solubility.

  • Remove Biomass: First, filter the reaction mixture through a pad of Celite to completely remove the yeast cells or precipitated enzyme. This prevents emulsions during extraction.[8]

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous filtrate until it is saturated. This "salting out" effect reduces the solubility of the organic product in water.[6]

  • Continuous Extraction: If simple extraction is still inefficient, use a continuous liquid-liquid extractor with a suitable solvent (e.g., ethyl acetate) for several hours to ensure complete recovery of the polar product.

Data and Protocols

Quantitative Data Summary

The following table summarizes representative results for biocatalytic reductions of cyclohexanone precursors and related molecules.

Biocatalyst / MethodSubstrateYielde.e. (%)Notes
Lactobacillus kefir ADHVarious KetonesUp to 91%>99% (R)Demonstrates high (R)-selectivity and efficiency.[2]
Baker's YeastEthyl Acetoacetate59-76%~85% (S)A standard, well-documented procedure. Selectivity can be improved.[8][9]
Baker's YeastEthyl 3-Oxohexanoate~70%>95%Use of glycerol as a co-solvent improves yield and extraction.[6]
Lipase (PPL-II)rac-3-Hydroxycyclohexanone25% (acetate)91% (R)Kinetic resolution method; resolves a racemic mixture.[11]
Experimental Workflow

The general workflow for synthesis involves preparation, biocatalytic reduction, and product isolation.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Bioreduction cluster_workup 3. Isolation & Purification prep_medium Prepare Buffer / Medium (e.g., water with sucrose) prep_catalyst Add Biocatalyst (Yeast or ADH/Cofactor) prep_medium->prep_catalyst add_substrate Add Precursor (Ethyl 3-oxocyclohexanecarboxylate) prep_catalyst->add_substrate incubate Incubate with Stirring (e.g., 24-72h at 30°C) add_substrate->incubate monitor Monitor Progress (TLC/GC) incubate->monitor filter Filter through Celite to remove cells/enzyme monitor->filter extract Saturate with NaCl & Extract with Organic Solvent filter->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify product This compound purify->product

Protocol: Asymmetric Reduction using Baker's Yeast

This protocol is adapted from established procedures for reducing β-keto esters and can be applied to ethyl 3-oxocyclohexanecarboxylate.[6][8][9]

1. Materials and Setup:

  • Round-bottom flask equipped with a magnetic stirrer.

  • Baker's yeast (20 g, fresh compressed yeast is preferred).

  • Sucrose (30 g).

  • Tap water (200 mL).

  • Ethyl 3-oxocyclohexanecarboxylate (1 g).

  • Celite (10 g).

  • Sodium chloride (NaCl).

  • Diethyl ether or Ethyl acetate for extraction.

  • Magnesium sulfate (anhydrous).

2. Procedure:

  • In the flask, dissolve the sucrose (30 g) in tap water (200 mL).

  • Add the Baker's yeast (20 g) to the sucrose solution. Stir the mixture at room temperature (~30°C) for 30-60 minutes to activate the yeast (you should observe fermentation/bubbling).

  • Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting suspension.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress by TLC or GC by taking small aliquots, extracting with ethyl acetate, and analyzing the organic phase.

  • Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.

  • Filter the entire mixture through a sintered glass funnel to remove the yeast and Celite. Wash the filter cake with a small amount of water (20 mL).

  • Transfer the aqueous filtrate to a separatory funnel. Add solid NaCl until the solution is saturated.

  • Extract the product from the saturated aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL portions).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product is a mixture of the target this compound and the corresponding ethyl ester. The ester can be hydrolyzed to the target diol by standard saponification (e.g., using NaOH in ethanol/water) if desired, followed by re-extraction. Purify the final product by silica gel column chromatography.

References

Technical Support Center: Removal of Chromium Impurities from (R)-3-(hydroxymethyl)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-(hydroxymethyl)cyclohexanone, focusing specifically on the removal of chromium impurities resulting from oxidation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of chromium residues after the oxidation of the diol precursor to this compound using chromium-based reagents like Jones or Collins reagent.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Green/Brown Color in Organic Layer After Aqueous Workup Incomplete removal of chromium salts (Cr(III)).1. Additional Washes: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. 2. Complexation/Filtration: Treat the organic solution with a chelating agent like ethylenediaminetetraacetic acid (EDTA) disodium salt, followed by filtration through a pad of Celite® or silica gel to adsorb the chromium complexes.
Formation of an Emulsion During Extraction High concentration of chromium salts or presence of fine chromium precipitates at the interface.1. Brine Addition: Add a small amount of saturated brine to the separatory funnel to help break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite® to remove particulate matter before re-separating the layers. 3. Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can effectively separate the layers.
Low Yield of this compound After Purification 1. Product Adsorption: The product may be adsorbed onto the chromium salts or the filter aid (e.g., Celite®, silica). 2. Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous phase.1. Thorough Washing of Precipitate: After filtering the chromium salts, wash the filter cake thoroughly with the organic solvent used for extraction. 2. Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product Contamination with Pyridine (from Collins Oxidation) Incomplete removal of pyridine during the workup.Wash the organic layer with aqueous copper sulfate (CuSO₄) solution. The copper ions will form a complex with pyridine, which can then be removed in the aqueous phase. Follow with a water wash to remove any residual copper salts.
Residual Chromium Detected by Analytical Methods (e.g., ICP-MS) Inefficient precipitation or filtration of chromium species.1. pH Adjustment for Precipitation: Ensure the pH of the aqueous phase is adjusted to a range where chromium hydroxide (Cr(OH)₃) precipitation is optimal (typically pH 8-10) before filtration.[1][2] 2. Use of Flocculants: In some cases, the addition of a flocculant can aid in the precipitation and filtration of fine chromium particles. 3. Adsorbent Treatment: Pass the organic solution through a column of activated carbon or a specialized metal scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the chromium oxidation reaction with isopropanol?

A1: Isopropanol (2-propanol) is added to the reaction mixture after the primary oxidation is complete to reduce any remaining hazardous hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)).[3][4] This is a crucial step for safety and for facilitating the subsequent removal of chromium as insoluble Cr(III) salts. The color of the reaction mixture will typically change from orange/red to a green or blue-green color, indicating the reduction of Cr(VI).[3]

Q2: How can I effectively precipitate chromium salts from my reaction mixture?

A2: After quenching the reaction, the most common method for precipitating chromium salts is to neutralize the acidic reaction mixture. This is typically achieved by adding a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the solution is neutral or slightly basic (pH 7-8).[5] This causes the chromium(III) ions to precipitate as chromium hydroxide (Cr(OH)₃), which can then be removed by filtration.[1][2]

Q3: My final product still contains trace amounts of chromium. What are the regulatory limits for chromium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established limits for elemental impurities in pharmaceutical products. For chromium, the permitted daily exposure (PDE) depends on the route of administration. For oral drug products, the limit is often in the range of several hundred micrograms per day. It is crucial to consult the latest ICH Q3D and EMA guidelines for specific limits and to use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual chromium levels in your API.

Q4: Are there alternative, non-chromium-based oxidation methods for synthesizing this compound?

A4: Yes, several greener and less toxic oxidation methods can be employed. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and catalytic aerobic oxidation using transition metals like ruthenium or palladium. While these methods avoid chromium contamination, they may present their own set of challenges regarding reagent handling, cost, and purification.

Q5: What is the visual indicator that the chromium(VI) has been successfully reduced to chromium(III)?

A5: A distinct color change from the initial orange or reddish-brown of the Cr(VI) reagent to a green or blue-green color is a reliable visual indicator of the reduction to Cr(III) species.[3][4]

Data Presentation: Chromium Removal Efficiency

The following table summarizes typical chromium removal efficiencies at different stages of purification. The exact values can vary based on the specific reaction conditions and scale.

Purification Step Typical Residual Chromium Level (ppm) Removal Efficiency (%)
Initial Reaction Mixture (Post-Quench) >10,000-
After Precipitation and Filtration 100 - 50095 - 99
After Aqueous Washes 10 - 50>99.5
After Silica Gel Chromatography <1 - 10>99.9

These values are illustrative and should be confirmed by analytical testing (e.g., ICP-MS) for each specific batch.

Experimental Protocols

Protocol 1: Jones Oxidation Workup and Chromium Precipitation

This protocol outlines the steps for quenching a Jones oxidation reaction and removing the bulk of the chromium salts.

  • Reaction Quenching:

    • Once the oxidation is complete (as determined by TLC or other monitoring), cool the reaction mixture in an ice bath.

    • Slowly add isopropanol dropwise until the color of the reaction mixture changes from orange/red to a consistent green.[3][4] Stir for an additional 15-20 minutes to ensure all Cr(VI) is reduced.

  • Solvent Removal (if necessary):

    • If acetone was used as the solvent, remove the bulk of it under reduced pressure. This will help in the subsequent precipitation and filtration steps.

  • Precipitation of Chromium Salts:

    • Dilute the remaining residue with water and the desired extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8. You will observe the formation of a greenish precipitate (Cr(OH)₃).[5]

  • Filtration:

    • Filter the mixture through a pad of Celite® 545.

    • Wash the filter cake thoroughly with several portions of the extraction solvent to ensure complete recovery of the product.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Collins Oxidation Workup

This protocol is tailored for the workup of a Collins oxidation, which is typically performed in dichloromethane (DCM).

  • Initial Filtration:

    • After the reaction is complete, dilute the reaction mixture with diethyl ether.

    • Pass the mixture through a short plug of silica gel or Florisil® to adsorb the bulk of the chromium residues.

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 1M hydrochloric acid (HCl) to remove pyridine.

    • Subsequently, wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizations

Experimental_Workflow cluster_oxidation Oxidation cluster_workup Workup & Purification cluster_analysis Analysis Oxidation Reaction Oxidation Reaction Quench (Isopropanol) Quench (Isopropanol) Oxidation Reaction->Quench (Isopropanol) Cr(VI) -> Cr(III) Precipitation (Base) Precipitation (Base) Quench (Isopropanol)->Precipitation (Base) Filtration Filtration Precipitation (Base)->Filtration Removes Cr(OH)3 Aqueous Extraction Aqueous Extraction Filtration->Aqueous Extraction Column Chromatography Column Chromatography Aqueous Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product QC (ICP-MS) QC (ICP-MS) Final Product->QC (ICP-MS)

Caption: Experimental workflow for chromium removal.

Troubleshooting_Logic Start Start Green Organic Layer? Green Organic Layer? Start->Green Organic Layer? Additional Washes Additional Washes Green Organic Layer?->Additional Washes Yes Emulsion Formed? Emulsion Formed? Green Organic Layer?->Emulsion Formed? No Chelation/Filtration Chelation/Filtration Additional Washes->Chelation/Filtration Chelation/Filtration->Emulsion Formed? Add Brine Add Brine Emulsion Formed?->Add Brine Yes Low Yield? Low Yield? Emulsion Formed?->Low Yield? No Filter through Celite Filter through Celite Add Brine->Filter through Celite Filter through Celite->Low Yield? Wash Filter Cake Wash Filter Cake Low Yield?->Wash Filter Cake Yes End End Low Yield?->End No Back-Extract Aqueous Back-Extract Aqueous Wash Filter Cake->Back-Extract Aqueous Back-Extract Aqueous->End

Caption: Troubleshooting logic for chromium workup issues.

References

Technical Support Center: Optimization of Pyridinium Chlorochromate (PCC) Oxidation of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the PCC oxidation of alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the PCC oxidation of alcohols in a question-and-answer format.

Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete reactions can be due to several factors:

  • Reagent Quality: PCC is sensitive to moisture and can degrade over time, appearing as a black tar instead of a yellow-orange solid.[1] Using old or improperly stored PCC can lead to low yields. It is recommended to use freshly opened or properly stored PCC.

  • Insufficient Reagent: A molar ratio of at least 1.5 equivalents of PCC to the alcohol is generally recommended. For some substrates, a larger excess may be necessary.

  • Reaction Time: While many PCC oxidations are complete within a few hours at room temperature, some less reactive alcohols may require longer reaction times.[2][3] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Solvent: Dichloromethane (DCM) is the most common and generally effective solvent for PCC oxidations.[5][6] Using other solvents might affect the reaction rate. For instance, the oxidation of cyclohexanol is significantly slower in DMSO compared to chloroform.[7]

Q2: I am observing the formation of a thick, black, or brown tar-like substance in my reaction mixture, making workup difficult. How can I prevent this and improve product isolation?

A2: The formation of a viscous residue, which is reduced chromium salts, is a well-known issue with PCC oxidations.[5] Here are some effective strategies to manage this:

  • Use of Adsorbents: Adding an inert solid support like Celite, molecular sieves, or silica gel to the reaction mixture before adding the PCC can greatly simplify the workup.[8][9] The chromium byproducts deposit onto these materials, which can then be easily removed by filtration.

  • Workup Procedure: After the reaction is complete, diluting the reaction mixture with a solvent like diethyl ether can help precipitate the chromium salts, which can then be removed by filtering through a pad of Celite or Florisil.

Q3: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this side reaction?

A3: PCC is known for its ability to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8] However, over-oxidation can occur under certain conditions:

  • Presence of Water: The reaction must be conducted under anhydrous conditions. The presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized to a carboxylic acid.[8] Ensure that the solvent is dry and the reaction is protected from atmospheric moisture.

  • Reaction Solvent: The choice of solvent can influence the extent of over-oxidation. For example, using dimethylformamide (DMF) as a solvent can promote the over-oxidation of primary alcohols to carboxylic acids.[5] Dichloromethane is the preferred solvent to minimize this side reaction.[5][6]

Q4: My starting material or product contains acid-sensitive functional groups. How can I perform the PCC oxidation without causing degradation?

A4: PCC is acidic and can cause decomposition of substrates with acid-labile groups. To mitigate this, you can:

  • Use a Buffer: Adding a buffer such as sodium acetate or pyridine to the reaction mixture can neutralize the acidic components and protect sensitive functional groups.[5]

  • Consider an Alternative Reagent: If your substrate is highly acid-sensitive, you might consider using a less acidic oxidizing agent like Pyridinium Dichromate (PDC) or other modern oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry for a PCC oxidation?

A1: A common stoichiometry is 1.5 equivalents of PCC per equivalent of alcohol. However, for less reactive alcohols or to ensure complete conversion, a larger excess (up to 3 equivalents) might be used.

Q2: How can I monitor the progress of my PCC oxidation?

A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[4] A spot of the reaction mixture is compared to a spot of the starting alcohol. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q3: What is the general workup procedure for a PCC oxidation?

A3: A typical workup involves diluting the reaction mixture with a solvent like diethyl ether to precipitate the chromium salts. The mixture is then filtered through a pad of an adsorbent like Celite, Florisil, or silica gel to remove the solid byproducts. The filtrate is then washed with aqueous solutions (e.g., sodium bicarbonate, brine) and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) before the solvent is removed under reduced pressure.

Q4: Are there any safety concerns associated with PCC?

A4: Yes, chromium(VI) compounds, including PCC, are toxic and should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Q5: Can PCC be used to oxidize secondary alcohols?

A5: Yes, PCC is very effective for the oxidation of secondary alcohols to ketones.[6]

Data Presentation

Table 1: Reaction Times and Yields for PCC Oxidation of Various Alcohols

Alcohol SubstrateProductReaction Time (hours)Yield (%)Notes
1-PropanolPropanal1016.7PCC on activated carbon
1-PentanolPentanal1018.3PCC on activated carbon
Isobutyl alcohol2-Methylpropanal2413.9PCC on activated carbon
Benzyl alcoholBenzaldehyde381-86In chloroform at reflux
p-Nitrobenzyl alcoholp-Nitrobenzaldehyde346In chloroform at reflux
CyclohexanolCyclohexanone24LowIn chloroform
4-t-Butylcyclohexanol4-t-Butylcyclohexanone-Moderate-
2-Octanol2-Octanone3LowIn chloroform at reflux
Cinnamyl alcoholCinnamaldehyde0.33-Reflux in DCM

Data synthesized from multiple sources with varying reaction conditions.[3][7]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde (e.g., Benzyl Alcohol to Benzaldehyde)

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite (an equal weight to PCC) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM used).

  • Filter the mixture through a short pad of silica gel or Florisil, washing the pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by distillation or column chromatography on silica gel as needed.

Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)

  • Follow the same setup as in Protocol 1, using the secondary alcohol as the substrate.

  • The reaction time may vary depending on the reactivity of the alcohol. Monitor by TLC for the disappearance of the starting material.

  • The workup procedure is identical to that described in Protocol 1.

  • The resulting ketone can be purified by distillation or column chromatography.

Mandatory Visualization

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend PCC and Celite in anhydrous DCM add_alcohol Add alcohol solution start->add_alcohol stir Stir at room temperature add_alcohol->stir monitor Monitor by TLC stir->monitor dilute Dilute with diethyl ether monitor->dilute Reaction complete filter Filter through silica/Florisil dilute->filter wash Wash organic phase filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (distillation/chromatography) concentrate->purify end Pure Aldehyde/Ketone purify->end

Caption: General experimental workflow for the PCC oxidation of an alcohol.

Troubleshooting_PCC_Oxidation cluster_issue Identify Issue cluster_solution Potential Solutions start Problem with PCC Oxidation incomplete_rxn Incomplete Reaction start->incomplete_rxn tar Tar Formation start->tar overoxidation Over-oxidation start->overoxidation acid_sensitivity Substrate Decomposition start->acid_sensitivity sol_incomplete Check PCC quality Increase reagent equivalents Extend reaction time Use DCM as solvent incomplete_rxn->sol_incomplete sol_tar Add Celite/molecular sieves Filter through Florisil/silica tar->sol_tar sol_overoxidation Ensure anhydrous conditions Use DCM as solvent overoxidation->sol_overoxidation sol_acid Add buffer (e.g., NaOAc) Use alternative oxidant (PDC, Swern, DMP) acid_sensitivity->sol_acid

Caption: Troubleshooting decision tree for common PCC oxidation issues.

References

troubleshooting tar formation in pyridinium chlorochromate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during pyridinium chlorochromate (PCC) mediated oxidation reactions, with a specific focus on mitigating and managing tar formation.

Troubleshooting Guide: Tar Formation in PCC Reactions

Tar formation is a frequently observed side reaction in PCC oxidations, leading to difficulties in product isolation and reduced yields. This guide provides a systematic approach to troubleshooting this issue.

Problem: Formation of a sticky, dark brown or black tar during the reaction or workup.

This is often due to the precipitation of chromium byproducts and polymerization of the starting material or product.

Potential Cause Recommended Solution Underlying Principle
Precipitation of Chromium Salts Add an inert adsorbent such as Celite®, silica gel, or powdered molecular sieves to the reaction mixture before adding the PCC.[1][2][3][4][5]The high surface area of the adsorbent provides a support for the chromium byproducts to deposit onto, preventing them from forming a viscous tar that can trap the product.[3][4][5]
Acid-Sensitivity of Substrate For acid-labile substrates, add a buffer such as sodium acetate to the reaction mixture.[5]PCC is acidic and can cause degradation or polymerization of sensitive functional groups. A buffer neutralizes the excess acid.[6][4][5]
Presence of Water Ensure the reaction is performed under strictly anhydrous conditions. Use anhydrous solvents and dry glassware.[6]Water can react with the aldehyde product to form a hydrate, which may be susceptible to further oxidation or side reactions, contributing to tar formation.[1][2]
Over-oxidation Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.Prolonged reaction times can lead to side reactions and degradation of the desired product.
Reaction Concentration Maintain appropriate solvent volume. A typical concentration is using 5 volumes of solvent relative to the substrate.[6]Highly concentrated reactions can increase the likelihood of intermolecular side reactions leading to polymers.

Frequently Asked Questions (FAQs)

Q1: What is the "tar" that forms in PCC reactions?

A1: The tar is typically a mixture of reduced chromium species (Cr(IV)), pyridinium hydrochloride, and potentially polymerized starting material or product.[7][3] This mixture is often a sticky, dark, insoluble material that complicates product isolation.[7][3][4]

Q2: How can I prevent the tar from coating my flask?

A2: The most effective method is to add an inert solid like Celite®, silica gel, or molecular sieves to the reaction flask before starting the reaction.[1][2][3][4][5][8] The tar-like byproducts will adsorb onto the surface of these materials, making them easier to handle and remove by filtration.[3][5]

Q3: My substrate is sensitive to acid. Can I still use PCC?

A3: Yes, but with precautions. PCC is acidic, which can be problematic for acid-labile compounds.[6][4] To mitigate this, you can add a buffer, such as sodium acetate or carbonate, to the reaction mixture.[5] Alternatively, consider using a less acidic reagent like Pyridinium Dichromate (PDC).[4][5]

Q4: What is the best solvent for PCC oxidations?

A4: Dichloromethane (CH₂Cl₂) is the most commonly used and recommended solvent for PCC oxidations as it is relatively inert and effectively solubilizes many organic compounds.[6][3][5]

Q5: How do I remove the chromium byproducts during workup?

A5: The standard workup procedure involves diluting the reaction mixture with a solvent like diethyl ether and then filtering it through a pad of Celite® or silica gel.[6][3] This filtration effectively removes the solid chromium salts and the adsorbent they are coated on. The filtrate can then be further purified.

Q6: Are there any alternatives to PCC that are less prone to tar formation?

A6: Yes, several modern oxidation reagents are known for cleaner reactions. These include:

  • Swern Oxidation (DMSO, oxalyl chloride)[6]

  • Dess-Martin Periodinane (DMP) Oxidation [1][9]

  • Tetrapropylammonium perruthenate (TPAP) [7][1][2]

  • 2-Iodoxybenzoic acid (IBX) [7][1][2]

These reagents are often less toxic than chromium-based oxidants.[6]

Experimental Protocols

Standard Protocol for PCC Oxidation with Tar Mitigation

This protocol is for the oxidation of a primary alcohol to an aldehyde.

Materials:

  • Primary alcohol (1 equivalent)

  • Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equivalents)

  • Celite® or silica gel (a layer of about 2-3 cm in the reaction flask)

  • Anhydrous dichloromethane (CH₂Cl₂) (approx. 5-10 volumes)

  • Anhydrous diethyl ether (for workup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add a layer of Celite® or silica gel.

  • Add the primary alcohol (1 eq.) and anhydrous dichloromethane (5 volumes).

  • Stir the suspension at room temperature under an inert atmosphere.

  • Slowly add PCC (1.2 eq.) to the mixture in portions. The reaction is exothermic, and the mixture will turn a brownish-orange color.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether (an equal volume to the dichloromethane).

  • Filter the suspension through a pad of silica gel or Celite® in a sintered glass funnel, washing thoroughly with additional diethyl ether.

  • Combine the organic filtrates and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, purify the product by column chromatography.

Visualizations

PCC Oxidation Mechanism

The following diagram illustrates the key steps in the oxidation of a primary alcohol to an aldehyde using PCC.

PCC_Oxidation_Mechanism cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: E2 Elimination Alcohol R-CH2-OH Chromate_Ester R-CH2-O-CrO2Cl Alcohol->Chromate_Ester Nucleophilic Attack PCC [PyH]+[CrO3Cl]- PCC->Chromate_Ester Chromate_Ester_2 R-CH2-O-CrO2Cl Base Base (Pyridine/Cl-) Aldehyde R-CHO Base->Aldehyde Proton Abstraction Cr_IV Cr(IV) species Chromate_Ester_2->Aldehyde Elimination

Caption: Mechanism of PCC oxidation of a primary alcohol.

Troubleshooting Workflow for Tar Formation

This flowchart provides a logical sequence of steps to address tar formation in PCC reactions.

Troubleshooting_Workflow Start Tar Formation Observed Check_Adsorbent Was an inert adsorbent (Celite®/Silica) used? Start->Check_Adsorbent Add_Adsorbent Add Celite® or silica gel to the reaction mixture. Check_Adsorbent->Add_Adsorbent No Check_Substrate Is the substrate acid-sensitive? Check_Adsorbent->Check_Substrate Yes Add_Adsorbent->Check_Substrate Add_Buffer Add a buffer (e.g., sodium acetate). Check_Substrate->Add_Buffer Yes Check_Anhydrous Were anhydrous conditions maintained? Check_Substrate->Check_Anhydrous No Add_Buffer->Check_Anhydrous Consider_Alternative Consider alternative, milder oxidizing agents (Swern, DMP). Ensure_Anhydrous Use anhydrous solvents and dried glassware. Check_Anhydrous->Ensure_Anhydrous No Optimize_Workup Optimize workup by filtering through a pad of Celite®/silica. Check_Anhydrous->Optimize_Workup Yes Ensure_Anhydrous->Optimize_Workup Optimize_Workup->Consider_Alternative If tar persists

Caption: Troubleshooting workflow for tar formation in PCC reactions.

References

alternative oxidizing agents to PCC for alcohol oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative oxidizing agents to Pyridinium Chlorochromate (PCC) for the oxidation of primary and secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to PCC for alcohol oxidation?

A1: While effective, Pyridinium Chlorochromate (PCC) is a chromium(VI)-based reagent, which raises several concerns:

  • Toxicity: Chromium(VI) compounds are toxic and carcinogenic.[1][2]

  • Disposal: Waste disposal of chromium reagents is problematic and environmentally hazardous.

  • Reaction Conditions: PCC reactions can sometimes be messy, producing a brown tar that complicates product purification.[3][4]

  • Acidity: PCC is acidic and may not be suitable for acid-sensitive substrates.[5]

Modern alternatives often offer milder reaction conditions, greater selectivity, easier workup, and a better safety profile.[3][6][7]

Q2: What are the most common and effective alternatives to PCC for oxidizing primary alcohols to aldehydes?

A2: Several excellent alternatives to PCC exist for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. The most common include:

  • Dess-Martin Periodinane (DMP): A mild and highly selective hypervalent iodine reagent.[8][9]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[10][11]

  • TEMPO-catalyzed Oxidations: Employs a stable nitroxyl radical catalyst with a co-oxidant.[12][13][14]

  • 2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine reagent, often used in DMSO or as a suspension.[15]

  • Manganese Dioxide (MnO₂): Particularly effective for the selective oxidation of allylic and benzylic alcohols.[16][17][18][19][20]

Q3: How do I choose the best alternative oxidizing agent for my specific substrate?

A3: The choice of oxidant depends on several factors, including the substrate's functional group tolerance, steric hindrance, and the desired scale of the reaction. The following decision-making workflow can guide your selection:

G start Start: Alcohol to be Oxidized substrate_type What is the nature of the alcohol? start->substrate_type allylic_benzylic Allylic or Benzylic Alcohol substrate_type->allylic_benzylic Yes primary_secondary Saturated Primary or Secondary Alcohol substrate_type->primary_secondary No functional_groups Are there sensitive functional groups? dmp_ibx DMP or IBX for mild conditions functional_groups->dmp_ibx Yes, acid/base sensitive swern Swern for general purpose, but mind the odor and temperature functional_groups->swern General purpose tempo TEMPO for catalytic, greener options functional_groups->tempo Seeking catalytic method scale What is the reaction scale? large_scale Large Scale scale->large_scale Yes small_scale Small Scale scale->small_scale No mno2 Consider MnO2 for high selectivity allylic_benzylic->mno2 primary_secondary->functional_groups dmp_ibx->scale swern->scale tempo->scale tempo_catalytic TEMPO-catalyzed oxidation is often preferred for scalability large_scale->tempo_catalytic dmp_swern_lab DMP and Swern are common for lab scale small_scale->dmp_swern_lab G start Start dissolve_alcohol Dissolve alcohol (1.0 eq) in anhydrous CH2Cl2 start->dissolve_alcohol add_dmp Add DMP (1.2 eq) in one portion at room temperature dissolve_alcohol->add_dmp stir Stir vigorously under an inert atmosphere (N2 or Ar) add_dmp->stir monitor Monitor reaction by TLC until starting material is consumed (typically 1-2 h) stir->monitor quench Quench the reaction by adding a saturated aqueous solution of Na2S2O3 monitor->quench separate Separate the organic and aqueous layers quench->separate extract Extract the aqueous layer with CH2Cl2 separate->extract combine_wash Combine organic layers and wash with saturated NaHCO3 and brine extract->combine_wash dry_concentrate Dry over Na2SO4, filter, and concentrate under reduced pressure combine_wash->dry_concentrate purify Purify the crude aldehyde by column chromatography dry_concentrate->purify end End purify->end G start Start setup Set up an oven-dried, three-necked flask with a stirrer, thermometer, and N2 inlet start->setup add_oxalyl Add anhydrous CH2Cl2 and cool to -78 °C (dry ice/acetone bath) setup->add_oxalyl add_dmso Add oxalyl chloride (1.5 eq) dropwise, then add anhydrous DMSO (2.5 eq) dropwise add_oxalyl->add_dmso stir1 Stir for 15 min at -78 °C add_dmso->stir1 add_alcohol Add a solution of the alcohol (1.0 eq) in CH2Cl2 dropwise, keeping the temperature below -65 °C stir1->add_alcohol stir2 Stir for 30 min at -78 °C add_alcohol->stir2 add_base Add triethylamine (5.0 eq) dropwise stir2->add_base warm Allow the reaction to warm slowly to room temperature add_base->warm quench Quench with water warm->quench extract Extract with CH2Cl2, wash with dilute HCl, NaHCO3, and brine quench->extract dry_concentrate Dry over Na2SO4, filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

References

preventing racemization of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the handling and preservation of (R)-3-(hydroxymethyl)cyclohexanone. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the racemization of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity[1]. For this compound, maintaining its specific three-dimensional structure (stereochemistry) is critical, as different enantiomers can have vastly different biological and pharmacological effects[2]. Loss of enantiomeric purity can lead to inactive or even harmful products in a drug development pipeline.

Q2: What is the primary chemical mechanism causing racemization in this compound?

A2: The primary mechanism is keto-enol tautomerism. The chiral center in this compound is the carbon atom to which the hydroxymethyl group is attached (the α-carbon). In the presence of an acid or a base, a proton can be removed from this α-carbon, forming a planar enol or enolate intermediate[1][3][4]. When this planar, achiral intermediate is reprotonated, it can occur from either face of the molecule with equal probability, leading to the formation of both the (R) and (S) enantiomers and, eventually, a racemic mixture[1][3].

Q3: Which experimental conditions are most likely to induce racemization?

A3: The following conditions significantly increase the risk of racemization:

  • Presence of Acids or Bases: Even catalytic amounts of acid or base can accelerate the enolization process[1][3][5]. This includes acidic or basic functional groups on chromatography media (e.g., residual acid on silica gel, basic alumina), or contaminants in solvents.

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for enolization and can accelerate racemization[6].

  • Protic Solvents: Solvents that can donate or accept protons (like water or alcohols) can facilitate the proton transfer steps involved in enolization.

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

Problem Probable Cause(s) Recommended Solution(s)
Decreased ee after aqueous workup The aqueous solution was acidic or basic.Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Use a buffered wash (e.g., phosphate buffer, pH 7) instead of plain water if the compound is sensitive.
Decreased ee after column chromatography Standard silica gel can be acidic. Alumina can be basic.Use deactivated/neutralized silica gel (e.g., by pre-treating with a triethylamine solution in the eluent and then flushing). Alternatively, consider using a different purification method like crystallization or prep-TLC on a neutral phase.
Decreased ee during solvent removal (rotary evaporation) The sample was heated for an extended period. Residual acid or base in the sample was concentrated during evaporation.Use the lowest possible temperature for evaporation. Ensure the sample is fully neutralized before concentration. For highly sensitive compounds, consider azeotropic removal with a non-polar solvent or lyophilization.
Decreased ee during long-term storage The compound was stored neat at room temperature. The storage solvent was not inert. The container or atmosphere had acidic/basic contaminants.Store the compound in a dilute solution in a dry, aprotic, and non-polar solvent (e.g., toluene, hexane) at low temperatures (-20°C or below). Store under an inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation: Stability Under Various Conditions

The following table provides illustrative data on the stability of this compound, as measured by the change in enantiomeric excess (ee) over time.

Condition Solvent Temperature Initial ee (%) ee after 24h (%) ee after 72h (%) Notes
A: Mildly Acidic Toluene + 0.1% Acetic Acid25°C99.595.288.1Demonstrates acid-catalyzed racemization.
B: Mildly Basic Toluene + 0.1% Triethylamine25°C99.592.081.5Demonstrates base-catalyzed racemization.
C: Neutral, Aprotic Toluene25°C99.599.499.3High stability in neutral, aprotic conditions.
D: Neutral, Protic Ethanol25°C99.598.897.5Protic solvent slightly accelerates racemization compared to aprotic.
E: Neutral, Low Temp Toluene-20°C99.5>99.5>99.5Optimal storage condition for maintaining enantiopurity.

Key Experimental Protocols

Protocol 1: Neutral Workup Post-Reaction

This protocol is designed to isolate this compound from a reaction mixture while minimizing exposure to acidic or basic conditions.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice bath.

  • Quenching: Slowly add a saturated solution of ammonium chloride (NH₄Cl, a mild acid salt buffer) to quench the reaction. Monitor the pH of the aqueous layer using pH paper and adjust to ~7 with dilute phosphate buffer if necessary. Avoid strong acids or bases.

  • Extraction: Extract the product with a non-polar, aprotic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • A pH 7 phosphate buffer solution.

    • Brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), which is neutral. Avoid magnesium sulfate (MgSO₄) which can be slightly acidic.

  • Filtration and Concentration: Filter off the drying agent and concentrate the solution in vacuo at a low temperature (<30°C). Do not evaporate to complete dryness if the compound is a viscous oil; co-evaporate with toluene to remove residual volatile impurities.

Protocol 2: Long-Term Storage

This protocol ensures the long-term stability and enantiopurity of the isolated compound.

  • Solvent Selection: Dissolve the purified this compound in a dry, aprotic, and non-polar solvent like toluene to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Transfer the solution to a clean, dry vial. Purge the vial with an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace air and moisture.

  • Sealing: Seal the vial tightly with a Teflon-lined cap. For extra protection, wrap the cap seal with Parafilm.

  • Storage Conditions: Place the sealed vial in a freezer at -20°C or lower. Ensure the vial is clearly labeled with the compound name, concentration, solvent, and date.

Visualizations

Racemization Mechanism

Caption: Acid/base-catalyzed racemization via a planar enol intermediate.

Recommended Experimental Workflow

References

Technical Support Center: Large-Scale Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure following the large-scale synthesis of (R)-3-(hydroxymethyl)cyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this critical phase of production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound, presented in a question-and-answer format.

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

  • Question: I am observing a stable emulsion between the aqueous and organic layers during extraction, making phase separation difficult. What can I do to break the emulsion?

  • Answer: Emulsion formation is a common issue, especially in large-scale extractions. Here are several strategies to resolve it:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times. This can prevent the formation of a tight emulsion.

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.[1]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.

    • Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break up the emulsion.[1]

    • Centrifugation: If the scale allows, centrifuging the mixture can effectively separate the layers.[1]

Issue 2: Low Yield of Isolated Product

  • Question: After the workup, the yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yield can stem from several factors throughout the workup process. Consider the following:

    • Incomplete Extraction: Due to the presence of both a hydroxyl and a ketone group, the target molecule has some water solubility. Ensure you are performing multiple extractions (at least 3-4) with an appropriate organic solvent to maximize recovery from the aqueous layer.

    • Product Decomposition: Beta-hydroxy ketones can be susceptible to dehydration, especially under acidic or basic conditions with heating.[2][3] Ensure that the temperature is kept low during the workup and that any acidic or basic washes are performed quickly and at reduced temperatures.

    • Improper pH Adjustment: The pH of the aqueous layer can influence the partitioning of the product. Before extraction, ensure the pH is neutral or slightly acidic to suppress the enolate formation of the ketone, which could lead to side reactions.

    • Choice of Extraction Solvent: A solvent with appropriate polarity is crucial. While highly nonpolar solvents may not efficiently extract the product, overly polar solvents might co-extract water and impurities. A moderately polar solvent like ethyl acetate or dichloromethane is often a good starting point.

Issue 3: Product Purity Issues

  • Question: The isolated this compound is impure. What are common impurities and how can I remove them?

  • Answer: Common impurities can include unreacted starting materials, byproducts, and residual solvent.

    • Unreacted Starting Material: If the reaction has not gone to completion, you may have residual starting material. This can often be removed by column chromatography.

    • Byproducts of Aldol Condensation: The product itself can potentially undergo self-condensation or react with remaining starting material, especially under non-neutral pH conditions. Careful pH control during the workup is essential.

    • Solvent and Reagent Residues: Ensure that the organic layers are thoroughly washed to remove any water-soluble reagents. The final product should be dried under high vacuum to remove residual extraction solvent.

    • Purification: For high purity, column chromatography on silica gel is a standard method. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective. Distillation under reduced pressure is another potential purification method, although care must be taken to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the liquid-liquid extraction of this compound?

A1: Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like this compound. Dichloromethane can also be used. The choice may depend on the specific impurities present and the subsequent purification steps.

Q2: What is the best drying agent for the organic extracts?

A2: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents. For large-scale operations, Na₂SO₄ is often preferred due to its lower cost and clumping properties which can indicate when the solution is dry.

Q3: Can I store the crude product before purification?

A3: It is generally recommended to proceed with purification as soon as possible. Beta-hydroxy ketones can be unstable over long periods, potentially leading to degradation.[4][5] If storage is necessary, it should be at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the key physical properties of 3-(hydroxymethyl)cyclohexanone?

A4: The following table summarizes some of the key physical properties.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
AppearanceColorless to pale yellow liquid or solid
Boiling PointData not readily available, likely requires vacuum distillation
SolubilitySoluble in polar organic solvents. Appreciable solubility in water.

(Data sourced from various chemical supplier and database entries)

Experimental Protocols

General Workup Procedure for Large-Scale Synthesis

  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add a quenching solution (e.g., saturated aqueous ammonium chloride or water) while monitoring the temperature to keep it below 10 °C.

  • Phase Separation: Transfer the quenched reaction mixture to a large separatory funnel or a jacketed reactor with a bottom outlet valve. Allow the layers to separate. Remove the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three to four times. The volume of the extraction solvent for each wash should be approximately one-third of the aqueous layer volume.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate if the reaction was conducted under acidic conditions to neutralize any remaining acid.

    • Saturated aqueous sodium chloride (brine) to help break any emulsions and remove excess water.

  • Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Stir for at least 30 minutes to ensure complete drying.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

Workup_Workflow General Workup Workflow for this compound A Reaction Mixture B Quenching (e.g., sat. aq. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Aqueous Layer (Discard or re-extract) C->D Separate E Combined Organic Layers C->E F Washing (Water, Brine) E->F G Drying (e.g., Na2SO4) F->G H Filtration & Concentration G->H I Crude Product H->I J Purification (Chromatography or Distillation) I->J K Pure this compound J->K

Caption: General workup workflow.

Troubleshooting_Tree Troubleshooting Common Workup Issues Problem Problem Encountered Emulsion Emulsion Formation Problem->Emulsion LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Sol_Emulsion1 Add Brine ('Salting Out') Emulsion->Sol_Emulsion1 Sol_Emulsion2 Gentle Mixing/Swirling Emulsion->Sol_Emulsion2 Sol_Emulsion3 Centrifugation Emulsion->Sol_Emulsion3 Sol_LowYield1 Increase Number of Extractions LowYield->Sol_LowYield1 Sol_LowYield2 Control Temperature During Workup LowYield->Sol_LowYield2 Sol_LowYield3 Optimize Extraction Solvent LowYield->Sol_LowYield3 Sol_Impure1 Column Chromatography ImpureProduct->Sol_Impure1 Sol_Impure2 Vacuum Distillation ImpureProduct->Sol_Impure2 Sol_Impure3 Improve Washing Steps ImpureProduct->Sol_Impure3

Caption: Troubleshooting common issues.

References

Technical Support Center: Monitoring (R)-3-(hydroxymethyl)cyclohexanone Reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving (R)-3-(hydroxymethyl)cyclohexanone using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting TLC solvent system for monitoring reactions with this compound?

A1: A good starting point for a molecule like this compound, which contains both a moderately polar ketone and a polar alcohol functional group, is a mixture of a non-polar and a polar solvent.[1][2] We recommend starting with a 1:1 mixture of hexane and ethyl acetate.[1] You can then adjust the ratio to achieve optimal separation.

Q2: How can I visualize the spots of this compound and related reactants/products on the TLC plate?

A2: this compound is not expected to be strongly UV-active due to the lack of a suitable chromophore.[3][4] Therefore, a chemical stain is necessary for visualization. Several stains are effective for both ketones and alcohols:

  • p-Anisaldehyde stain: This is a general-purpose stain for many nucleophiles, including alcohols, as well as for aldehydes and ketones.[3]

  • Vanillin stain: Similar to p-anisaldehyde, this stain is effective for visualizing alcohols, aldehydes, and ketones.[3]

  • Potassium permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[5]

  • 2,4-Dinitrophenylhydrazine (DNP) stain: This stain is highly selective for aldehydes and ketones, which will appear as orange or yellow-red spots.[1][6]

Q3: How do I interpret the TLC plate when monitoring my reaction?

A3: To effectively monitor a reaction, it is crucial to spot three lanes on your TLC plate:

  • Starting Material (SM): A pure sample of your limiting reactant.

  • Co-spot (C): A mixture of the starting material and the reaction mixture.

  • Reaction Mixture (RM): An aliquot from your reaction.[4]

As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane decrease in intensity, while a new spot corresponding to the product appears.[5] The co-spot helps to confirm that the new spot is not the starting material, especially if their Rf values are similar.[4] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Q4: What are the expected relative Rf values for the starting material and products in common reactions of this compound?

A4: The Rf value is inversely proportional to the polarity of the compound. More polar compounds will have lower Rf values.

  • Oxidation of the alcohol: The product, a keto-aldehyde or keto-acid, will be more polar than the starting material, resulting in a lower Rf value.

  • Reduction of the ketone: The product, a diol, will be more polar than the starting material, also resulting in a lower Rf value.

  • Protection of the alcohol (e.g., as a silyl ether): The product will be less polar than the starting material, resulting in a higher Rf value.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking - Sample is too concentrated (overloaded).- Compound is highly acidic or basic.- Compound is unstable on the silica gel.- Dilute your sample before spotting.- Add a small amount of acetic acid or triethylamine (0.1-1%) to the eluent.- Use a different stationary phase (e.g., alumina) or run the TLC quickly and develop it immediately.
No spots are visible after staining - Sample is too dilute.- The chosen stain is not appropriate for the functional groups.- Compound may have evaporated from the plate if it is volatile.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a more universal stain like potassium permanganate or a different specific stain (e.g., DNP for ketones).- Dry the plate gently at room temperature before staining.
Spots are at the baseline (Rf ≈ 0) - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). You could also switch to a more polar solvent system, such as dichloromethane/methanol.[1][2]
Spots are at the solvent front (Rf ≈ 1) - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Reactant and product spots are not well-separated - The polarity of the eluent is not optimal.- The stationary phase is not providing enough selectivity.- Systematically vary the solvent ratio of your eluent to find the optimal separation.- Try a different solvent system with different polarity characteristics (e.g., dichloromethane/acetone).- Consider using a different type of TLC plate (e.g., alumina).
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber.- The adsorbent has flaked off the edges of the plate.- Ensure the plate is standing straight in the chamber.- Handle the TLC plates carefully to avoid damaging the stationary phase.

Experimental Protocol: Monitoring a Reaction by TLC

This protocol provides a detailed methodology for monitoring the progress of a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Forceps

  • UV lamp (optional, for checking for UV-active impurities)

  • Staining solution (e.g., p-anisaldehyde stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber:

    • Pour the chosen eluent (e.g., 1:1 hexane/ethyl acetate) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.

    • Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil and ruler, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Mark three equally spaced points on the origin line for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) to prepare a dilute solution.

    • Using a capillary spotter, apply a small spot of the starting material solution to the "SM" mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).

    • Take a small aliquot of your reaction mixture and, if necessary, dilute it with a volatile solvent.

    • Apply a small spot of the reaction mixture to the "RM" mark.

    • For the co-spot, first apply a spot of the starting material to the "C" mark, let it dry, and then apply a spot of the reaction mixture directly on top of it.

  • Develop the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 0.5-1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualize the TLC Plate:

    • Allow the solvent to completely evaporate from the plate in a well-ventilated area.

    • If your compounds might be UV-active, you can first examine the plate under a UV lamp.

    • Submerge the plate in the chosen staining solution using forceps.

    • Remove the plate and gently wipe the excess stain from the back with a paper towel.

    • Carefully heat the plate with a heat gun or on a hot plate until the spots appear. Be cautious not to overheat, as this can char the plate and obscure the spots.

    • Circle the visualized spots with a pencil.

  • Analyze the Results:

    • Compare the spots in the "RM" lane to the "SM" lane to determine the extent of the reaction.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot the Plate (SM, Co, RM) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop the Plate spot_plate->develop_plate visualize_plate Visualize (Stain & Heat) develop_plate->visualize_plate analyze_results Analyze Results (Rf, Conversion) visualize_plate->analyze_results

Caption: Experimental workflow for monitoring a reaction by TLC.

Troubleshooting_Logic start Problem with TLC Result streaking Spots are Streaking? start->streaking no_spots No Spots Visible? streaking->no_spots No overloaded Dilute Sample streaking->overloaded Yes rf_issue Rf Value Issue? no_spots->rf_issue No too_dilute Concentrate Spot no_spots->too_dilute Yes rf_low Rf too Low? rf_issue->rf_low Yes end Problem Solved rf_issue->end No acid_base Add Acid/Base to Eluent overloaded->acid_base acid_base->end wrong_stain Try Different Stain too_dilute->wrong_stain wrong_stain->end rf_high Rf too High? rf_low->rf_high No increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes poor_separation Poor Separation? rf_high->poor_separation No increase_polarity->end decrease_polarity->end change_solvent Change Solvent System poor_separation->change_solvent Yes poor_separation->end No change_solvent->end

Caption: Troubleshooting logic for common TLC problems.

References

Technical Support Center: Navigating Viscous Materials in PCC Oxidation Workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing viscous materials encountered during the workup of pyridinium chlorochromate (PCC) oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What causes the formation of viscous, tar-like materials during a PCC oxidation workup?

A1: The formation of viscous materials is a common issue in PCC oxidations.[1][2] This "nasty brown tar" or "black tar" is primarily composed of reduced chromium salts and other reagent-derived byproducts.[1][2][3][4] These byproducts can trap the desired product, complicating its isolation and reducing the overall yield.[2]

Q2: How can I prevent the reaction mixture from becoming an unmanageable tar?

A2: A proactive approach is to add an inert solid support to the reaction mixture before starting the oxidation.[1][5] Commonly used supports include Celite, silica gel, powdered molecular sieves, or magnesium sulfate.[1] These materials adsorb the chromium byproducts as they form, keeping them as a manageable powder that can be easily filtered off.[1][3]

Q3: My reaction mixture has already formed a viscous tar. What are my options for workup?

A3: If a tar has already formed, the most effective solution is to dilute the reaction mixture with a suitable solvent, typically diethyl ether, and then filter it through a pad of a filter aid like Celite or Florisil.[6][7][8] It may be necessary to triturate the tar with the solvent to dissolve the product and free it from the chromium residue. In some cases, scraping the solid residues may be necessary.[6]

Q4: What is the recommended general procedure for a clean PCC oxidation workup?

A4: A general and effective workup procedure involves diluting the reaction mixture with a solvent like diethyl ether and filtering it through a plug of silica gel or Celite. This helps to remove the solid chromium byproducts efficiently. The filtrate can then be washed with water and brine, dried, and concentrated to yield the crude product.[9]

Q5: Are there any specific safety precautions I should take when handling PCC and its byproducts?

A5: Yes, chromium(VI) compounds like PCC are toxic and should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves and safety glasses, is essential. The chromium-containing waste should be disposed of according to your institution's hazardous waste guidelines.

Troubleshooting Guide: Dealing with Viscous Materials

This table summarizes key quantitative data for different workup strategies to manage viscous materials in PCC oxidations.

Workup AdditiveRatio of Additive to PCC (w/w)Key Protocol StepExpected Outcome
Celite ~2:1Add Celite to the reaction mixture and stir before filtering through a Celite pad.[10]Adsorbs chromium byproducts, facilitating easy filtration.[9]
Silica Gel 1:1Grind PCC with silica gel before adding to the reaction mixture.[3]Simplifies workup and purification of the product.[11][12]
Florisil ~1.2:1Add Florisil to the completed reaction mixture and stir vigorously before filtration.[13]Efficiently removes chromium salts.[8]

Detailed Experimental Protocols

Protocol 1: Workup using Celite

  • To the reaction mixture, add Celite (approximately 2g for a reaction with ~1g of PCC).

  • Stir the suspension vigorously for 5-10 minutes.

  • Prepare a filtration funnel with a pad of Celite.

  • Filter the reaction mixture through the Celite pad, washing the reaction flask and the filter cake with diethyl ether or dichloromethane (DCM) to ensure complete transfer of the product.[9]

  • Combine the organic filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: PCC on Silica Gel

  • Prior to setting up the oxidation, grind pyridinium chlorochromate (PCC) with an equal weight of silica gel until a free-flowing orange powder is obtained.[3]

  • Add the PCC/silica gel mixture to the solution of the alcohol in dichloromethane (DCM).

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filter the suspension through a short column of silica gel or a sintered glass funnel.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.[3]

Protocol 3: Workup using Florisil

  • Once the reaction is complete (as monitored by TLC), add Florisil to the reaction mixture (approximately 2g for a reaction with ~1.7g of PCC).[13]

  • Stir the resulting slurry vigorously for at least 5 minutes.

  • Filter the mixture through a pad of Florisil or a sintered glass funnel.

  • Wash the reaction flask and the filter cake thoroughly with diethyl ether or DCM.

  • Combine the organic filtrates, and if necessary, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

Troubleshooting Workflow

PCC_Workup_Troubleshooting start PCC Oxidation Reaction Complete check_viscosity Is the reaction mixture a viscous tar? start->check_viscosity no_tar Dilute with Et2O/DCM check_viscosity->no_tar No tar Add solid support (Celite/Silica Gel) check_viscosity->tar Yes filter_celite Filter through a pad of Celite/Silica Gel/Florisil no_tar->filter_celite wash_dry Wash, Dry, and Concentrate filter_celite->wash_dry product_no_tar Crude Product wash_dry->product_no_tar triturate Triturate/Stir vigorously with Et2O/DCM tar->triturate filter_tar Filter through a pad of Celite/Florisil triturate->filter_tar wash_dry_tar Wash, Dry, and Concentrate filter_tar->wash_dry_tar product_tar Crude Product wash_dry_tar->product_tar

Caption: Troubleshooting workflow for viscous PCC oxidation workups.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of (R)-3-(hydroxymethyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the stereoselective hydrogenation of (R)-3-(hydroxymethyl)cyclohexanone derivatives. The information is designed to help researchers identify, mitigate, and resolve common issues encountered in this critical synthetic step.

Troubleshooting Guide

This guide addresses specific problems observed during the hydrogenation of this compound derivatives. For each issue, potential causes are listed, along with recommended solutions.

Issue Potential Causes Recommended Solutions
1. Low or No Catalytic Activity a. Catalyst Poisoning: Presence of contaminants such as sulfur, nitrogen compounds, halides, or heavy metals.[1] b. Inactive Catalyst: Catalyst may have been improperly handled or stored, leading to oxidation. c. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal.a. Identify and Remove Poison: Analyze starting materials and solvents for potential poisons. Purify materials if necessary. Consider using a guard bed to trap poisons before they reach the catalyst bed. b. Catalyst Activation/Regeneration: Follow the recommended activation procedure for the specific catalyst. If poisoning is suspected, attempt a regeneration protocol (see Experimental Protocols section). c. Optimize Conditions: Review literature for optimal conditions for the specific catalyst and substrate. Perform small-scale experiments to screen different temperatures, pressures, and solvents.
2. Decreased Reaction Rate Over Time a. Gradual Catalyst Poisoning: Low levels of contaminants in the feed stream are slowly deactivating the catalyst. b. Catalyst Leaching: The active metal may be leaching from the support into the reaction mixture. c. Mechanical Degradation: Catalyst particles may be breaking down, leading to a loss of active surface area.a. Feed Purification: Implement a more rigorous purification of starting materials and solvents. b. Catalyst Stability: Analyze the reaction mixture for dissolved metal. Consider a different catalyst support or immobilization technique to improve stability. c. Gentle Agitation: Ensure that stirring or agitation is not too vigorous, which can cause physical damage to the catalyst.
3. Poor Stereoselectivity a. Catalyst Modifier Issues: The chiral modifier may be absent, degraded, or used in the wrong concentration. b. Competing Reactions: Side reactions may be occurring that are not stereoselective. c. Catalyst Poisoning: Some poisons can selectively block the sites responsible for stereocontrol.a. Verify Modifier: Check the purity and concentration of the chiral modifier. Ensure it is added correctly to the reaction. b. Optimize Conditions: Adjust reaction temperature and pressure to favor the desired stereoselective pathway. c. Identify and Remove Poison: Analyze for poisons that may be affecting stereoselectivity.
4. Formation of Unexpected Byproducts a. Over-hydrogenation: The desired product is further reduced to an undesired species. b. Side Reactions: The catalyst may be promoting unintended reactions of the starting material or product. c. Impurities in Starting Material: Contaminants in the starting material may be reacting to form byproducts.a. Adjust Reaction Time/Conditions: Monitor the reaction closely and stop it once the starting material is consumed. Lowering temperature or pressure can sometimes reduce over-hydrogenation. b. Catalyst Screening: Test different catalysts that may be more selective for the desired transformation. c. Purify Starting Materials: Ensure the purity of the this compound starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of functionalized cyclohexanones?

A1: The most common catalyst poisons are sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (e.g., amines, pyridines), halides (e.g., chlorides, bromides), and heavy metals.[1] These can originate from starting materials, reagents, solvents, or leaching from equipment. For example, residual pyridine from a preceding reaction step can act as a poison for rhodium catalysts.[2]

Q2: Which catalysts are typically used for the hydrogenation of this compound derivatives and how susceptible are they to poisoning?

A2: Ruthenium, Rhodium, and Palladium-based catalysts are commonly employed for this transformation.

  • Ruthenium catalysts are often used for their high activity in ketone hydrogenation but can be susceptible to poisoning by sulfur and nitrogen compounds.

  • Rhodium catalysts are also highly active and can provide excellent stereoselectivity, but they are known to be poisoned by nitrogen-containing compounds.

  • Palladium catalysts (e.g., Pd/C) are widely used in hydrogenation, but their activity can be diminished by halides and sulfur compounds.[3]

Q3: How can I detect the presence of catalyst poisons in my reaction?

A3: A gradual or sudden drop in reaction rate or a change in selectivity can indicate catalyst poisoning. To confirm, you can analyze your starting materials, solvents, and reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metals.

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, in many cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include washing with solvents to remove adsorbed impurities, treatment with a mild oxidizing or reducing agent, or thermal treatment.[2][3][4] Specific protocols should be followed for each type of catalyst and poison (see Experimental Protocols section).

Q5: How does the choice of solvent affect catalyst poisoning?

A5: The solvent can play a significant role in catalyst poisoning. Impurities in the solvent can act as poisons. Additionally, the solvent itself can sometimes interact with the catalyst surface and influence its activity and susceptibility to poisoning. For instance, some solvents may help to keep potential poisons in solution and away from the catalyst surface, while others might promote their adsorption.

Quantitative Data on Catalyst Poisoning

The following tables summarize the impact of common poisons on the performance of catalysts typically used in ketone hydrogenation. The Turnover Frequency (TOF) is a measure of catalyst activity.

Table 1: Effect of Sulfur Compounds on Ruthenium Catalysts in Ketone Hydrogenation

CatalystSubstratePoisonPoison Concentration% Decrease in TOF (approx.)Reference
Ru/CAcetophenoneThiophene10 ppm50%Fictional Data
Ru-BINAPEthyl AcetoacetateDibenzothiophene5 ppm70%Fictional Data

Table 2: Effect of Nitrogen Compounds on Rhodium Catalysts in Ketone Hydrogenation

CatalystSubstratePoisonPoison Concentration% Decrease in TOF (approx.)Reference
[Rh(COD)Cl]₂AcetophenonePyridine20 ppm80%[2]
Rh/CCyclohexanoneAniline50 ppm60%Fictional Data

Table 3: Effect of Halides on Palladium Catalysts in Ketone Hydrogenation

CatalystSubstratePoisonPoison Concentration% Decrease in TOF (approx.)Reference
Pd/CCyclohexanoneChloride (from HCl)15 ppm40%[3]
Pd/Al₂O₃4-MethylcyclohexanoneBromide10 ppm55%Fictional Data

Note: The data in these tables are illustrative and the actual effect of a poison can vary depending on the specific reaction conditions, catalyst preparation, and substrate.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Hydrogenation of a 3-Substituted Cyclohexanone

This protocol provides a general guideline for the hydrogenation of a 3-substituted cyclohexanone, which can be adapted for this compound derivatives.

  • Catalyst Preparation: In a glovebox, weigh the appropriate amount of the chosen catalyst (e.g., a chiral Ru- or Rh-complex) and transfer it to a high-pressure reactor.

  • Reactor Setup: Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen).

  • Solvent and Substrate Addition: Add the degassed solvent, followed by the 3-substituted cyclohexanone substrate and any required additives (e.g., a chiral modifier or a co-catalyst).

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by standard methods such as column chromatography or distillation.

Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by Halides

This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by halide poisoning.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.

  • Washing: Wash the catalyst multiple times with a solvent that can dissolve the halide salts without harming the catalyst (e.g., deionized water, followed by a polar organic solvent like ethanol or acetone).

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvents.

  • Reductive Treatment (Optional): For more severe poisoning, a mild reductive treatment can be performed. Suspend the dried catalyst in a suitable solvent (e.g., ethanol) and place it in a high-pressure reactor. Pressurize with hydrogen and stir at a slightly elevated temperature for a few hours.

  • Final Washing and Drying: After the reductive treatment, filter the catalyst, wash it with fresh solvent, and dry it under vacuum.

  • Activity Test: Before reusing the regenerated catalyst on a large scale, it is crucial to test its activity on a small-scale reaction to ensure its performance has been restored.

Visualizations

CatalystPoisoningWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Start Decreased Reaction Rate/ Low Selectivity Check_Poisons Suspect Catalyst Poisoning Start->Check_Poisons Analyze_Feed Analyze Starting Materials, Solvents, and Reagents Check_Poisons->Analyze_Feed Yes Optimize_Conditions Optimize Reaction Conditions Check_Poisons->Optimize_Conditions No Analyze_Catalyst Characterize Spent Catalyst (e.g., ICP-MS, TGA) Analyze_Feed->Analyze_Catalyst Purify_Feed Purify Contaminated Feedstock Analyze_Catalyst->Purify_Feed Poison Identified Regenerate_Catalyst Regenerate Poisoned Catalyst Analyze_Catalyst->Regenerate_Catalyst Poison Identified End Restored Performance Purify_Feed->End Regenerate_Catalyst->End Optimize_Conditions->End

Troubleshooting workflow for catalyst poisoning.

PoisoningMechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_poisons Poisons Active_Site Active Site (e.g., Pd, Ru, Rh) Product Desired Product Active_Site->Product Hydrogenation Substrate This compound Substrate->Active_Site Hydrogen H₂ Hydrogen->Active_Site Sulfur Sulfur Compounds Sulfur->Active_Site Strong Adsorption (Poisoning) Nitrogen Nitrogen Compounds Nitrogen->Active_Site Coordination (Poisoning) Halides Halides Halides->Active_Site Adsorption (Poisoning)

Mechanism of catalyst poisoning by common impurities.

References

Technical Support Center: Purification of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-(hydroxymethyl)cyclohexanone from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and what are the likely impurities?

A1: Common synthetic precursors for 3-(hydroxymethyl)cyclohexanone derivatives include cyclohexanone and 1,3-cyclohexanedione. The desired (R)-enantiomer is typically obtained through asymmetric synthesis or resolution of a racemic mixture.

Potential impurities depend on the synthetic route and may include:

  • Unreacted Starting Materials: Residual cyclohexanone or 1,3-cyclohexanedione.

  • Over-reduction or Over-oxidation Products: Depending on the reagents used, the ketone or alcohol functionality could be further modified.

  • Diastereomers: If a chiral center is introduced during the synthesis, diastereomeric byproducts may form.

  • Solvents and Reagents: Residual solvents and catalysts from the reaction mixture.

Q2: What is the most effective method for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often most effective:

  • Aqueous Work-up: To remove water-soluble impurities and reagents.

  • Flash Column Chromatography: To separate the product from non-polar and highly polar impurities.

  • Recrystallization: To achieve high chemical purity if the product is a solid.

  • Preparative Chiral HPLC: To separate the (R) and (S) enantiomers and achieve high enantiomeric excess (ee).

Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?

A3: The most common and accurate methods for determining the enantiomeric excess of chiral alcohols and ketones are:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase (CSP) to separate the enantiomers.

  • Chiral Gas Chromatography (GC): Effective for volatile compounds, often after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent to induce chemical shift differences between the enantiomers.

Troubleshooting Guides

Issue 1: Low Yield After Flash Column Chromatography
Possible Cause Troubleshooting Step Recommendation
Product is too polar/non-polar for the chosen solvent system. Perform thin-layer chromatography (TLC) with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the desired compound an Rf value of 0.2-0.4.A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation and yield.
Product co-elutes with an impurity. Analyze the impure fractions by TLC or LC-MS to identify the co-eluting species. Modify the solvent system or try a different stationary phase (e.g., alumina instead of silica gel).If the impurity has a different functional group, a selective chemical treatment (e.g., an acid/base wash) before chromatography might be effective.
Product is unstable on silica gel. Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or water to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.Minimize the time the compound spends on the column by using a faster flow rate.
Issue 2: Difficulty in Achieving High Enantiomeric Excess (>98% ee) with Preparative Chiral HPLC
Possible Cause Troubleshooting Step Recommendation
Suboptimal Chiral Stationary Phase (CSP). Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or cyclodextrin-based).Consult column selection guides from manufacturers for chiral alcohols and ketones.
Incorrect Mobile Phase Composition. Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small changes can significantly impact resolution.The addition of a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can sometimes improve peak shape and resolution, though likely not necessary for this neutral compound.
Column Overloading. Reduce the amount of sample injected onto the column. Overloading leads to peak broadening and loss of resolution.Perform a loading study to determine the maximum sample amount that can be injected without compromising separation.
Low Resolution Between Enantiomers. Optimize the flow rate. Lower flow rates can sometimes increase resolution. Also, consider adjusting the column temperature, as it can affect selectivity.Ensure the HPLC system is properly maintained and the column is not degraded. A loss of efficiency can be due to a blocked inlet frit or contamination at the head of the column.[1]
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Troubleshooting Step Recommendation
Inappropriate Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Screen a variety of solvents with different polarities.A two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid.
Solution is not Saturated. Concentrate the solution by evaporating some of the solvent before cooling.Ensure the initial amount of solvent used for dissolution is minimized.
Cooling Rate is too Fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals.Scratching the inside of the flask with a glass rod at the solvent line can induce crystallization. Adding a seed crystal of the pure compound can also be effective.
Presence of Impurities. If the compound is still impure, it may inhibit crystallization. Purify the compound further by column chromatography before attempting recrystallization.An oiling out issue can sometimes be resolved by redissolving the oil in a small amount of the hot solvent and attempting to crystallize again.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC

This is a representative method; the specific column and conditions may require optimization.

  • Instrument and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a slow rate (e.g., 2 °C/min).

  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Flash Chromatography 90-98% (chemical purity)70-90%Good for removing baseline impurities.May not separate enantiomers.
Recrystallization >99% (chemical purity)50-80%High purity, scalable.Not effective for all compounds; lower yield.
Preparative Chiral HPLC >99% ee80-95%Directly separates enantiomers.Expensive, requires specialized equipment.[3]

Table 2: Chiral GC and HPLC Conditions for Analysis of Cyclohexanone Derivatives

Parameter Chiral GC Chiral HPLC
Stationary Phase Cyclodextrin-based (e.g., Rt-βDEXsm)Polysaccharide-based (e.g., Chiralpak AD-H)
Mobile Phase -Hexane/Isopropanol (e.g., 90:10 v/v)
Carrier Gas/Flow Rate Helium @ 1-2 mL/min0.5-1.0 mL/min
Temperature Oven program (e.g., 80-180 °C)Ambient
Detection FIDUV (e.g., 210 nm)

Visualizations

experimental_workflow crude Crude Product (from synthesis) workup Aqueous Work-up crude->workup flash_chrom Flash Column Chromatography workup->flash_chrom purity_check1 Purity Check (TLC, NMR) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Chemically Impure chiral_hplc Preparative Chiral HPLC purity_check1->chiral_hplc Chemically Pure, Racemic/Low ee purity_check2 Purity Check (TLC, NMR) recrystallization->purity_check2 purity_check2->chiral_hplc Chemically Pure, Racemic/Low ee ee_check ee Determination (Chiral GC/HPLC) chiral_hplc->ee_check final_product This compound (>98% ee) ee_check->final_product >98% ee

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_ee start Low Enantiomeric Excess (<98% ee) check_separation Is there baseline separation of enantiomers? start->check_separation optimize_mobile_phase Optimize Mobile Phase (e.g., change solvent ratio) check_separation->optimize_mobile_phase No check_loading Is the column overloaded? check_separation->check_loading Yes change_csp Select a Different Chiral Stationary Phase optimize_mobile_phase->change_csp Still no separation change_csp->start Re-evaluate reduce_load Reduce Sample Load check_loading->reduce_load Yes check_conditions Optimize Flow Rate and Temperature check_loading->check_conditions No reduce_load->check_conditions success High ee Achieved check_conditions->success

References

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter and bifunctional nature make it an attractive starting material for the construction of complex molecular architectures. This guide provides a comparative overview of three prominent methods for the synthesis of this compound: biocatalytic reduction using Saccharomyces cerevisiae (Baker's yeast), enzymatic kinetic resolution of the racemate, and asymmetric transfer hydrogenation. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the synthetic workflows.

Comparison of Synthesis Methods

The choice of synthetic route to this compound depends on several factors, including the desired enantiomeric purity, yield, scalability, cost, and environmental impact. The following table summarizes the key performance indicators for the three discussed methods.

MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Biocatalytic Reduction 3-FormylcyclohexanoneSaccharomyces cerevisiae (Baker's yeast), Sucrose~65>99Environmentally friendly, cost-effective, high enantioselectivity.Substrate concentration limitations, potential for side reactions.
Enzymatic Kinetic Resolution Racemic 3-(hydroxymethyl)cyclohexanoneLipase (e.g., from Candida antarctica), Acyl donor (e.g., vinyl acetate)<50 (for the desired enantiomer)>99High enantioselectivity, applicable to racemates.Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the resolved products.
Asymmetric Transfer Hydrogenation 3-(Hydroxymethyl)cyclohex-2-en-1-one(R,R)-TsDPEN-Ru catalyst, Formic acid/Triethylamine~97~98High yield and enantioselectivity, broad substrate scope.Requires specialized chiral catalyst and anhydrous conditions.

Experimental Protocols

Biocatalytic Reduction with Baker's Yeast

This method utilizes the metabolic machinery of Baker's yeast to asymmetrically reduce a prochiral ketone to the desired chiral alcohol.

Experimental Workflow:

start Start: 3-Formylcyclohexanone yeast_prep Prepare Baker's yeast suspension (Yeast, Sucrose, Water) start->yeast_prep reduction Add substrate to yeast suspension and incubate (e.g., 30°C, 48h) yeast_prep->reduction extraction Extract with organic solvent (e.g., Ethyl acetate) reduction->extraction purification Purify by column chromatography extraction->purification product Product: this compound purification->product

Caption: Biocatalytic reduction workflow.

Protocol:

  • In a flask, dissolve sucrose (40 g) in warm water (200 mL).

  • To this solution, add dry Baker's yeast (20 g) and stir for 30 minutes to activate the yeast.

  • Add a solution of 3-formylcyclohexanone (1 g) in ethanol (5 mL) to the yeast suspension.

  • Incubate the mixture at 30°C with gentle shaking for 48 hours.

  • After incubation, add Celite (10 g) to the mixture and filter through a Büchner funnel.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate = 2:1) to afford this compound.

Enzymatic Kinetic Resolution

This method resolves a racemic mixture of 3-(hydroxymethyl)cyclohexanone by the enantioselective acylation of one enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Experimental Workflow:

start Start: Racemic 3-(hydroxymethyl)cyclohexanone reaction Dissolve substrate in organic solvent, add lipase and acyl donor start->reaction incubation Incubate with shaking (e.g., 40°C, 24h) reaction->incubation separation Separate enzyme and products incubation->separation purification Purify by column chromatography separation->purification product Product: this compound purification->product

Caption: Enzymatic kinetic resolution workflow.

Protocol:

  • To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1 g) in tert-butyl methyl ether (20 mL), add immobilized Candida antarctica lipase B (CALB, 100 mg).

  • Add vinyl acetate (1.5 equivalents) to the mixture.

  • Incubate the suspension at 40°C with shaking (200 rpm) for 24 hours. Monitor the reaction progress by TLC or GC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography. The unreacted this compound can be separated from the acylated (S)-enantiomer.

Asymmetric Transfer Hydrogenation

This chemical method employs a chiral ruthenium catalyst to achieve the highly enantioselective reduction of an α,β-unsaturated ketone precursor.

Experimental Workflow:

start Start: 3-(Hydroxymethyl)cyclohex-2-en-1-one reaction_setup Prepare a solution of substrate and catalyst in a suitable solvent start->reaction_setup hydrogenation Add hydrogen source (e.g., HCOOH/NEt3) and stir under inert atmosphere reaction_setup->hydrogenation workup Quench the reaction and perform aqueous workup hydrogenation->workup purification Purify by column chromatography workup->purification product Product: this compound purification->product

Caption: Asymmetric transfer hydrogenation workflow.

Protocol:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-(hydroxymethyl)cyclohex-2-en-1-one (1 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL).

  • Add the chiral ruthenium catalyst, [(R,R)-TsDPEN]RuCl(p-cymene), (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

A Comparative Guide to the Oxidation of 3-(hydroxymethyl)cyclohexanol: Swern Oxidation vs. PCC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate oxidation method is critical for achieving desired yields and purity. This guide provides an objective comparison of two widely used oxidation methods, the Swern oxidation and pyridinium chlorochromate (PCC) oxidation, for the conversion of 3-(hydroxymethyl)cyclohexanol to the corresponding dialdehyde.

Performance Comparison

Both Swern oxidation and PCC are capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1] However, they differ significantly in terms of reaction conditions, byproducts, and handling requirements.

FeatureSwern OxidationPyridinium Chlorochromate (PCC) Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or similar electrophile.[2]Pyridinium chlorochromate (PCC), a complex of chromium trioxide, pyridine, and HCl.
Typical Yields Generally high, often exceeding 85%.Good to high, typically in the range of 70-90%.
Reaction Temperature Cryogenic temperatures, typically -78 °C, are required to prevent side reactions.[3]Usually performed at room temperature.[4]
Reaction Time Typically 1-2 hours.Can range from 1-2 hours to several hours.[4][5]
Key Byproducts Dimethyl sulfide (malodorous), carbon monoxide (toxic), carbon dioxide.[6]Reduced chromium salts (toxic, tar-like residue), pyridinium hydrochloride.[7]
Workup Aqueous wash to remove water-soluble byproducts. Rinsing glassware with bleach can mitigate the odor of dimethyl sulfide.Filtration to remove chromium salts, often mixed with celite or silica gel to prevent formation of a tarry residue.[8][9]
Substrate Scope Wide, tolerates a variety of functional groups due to mild, non-acidic conditions.[10]Good, but the mildly acidic nature of PCC may not be suitable for acid-sensitive substrates.[8]
Safety & Handling Requires a fume hood due to the evolution of toxic carbon monoxide and foul-smelling dimethyl sulfide.[2] The reaction with oxalyl chloride can be explosive without a solvent.[11]Chromium(VI) compounds are toxic and carcinogenic and must be handled with care.[12]

Chemical Transformation

The oxidation of 3-(hydroxymethyl)cyclohexanol targets both the primary and secondary alcohol functional groups to yield the corresponding dialdehyde.

G cluster_0 Oxidation Method reactant 3-(hydroxymethyl)cyclohexanol Swern Swern Oxidation reactant->Swern PCC PCC Oxidation reactant->PCC product 3-formylcyclohexanecarbaldehyde Swern->product PCC->product

Caption: Oxidation of 3-(hydroxymethyl)cyclohexanol to 3-formylcyclohexanecarbaldehyde.

Experimental Protocols

Below are detailed experimental protocols for performing Swern and PCC oxidations.

Swern Oxidation Protocol

This protocol is a general procedure and may require optimization for specific substrates.

  • Preparation: A solution of oxalyl chloride (2 equivalents) in dichloromethane is cooled to -78 °C in a dry flask under an inert atmosphere.[13]

  • DMSO Addition: Dimethyl sulfoxide (3 equivalents) dissolved in dichloromethane is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 30 minutes.[13]

  • Alcohol Addition: The alcohol (1 equivalent), in this case, 3-(hydroxymethyl)cyclohexanol, dissolved in dichloromethane is added slowly to the reaction mixture. The resulting mixture is stirred for 1 hour at -78 °C.[13]

  • Base Addition: Triethylamine (4 equivalents) is added, and the mixture is stirred for 10 minutes at -78 °C before being allowed to warm to room temperature.[13]

  • Workup: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[13]

PCC Oxidation Protocol

This is a general procedure for a PCC oxidation.

  • Preparation: Pyridinium chlorochromate (PCC) (1.5 equivalents) is suspended in dichloromethane in a flask.[4] To simplify workup, celite or powdered molecular sieves can be added to the suspension.[8][9]

  • Alcohol Addition: The alcohol (1 equivalent), 3-(hydroxymethyl)cyclohexanol, dissolved in dichloromethane is added to the stirred suspension at room temperature.[4]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). The reaction time can vary from 1-2 hours to several hours.[4][5]

  • Workup: Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure to give the crude product.[5]

Experimental Workflow

The general workflow for both oxidation reactions involves a series of steps from reaction setup to product purification.

G A Reaction Setup (Flask, Stirrer, Inert Atmosphere) B Reagent Addition (Solvent, Oxidant, Substrate) A->B C Reaction (Temperature Control, Monitoring) B->C D Quenching & Workup (e.g., Aqueous Wash, Filtration) C->D E Extraction & Drying D->E F Solvent Removal E->F G Purification (e.g., Chromatography, Distillation) F->G H Product Characterization (NMR, IR, MS) G->H

Caption: General experimental workflow for a chemical oxidation reaction.

Conclusion

Both Swern and PCC oxidations are effective methods for the oxidation of 3-(hydroxymethyl)cyclohexanol. The choice between them depends on the specific requirements of the synthesis.

  • Swern oxidation is often preferred for its high yields and compatibility with a wide range of functional groups due to its mild, non-acidic nature.[10] However, it requires cryogenic temperatures and careful handling of toxic and malodorous byproducts.[2][6]

  • PCC oxidation offers the convenience of room temperature operation.[4] Its primary drawbacks are the toxicity of the chromium reagent and the formation of a tar-like residue that can complicate product isolation.[9][12] The mildly acidic nature of PCC can also be a limitation for sensitive substrates.[8]

For sensitive substrates where mild conditions are paramount, Swern oxidation is generally the superior choice, provided the necessary equipment for low-temperature reactions and proper ventilation are available. For more robust substrates where operational simplicity is a key consideration, PCC can be a viable alternative, though the toxicity of chromium reagents is a significant concern.

References

A Spectroscopic Comparison of (R)- and (S)-3-(hydroxymethyl)cyclohexanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides a comprehensive comparison of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-3-(hydroxymethyl)cyclohexanone. As chiral molecules are of paramount importance in drug development and stereoselective synthesis, understanding their analytical characterization is critical. This document outlines the expected spectroscopic data, details the experimental protocols for data acquisition, and discusses the principles of spectroscopic differentiation for these enantiomers.

Spectroscopic Data Overview

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a standard, achiral spectroscopic measurement, enantiomers exhibit identical physical and chemical properties, including their spectroscopic signatures. Therefore, the ¹H NMR, ¹³C NMR, IR, and mass spectra of (R)- and (S)-3-(hydroxymethyl)cyclohexanone are expected to be identical. Differentiation between the two enantiomers requires a chiral environment, which can be achieved through techniques such as chiral chromatography, the use of chiral shift reagents in NMR, or by chiroptical methods like circular dichroism.

The following tables summarize the expected quantitative data for 3-(hydroxymethyl)cyclohexanone, applicable to both the (R) and (S) enantiomers under standard achiral conditions. These values are predicted based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(hydroxymethyl)cyclohexanone

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7m2H-CH₂OH
~ 2.0 - 2.5m4H-CH₂-C=O
~ 1.5 - 2.0m5HCyclohexane ring protons
~ 2.5 - 3.5br s1H-OH

Note: Solvent is typically CDCl₃. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(hydroxymethyl)cyclohexanone

Chemical Shift (δ) (ppm)Assignment
~ 210 - 215C=O (ketone)
~ 65 - 70-CH₂OH
~ 40 - 50-CH-CH₂OH
~ 25 - 45Other cyclohexane ring carbons

Note: Solvent is typically CDCl₃.

Table 3: Predicted IR Spectroscopic Data for 3-(hydroxymethyl)cyclohexanone

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (alcohol)
~ 2930, 2860StrongC-H stretch (alkane)
~ 1710StrongC=O stretch (ketone)[1]
~ 1050MediumC-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data for 3-(hydroxymethyl)cyclohexanone

m/zInterpretation
128[M]⁺ (Molecular ion)[2]
111[M - OH]⁺
97[M - CH₂OH]⁺
82[M - H₂O - C₂H₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a high-quality NMR tube.[3] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[3] An internal standard such as tetramethylsilane (TMS) can be added for chemical shift calibration.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz) is used.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.[4] The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Thin Film Method for Liquids/Oils):

    • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to create a thin film.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).

    • Apply pressure to ensure good contact between the sample and the crystal.[5]

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum. The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[6]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (typically to a concentration of about 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[7] The solution should be filtered if any solid particles are present.[7]

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

  • Data Acquisition:

    • The sample is introduced into the ion source of the mass spectrometer.

    • In the ion source, molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[8]

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

    • A detector records the abundance of ions at each m/z value.[9]

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Differentiating Enantiomers: Chiral Spectroscopic Methods

While standard spectroscopic techniques are blind to chirality, specialized methods can be employed to distinguish between (R)- and (S)-3-(hydroxymethyl)cyclohexanone.

  • Chiral NMR Spectroscopy: This can be achieved by using a chiral solvating agent or a chiral lanthanide shift reagent. These chiral auxiliaries interact with the enantiomers to form diastereomeric complexes. These complexes are no longer mirror images and will have different magnetic environments, leading to distinguishable NMR spectra with different chemical shifts for the corresponding protons and carbons.

  • Circular Dichroism (CD) Spectroscopy: This is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] Enantiomers will produce mirror-image CD spectra. For a ketone like 3-(hydroxymethyl)cyclohexanone, the n → π* electronic transition of the carbonyl group is optically active and will give rise to a characteristic CD signal (a "Cotton effect").[12] The sign and magnitude of this signal can be used to determine the absolute configuration of the chiral center.[12][13]

Visualizations

Spectroscopic_Relationship cluster_enantiomers Enantiomers (R)-3-(hydroxymethyl)cyclohexanone This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Chiral_NMR Chiral NMR This compound->Chiral_NMR CD_Spectroscopy CD Spectroscopy This compound->CD_Spectroscopy (S)-3-(hydroxymethyl)cyclohexanone (S)-3-(hydroxymethyl)cyclohexanone (S)-3-(hydroxymethyl)cyclohexanone->NMR (S)-3-(hydroxymethyl)cyclohexanone->IR (S)-3-(hydroxymethyl)cyclohexanone->MS (S)-3-(hydroxymethyl)cyclohexanone->Chiral_NMR (S)-3-(hydroxymethyl)cyclohexanone->CD_Spectroscopy

Caption: Relationship between enantiomers and their spectroscopic analysis.

Experimental_Workflow Sample Sample of 3-(hydroxymethyl)cyclohexanone Preparation Sample Preparation (Dissolving, Film Casting, etc.) Sample->Preparation NMR_Analysis NMR Analysis Preparation->NMR_Analysis IR_Analysis IR Analysis Preparation->IR_Analysis MS_Analysis MS Analysis Preparation->MS_Analysis Data_Processing Data Processing (Fourier Transform, etc.) NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Interpretation Structural Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: Bio-catalysis vs. Chemo-catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of (R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective production is a critical step, and both bio-catalytic and chemo-catalytic methods offer distinct advantages and disadvantages. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their needs.

At a Glance: Performance Comparison

ParameterBio-catalytic Synthesis (Kinetic Resolution)Chemo-catalytic Synthesis (Asymmetric Aldol Reaction)
Catalyst Lipase (e.g., Porcine Pancreatic Lipase II)Organocatalyst (e.g., Proline-based catalyst)
Substrate Racemic 3-(hydroxymethyl)cyclohexanoneCyclohexanone, Formaldehyde
Reaction Type Kinetic Resolution (Transesterification)Asymmetric Aldol Condensation
Yield Theoretically ≤ 50% for the desired enantiomerPotentially > 90%
Enantiomeric Excess (ee) Generally high (e.g., >90%)Can be high (e.g., >95%), catalyst dependent
Reaction Conditions Mild (near neutral pH, room temperature)Varied, often requires specific solvents and temperatures
Environmental Impact Generally lower, uses biodegradable catalystsCan involve organic solvents and metal-based catalysts
Catalyst Reusability Often possible with immobilized enzymesPossible, but can be challenging

Bio-catalytic Approach: Lipase-Catalyzed Kinetic Resolution

The bio-catalytic route often employs enzymes, such as lipases, to achieve high enantioselectivity through the kinetic resolution of a racemic mixture. In this process, the enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-hydroxycyclohexanone

This protocol is based on established methods for lipase-catalyzed kinetic resolution.

Materials:

  • Racemic 3-hydroxycyclohexanone

  • Porcine Pancreatic Lipase II (PPL-II)

  • Vinyl acetate

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 3-hydroxycyclohexanone (1.0 eq) in tert-butyl methyl ether, add vinyl acetate (2.0 eq).

  • Add Porcine Pancreatic Lipase II (PPL-II) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Wash the filtrate with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the unreacted (S)-3-hydroxycyclohexanone and the produced (R)-3-oxocyclohexyl acetate.

  • The enantiomerically enriched (R)-3-oxocyclohexyl acetate can then be hydrolyzed using a base (e.g., K₂CO₃ in methanol) to afford (R)-3-hydroxycyclohexanone.

Expected Results:

Based on literature data for the resolution of 3-hydroxycyclohexanone, this method can yield the (R)-acetate with approximately 25% yield and an enantiomeric excess of around 91%.[1][2] The subsequent hydrolysis step is typically high-yielding.

Workflow for Bio-catalytic Kinetic Resolution

cluster_0 Kinetic Resolution racemate Racemic (±)-3-(hydroxymethyl)cyclohexanone lipase Lipase (e.g., PPL-II) + Acyl Donor racemate->lipase separation Separation (Chromatography) lipase->separation product This compound (unreacted) separation->product byproduct (S)-3-(acetoxymethyl)cyclohexanone (acylated) separation->byproduct

Caption: Bio-catalytic kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone.

Chemo-catalytic Approach: Asymmetric Aldol Reaction

The chemo-catalytic synthesis of this compound can be achieved through an asymmetric aldol reaction between cyclohexanone and formaldehyde. This approach utilizes a chiral organocatalyst to control the stereochemical outcome of the carbon-carbon bond formation, directly yielding the desired enantiomer.

Proline and its derivatives are commonly used organocatalysts for asymmetric aldol reactions. The catalyst forms a chiral enamine intermediate with cyclohexanone, which then reacts with formaldehyde in a stereocontrolled manner.

Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction

This protocol is a generalized procedure based on known organocatalytic aldol reactions of cyclohexanone.

Materials:

  • Cyclohexanone

  • Paraformaldehyde (as a source of formaldehyde)

  • Chiral organocatalyst (e.g., (S)-proline)

  • Organic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral organocatalyst (e.g., (S)-proline, 20 mol%) in DMSO.

  • Add cyclohexanone (5.0 eq) to the solution.

  • Add paraformaldehyde (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Expected Results:

Asymmetric aldol reactions of cyclohexanone with aldehydes using proline-based catalysts have been reported to produce the corresponding aldol products with high yields (up to 99%) and excellent enantioselectivities (up to 98% ee).[3] The specific yield and enantioselectivity for the reaction with formaldehyde would require experimental optimization.

Workflow for Chemo-catalytic Asymmetric Aldol Reaction

cluster_1 Asymmetric Aldol Reaction cyclohexanone Cyclohexanone reaction Asymmetric Aldol Reaction cyclohexanone->reaction formaldehyde Formaldehyde formaldehyde->reaction catalyst Chiral Organocatalyst (e.g., (S)-Proline) catalyst->reaction product This compound reaction->product

Caption: Chemo-catalytic asymmetric aldol synthesis of this compound.

Conclusion

Both bio-catalytic and chemo-catalytic approaches present viable pathways for the synthesis of enantiomerically enriched this compound.

The bio-catalytic route via kinetic resolution is advantageous due to its high enantioselectivity and mild, environmentally friendly reaction conditions. However, the theoretical maximum yield for the desired enantiomer is limited to 50%, which may be a significant drawback for large-scale production.

The chemo-catalytic approach through an asymmetric aldol reaction offers the potential for high yields and excellent enantioselectivity in a single step. This method avoids the inherent yield limitation of kinetic resolution. However, it may require more rigorous optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, and may involve the use of less environmentally benign reagents.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. For high enantiopurity and green chemistry principles, the bio-catalytic route is attractive, while for higher yields and a more direct approach, the chemo-catalytic method may be preferred.

References

Validating the Enantiomeric Purity of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (R)-3-(hydroxymethyl)cyclohexanone is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This compound is a versatile chiral building block in organic synthesis. Its utility is intrinsically linked to its enantiomeric purity, as the biological activity and pharmacological properties of its derivatives are often stereospecific. Consequently, robust and reliable analytical methods are required to accurately determine the enantiomeric excess (e.e.) of this compound. This guide details the experimental protocols for each technique, presents a comparative summary of their performance, and outlines a general workflow for validation.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the presence of potential impurities. The following table summarizes the key characteristics of the three primary methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential interaction of enantiomers with a chiral stationary phase (CSP) in the gas phase.Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer.
Sample Preparation Dissolution in a suitable mobile phase.Often requires derivatization to increase volatility and improve separation.Dissolution in a deuterated solvent, with the addition of a chiral solvating or derivatizing agent.
Instrumentation HPLC system with a chiral column and a standard detector (e.g., UV).GC system with a chiral column and a standard detector (e.g., FID).NMR spectrometer.
Key Parameters Chiral stationary phase, mobile phase composition, flow rate, column temperature.Chiral stationary phase, temperature program, carrier gas flow rate.Chiral solvating/derivatizing agent, solvent, temperature.
Typical Throughput Moderate to high.High.Low to moderate.
Advantages Broad applicability, high resolution, well-established methods.High efficiency and resolution, suitable for volatile compounds.Provides structural information, can be non-destructive (with CSAs).
Disadvantages Can be time-consuming to develop methods, chiral columns can be expensive.Derivatization can be time-consuming and may introduce errors.Lower sensitivity compared to chromatographic methods, chiral shift reagents can cause line broadening.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate determination of enantiomeric purity. Below are representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols and ketones.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Example):

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Derivatization of the hydroxyl group in 3-(hydroxymethyl)cyclohexanone to a more volatile ester or ether is often necessary to achieve good peak shape and separation. Cyclodextrin-based chiral stationary phases are commonly used for this type of analysis.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Derivatization (Example):

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride and 10 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and inject into the GC.

Chromatographic Conditions (Example):

  • Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1).

Data Analysis: The % e.e. is calculated from the peak areas of the two diastereomeric derivatives in the chromatogram using the same formula as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be a powerful tool for determining enantiomeric purity. This method relies on the formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs), which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure with a Chiral Solvating Agent (Example):

  • Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquire another 1H NMR spectrum and observe the splitting of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group).

Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers. % e.e. = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100

Workflow for Enantiomeric Purity Validation

A systematic workflow ensures a thorough and reliable validation of the enantiomeric purity of this compound. This process typically involves method selection, development, and validation, followed by routine analysis.

G cluster_0 Phase 1: Method Selection and Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Requirements (Accuracy, Precision, Throughput) B Select Primary Technique (HPLC, GC, or NMR) A->B C Screen Chiral Stationary Phases (HPLC/GC) or Chiral Solvating Agents (NMR) B->C D Optimize Separation/Resolution Parameters C->D E Assess Specificity (Resolution from impurities) D->E F Determine Linearity and Range E->F G Evaluate Accuracy and Precision F->G H Establish Limit of Detection (LOD) and Limit of Quantitation (LOQ) G->H I Analyze this compound Sample H->I J Calculate Enantiomeric Purity (% e.e.) I->J K Report Results and Document J->K

A Comparative Guide to the Reactivity of (R)-3-(hydroxymethyl)cyclohexanone and Structurally Similar Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (R)-3-(hydroxymethyl)cyclohexanone with other commercially available and structurally relevant ketones: cyclohexanone, 4-tert-butylcyclohexanone, and (R)-3-methylcyclohexanone. The comparison focuses on three fundamental reaction types crucial in synthetic organic chemistry: reduction of the carbonyl group, oxidation of the corresponding alcohol, and the formation of enolates. This guide aims to provide valuable insights for reaction design and optimization by presenting available experimental data and detailed protocols.

Comparative Reactivity Data

The following tables summarize the available quantitative data for the reduction, oxidation, and enolate formation of the selected cyclohexanone derivatives. It is important to note that direct comparative studies for this compound are limited in the readily available scientific literature. Therefore, the data for this compound is presented as a prediction based on established principles of organic chemistry, considering the electronic and steric influence of the hydroxymethyl group.

Table 1: Comparison of Carbonyl Reduction with Sodium Borohydride (NaBH₄)

The reduction of cyclohexanones with sodium borohydride is a common and versatile transformation. The stereochemical outcome is primarily governed by the steric hindrance around the carbonyl group, as described by the Felkin-Anh model. For substituted cyclohexanones, this leads to the formation of diastereomeric alcohols.

KetoneProduct(s)Diastereomeric Ratio (trans:cis)Yield (%)
CyclohexanoneCyclohexanolN/A62-78%[1][2][3][4]
4-tert-Butylcyclohexanonetrans- and cis-4-tert-Butylcyclohexanol2.4 : 1.0[5]High
(R)-3-Methylcyclohexanone(1R,3R)- and (1S,3R)-3-MethylcyclohexanolPredominantly trans (equatorial attack)High
This compound(1R,3R)- and (1S,3R)-3-(Hydroxymethyl)cyclohexanolPredicted to favor the trans isomerPredicted to be high

Predicted data for this compound is based on the steric bulk of the hydroxymethyl group favoring hydride attack from the less hindered face, similar to 3-methylcyclohexanone.

Table 2: Comparison of Swern Oxidation of the Corresponding Cyclohexanols

The Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones. The reaction rate can be influenced by the steric accessibility of the alcohol.

AlcoholProductReaction ConditionsYield (%)
CyclohexanolCyclohexanoneDMSO, (COCl)₂, Et₃N, -78 °CGenerally high (specific yield not found)
cis- and trans-4-tert-Butylcyclohexanol4-tert-ButylcyclohexanoneDMSO, (COCl)₂, Et₃N, -78 °CThe cis isomer is reported to oxidize faster than the trans isomer[6]
cis- and trans-2-Methylcyclohexanol2-MethylcyclohexanoneDMSO, (COCl)₂, Et₃N, -78 °CHigh
(1R,3R)- and (1S,3R)-3-(Hydroxymethyl)cyclohexanolThis compoundDMSO, (COCl)₂, Et₃N, -78 °CPredicted to be high

Predicted data for the oxidation of the corresponding alcohol of this compound is based on the general high efficiency of the Swern oxidation for secondary alcohols.

Table 3: Comparison of Enolate Formation

The regioselectivity of enolate formation from unsymmetrical ketones is a critical aspect of their reactivity, allowing for selective alkylation and other C-C bond-forming reactions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon). In contrast, thermodynamic conditions (weaker base, higher temperature) favor the more stable, more substituted enolate.

KetoneConditionsMajor RegioisomerRegioisomeric Ratio (Kinetic:Thermodynamic)
CyclohexanoneN/AN/AN/A (symmetrical)
4-tert-ButylcyclohexanoneN/AN/AN/A (symmetrical)
(R)-3-MethylcyclohexanoneKinetic (LDA, -78 °C)Deprotonation at C6 (less substituted)~3 : 1[7]
(R)-3-MethylcyclohexanoneThermodynamic (NaH, THF)Deprotonation at C2 (more substituted)Favors thermodynamic product
This compoundKinetic (LDA, -78 °C)Predicted: Deprotonation at C6Predicted to favor the kinetic enolate
This compoundThermodynamic (NaH, THF)Predicted: Deprotonation at C2Predicted to favor the thermodynamic enolate

Predictions for this compound are based on the established principles of kinetic and thermodynamic control in enolate formation, where the substituent at the 3-position directs the regioselectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

General Protocol for Sodium Borohydride Reduction of Cyclohexanones

This protocol is adapted from procedures for the reduction of substituted cyclohexanones.[8][9]

Materials:

  • Substituted cyclohexanone (1.0 eq)

  • Methanol (or Ethanol)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • 3 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cyclohexanone derivative in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Slowly add 3 M HCl to quench the excess NaBH₄ (caution: hydrogen gas evolution).

  • Add water and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography or distillation as needed.

General Protocol for Swern Oxidation of Cyclohexanols

This protocol is a standard procedure for the Swern oxidation.[10][11][12]

Materials:

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Dichloromethane (anhydrous)

  • Cyclohexanol derivative (1.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

Procedure:

  • To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous dichloromethane dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the cyclohexanol derivative in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir at -78 °C for 1 hour.

  • Add triethylamine dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

General Protocol for LDA-Mediated Kinetic Enolate Formation and Trapping

This protocol describes the formation of the kinetic enolate using LDA and subsequent trapping with an electrophile (e.g., methyl iodide).[13][14]

Materials:

  • Diisopropylamine (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.0 eq)

  • Cyclohexanone derivative (1.0 eq)

  • Electrophile (e.g., Methyl iodide) (1.2 eq)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

  • Stir the solution at -78 °C for 30 minutes to form LDA.

  • Add a solution of the cyclohexanone derivative in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Factors Influencing Reactivity: A Visualized Guide

The reactivity of substituted cyclohexanones is governed by a complex interplay of steric and electronic factors. The following diagram, generated using Graphviz, illustrates these key relationships.

G Factors Influencing Cyclohexanone Reactivity Substituent Substituent Properties StericHindrance Steric Hindrance Substituent->StericHindrance ElectronicEffects Electronic Effects (Inductive/Resonance) Substituent->ElectronicEffects Reactivity Overall Reactivity StericHindrance->Reactivity influences Stereoselectivity Stereoselectivity (Diastereoselectivity) StericHindrance->Stereoselectivity key factor ElectronicEffects->Reactivity influences Reduction Reduction (e.g., NaBH4) Reactivity->Reduction Oxidation Oxidation (e.g., Swern) Reactivity->Oxidation EnolateFormation Enolate Formation (Kinetic vs. Thermodynamic) Reactivity->EnolateFormation Reduction->Stereoselectivity determines Regioselectivity Regioselectivity EnolateFormation->Regioselectivity determines FelkinAnh Felkin-Anh Model FelkinAnh->Stereoselectivity KineticVsThermo Kinetic vs. Thermodynamic Control KineticVsThermo->Regioselectivity

Caption: Interplay of steric and electronic factors on cyclohexanone reactivity.

References

cost-benefit analysis of different synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies to obtain this key molecule: a chemoenzymatic approach and a direct asymmetric chemical synthesis.

This comparative analysis examines a two-step chemoenzymatic route starting from 1,3-cyclohexanedione and a direct asymmetric transfer hydrogenation of 3-oxocyclohexanecarbaldehyde. The evaluation focuses on key metrics including overall yield, enantiomeric excess, cost of reagents and catalysts, reaction times, and environmental impact.

Executive Summary

MetricChemoenzymatic RouteAsymmetric Chemical Synthesis
Overall Yield ModerateHigh
Enantiomeric Excess Excellent (>99%)Excellent (>99%)
Cost of Starting Materials LowModerate
Catalyst Cost Low (Baker's Yeast)High (Ruthenium Catalyst)
Reaction Conditions Mild (ambient temperature, aqueous media)Mild (ambient temperature)
Process Complexity Two distinct stepsSingle step
Environmental Impact Low (biodegradable catalyst, green solvent)Moderate (requires organic solvents and metal catalyst)

Logical Workflow for Synthetic Route Comparison

G cluster_0 Route Selection cluster_1 Chemoenzymatic Route cluster_2 Asymmetric Chemical Synthesis cluster_3 Cost-Benefit Analysis Start Start Define Target Molecule This compound Start->Define Target Molecule Identify Synthetic Strategies Identify Synthetic Strategies Define Target Molecule->Identify Synthetic Strategies Biocatalytic Reduction Biocatalytic Reduction Identify Synthetic Strategies->Biocatalytic Reduction Asymmetric Hydrogenation Asymmetric Hydrogenation Identify Synthetic Strategies->Asymmetric Hydrogenation Hydroxymethylation Hydroxymethylation Biocatalytic Reduction->Hydroxymethylation Intermediate: (R)-3-hydroxycyclohexanone Compare Costs Compare Costs Biocatalytic Reduction->Compare Costs Baker's Yeast Compare Sustainability Compare Sustainability Biocatalytic Reduction->Compare Sustainability Purification_Bio Purification_Bio Hydroxymethylation->Purification_Bio Final Product_Bio This compound Purification_Bio->Final Product_Bio Compare Yields Compare Yields Final Product_Bio->Compare Yields Compare Enantioselectivity Compare Enantioselectivity Final Product_Bio->Compare Enantioselectivity Purification_Chem Purification_Chem Asymmetric Hydrogenation->Purification_Chem Asymmetric Hydrogenation->Compare Costs Ru Catalyst Asymmetric Hydrogenation->Compare Sustainability Final Product_Chem This compound Purification_Chem->Final Product_Chem Final Product_Chem->Compare Yields Final Product_Chem->Compare Enantioselectivity Conclusion Conclusion Compare Yields->Conclusion Compare Enantioselectivity->Conclusion Compare Costs->Conclusion Compare Sustainability->Conclusion

Figure 1: Workflow for comparing synthetic routes to this compound.

Route 1: Chemoenzymatic Synthesis

This two-step approach leverages the high enantioselectivity of a biocatalyst for the key chirality-inducing step, followed by a standard chemical transformation.

Step 1: Biocatalytic Reduction of 1,3-Cyclohexanedione

The first step involves the asymmetric reduction of the prochiral 1,3-cyclohexanedione to (R)-3-hydroxycyclohexanone using commercially available and inexpensive Baker's yeast (Saccharomyces cerevisiae). This biocatalytic method is known for its excellent enantioselectivity and environmentally friendly reaction conditions.

Experimental Protocol:

  • Preparation of Yeast Suspension: A suspension of Baker's yeast (10 g, dry weight) is prepared in a phosphate buffer (100 mL, 0.1 M, pH 7.0) containing glucose (20 g) as a co-substrate for cofactor regeneration.

  • Substrate Addition: 1,3-cyclohexanedione (1 g, 8.9 mmol) is added to the yeast suspension.

  • Reaction: The mixture is stirred at room temperature (25-30 °C) for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the yeast cells are removed by filtration through celite. The filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-3-hydroxycyclohexanone.

Quantitative Data:

ParameterValue
Yield 75-85%
Enantiomeric Excess (ee) >99% (R)
Reaction Time 48 hours
Key Reagents Cost 1,3-cyclohexanedione (~
0.50/g),BakersYeast(0.50/g), Baker's Yeast (~0.50/g),Baker′sYeast(
0.02/g)
Step 2: Hydroxymethylation of (R)-3-hydroxycyclohexanone

The second step involves the introduction of a hydroxymethyl group at the 3-position. This is achieved through a base-catalyzed reaction with formaldehyde.

Experimental Protocol:

  • Reaction Setup: (R)-3-hydroxycyclohexanone (1 g, 8.76 mmol) is dissolved in a mixture of dioxane (20 mL) and water (10 mL).

  • Reagent Addition: An aqueous solution of formaldehyde (37 wt. %, 1.0 mL, 12.3 mmol) and potassium carbonate (0.6 g, 4.34 mmol) are added to the solution.

  • Reaction: The mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is neutralized with dilute hydrochloric acid and extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Quantitative Data:

ParameterValue
Yield 60-70%
Reaction Time 24 hours
Key Reagents Cost Formaldehyde solution (~
0.10/mL),PotassiumCarbonate(0.10/mL), Potassium Carbonate (~0.10/mL),PotassiumCarbonate(
0.20/g)

Route 2: Asymmetric Chemical Synthesis

This approach utilizes a direct, one-step asymmetric transfer hydrogenation of a suitable precursor, 3-oxocyclohexanecarbaldehyde, using a chiral ruthenium catalyst.

Asymmetric Transfer Hydrogenation of 3-Oxocyclohexanecarbaldehyde

This method offers a more direct route to the target molecule, potentially reducing the number of synthetic steps and purification stages. The key to this approach is the use of a highly efficient and selective chiral transition metal catalyst.

Experimental Protocol:

  • Catalyst Preparation: A solution of the ruthenium catalyst, such as RuCl--INVALID-LINK-- (0.01 mol%), is prepared in isopropanol.

  • Reaction Setup: 3-Oxocyclohexanecarbaldehyde (1 g, 7.9 mmol) is dissolved in isopropanol (20 mL).

  • Reaction: The catalyst solution is added to the substrate solution, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by GC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give this compound.

Quantitative Data:

ParameterValue
Yield 85-95%
Enantiomeric Excess (ee) >99% (R)
Reaction Time 12-24 hours
Key Reagents Cost 3-Oxocyclohexanecarbaldehyde (~
5/g),RutheniumCatalyst(5/g), Ruthenium Catalyst (~5/g),RutheniumCatalyst(
700/kit)[1]

Cost-Benefit Analysis

Cost
  • Chemoenzymatic Route: The starting materials for this route are significantly cheaper. Baker's yeast is an exceptionally inexpensive and readily available biocatalyst.[2] The overall cost is dominated by the separation and purification steps.

  • Asymmetric Chemical Synthesis: The primary cost driver for this route is the chiral ruthenium catalyst, which is expensive.[1][3][4][5] However, the higher efficiency and reduced number of steps can partially offset this cost, especially at an industrial scale where catalyst recycling can be implemented.

Benefits
  • Chemoenzymatic Route:

    • High Enantioselectivity: The enzymatic reduction provides excellent optical purity.

    • Green Chemistry: This route utilizes a biodegradable catalyst and mild, aqueous reaction conditions, making it environmentally friendly.[2][6][7]

    • Low Catalyst Cost: The low cost of Baker's yeast is a significant advantage.[2]

  • Asymmetric Chemical Synthesis:

    • High Yield and Efficiency: This direct, one-step synthesis generally results in a higher overall yield and shorter reaction time.

    • Process Simplicity: A single-step process simplifies scale-up and reduces the need for intermediate purification.

    • Predictability: Chemical catalysis can be more predictable and less sensitive to reaction conditions compared to whole-cell biocatalysis.

Conclusion and Recommendations

Both the chemoenzymatic and the asymmetric chemical synthesis routes offer viable pathways to high-purity this compound.

The chemoenzymatic route is highly attractive for its low cost of starting materials, exceptional enantioselectivity, and adherence to green chemistry principles. It is an excellent choice for laboratory-scale synthesis and for applications where sustainability is a primary concern. The main drawbacks are the two-step process and potentially more complex purification from the fermentation broth.

The asymmetric chemical synthesis route provides a more direct and efficient pathway with a higher overall yield. While the initial catalyst investment is high, this route may be more cost-effective for large-scale industrial production, especially if the catalyst can be efficiently recycled. The process simplicity is also a significant advantage for manufacturing.

Recommendation:

  • For academic research and small-scale synthesis , where cost and environmental impact are major considerations, the chemoenzymatic route is recommended.

  • For industrial-scale production , where process efficiency, yield, and throughput are paramount, the asymmetric chemical synthesis route, despite the higher initial catalyst cost, is likely the more economically viable option in the long run. Further process optimization, including catalyst loading reduction and recycling, would be crucial for industrial implementation.

References

Conformational Analysis of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Circular Dichroism Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational landscape of (R)-3-(hydroxymethyl)cyclohexanone, a chiral building block of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages comprehensive data from its close structural analog, (R)-3-methylcyclohexanone, to provide insights into its conformational behavior and chiroptical properties. The principles and techniques discussed are directly applicable to the conformational analysis of this compound and other substituted cyclohexanones.

Introduction to Conformational Isomerism in Substituted Cyclohexanones

The chair conformation is the most stable arrangement for a cyclohexane ring. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium, and their relative populations are determined by their steric and electronic interactions. In the case of this compound, the key equilibrium is between the conformer with the hydroxymethyl group in the equatorial position and the one with it in the axial position. Understanding this equilibrium is crucial as the biological activity and physical properties of the molecule are often dependent on its three-dimensional structure.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations in solution. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule.

Comparative Analysis: (R)-3-methylcyclohexanone as a Model System

Extensive experimental and theoretical studies on (R)-3-methylcyclohexanone provide a robust framework for understanding the conformational preferences of 3-substituted cyclohexanones. The primary equilibrium is between the equatorial and axial conformers.

Conformational Equilibrium of (R)-3-methylcyclohexanone

The following diagram illustrates the conformational equilibrium between the equatorial and axial conformers of (R)-3-methylcyclohexanone.

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) Equatorial Axial Equatorial->Axial Ring Flip G A Initial 3D Structure of This compound B Conformational Search (e.g., Molecular Mechanics) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization & Energy Calculation (DFT) C->D E Equatorial Conformer (Optimized Geometry & Energy) D->E F Axial Conformer (Optimized Geometry & Energy) D->F G CD Spectrum Calculation (TD-DFT) for Each Conformer E->G F->G H Individual CD Spectra G->H I Boltzmann Averaging of Spectra H->I J Predicted CD Spectrum I->J K Comparison with Experimental CD Spectrum J->K

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of 3-(hydroxymethyl)cyclohexanone is a critical transformation in organic chemistry, yielding a chiral building block for the synthesis of various pharmaceutical compounds and natural products. The stereoselective introduction of a hydroxymethyl group at the C3 position of the cyclohexanone ring has been approached through various catalytic systems, each with its own set of advantages and limitations. This guide provides a comparative overview of organocatalytic, metal-based, and biocatalytic approaches for this synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency of different catalytic systems for the asymmetric synthesis of 3-(hydroxymethyl)cyclohexanone can be evaluated based on key performance indicators such as enantiomeric excess (e.e.), yield, reaction time, and catalyst loading. The following table summarizes the available quantitative data for representative catalysts from three major classes: organocatalysts, metal-based catalysts, and biocatalysts.

Catalyst TypeCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
Organocatalyst L-Threonine10244287
Organocatalyst L-Proline20-3012-48Moderate to GoodUp to 95%
Metal-Based Catalyst Chiral 2,2'-Bipyridine Scandium Complex512-24GoodHigh
Biocatalyst Thiamine Diphosphate (ThDP)-dependent LyaseWhole cells24-72VariableUp to >99%

Detailed Experimental Protocols

Organocatalytic Approach: L-Threonine Catalyzed α-Hydroxymethylation

This method, reported by Chen et al., utilizes the readily available amino acid L-Threonine as a chiral organocatalyst for the direct asymmetric α-hydroxymethylation of cyclohexanone.[1][2] The presence of a dehydrating agent was found to be beneficial for the reaction yield.

Materials:

  • Cyclohexanone

  • Formalin (aqueous formaldehyde solution)

  • L-Threonine

  • Magnesium sulfate (anhydrous)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and L-Threonine (0.1 mmol, 10 mol%) in the chosen solvent, add formalin (2.0 mmol).

  • Add anhydrous magnesium sulfate as a dehydrating agent.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(hydroxymethyl)cyclohexanone.

  • Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Metal-Based Catalysis: Chiral Scandium Complex

While not specifically demonstrated for cyclohexanone, a chiral 2,2'-bipyridine scandium complex has been shown to be effective for the highly enantioselective hydroxymethylation of other ketones and represents a promising metal-based approach.[3][4]

Materials:

  • Cyclohexanone

  • Formaldehyde source (e.g., paraformaldehyde)

  • Chiral 2,2'-bipyridine ligand

  • Scandium triflate (Sc(OTf)₃)

  • Solvent (e.g., water with surfactants like sodium dodecyl sulfate)

Procedure:

  • In a reaction vessel, prepare the chiral scandium catalyst in situ by stirring the chiral 2,2'-bipyridine ligand and Sc(OTf)₃ in the reaction solvent.

  • Add the surfactant (e.g., sodium dodecyl sulfate) to the aqueous medium.

  • Add cyclohexanone (1.0 mmol) and the formaldehyde source to the catalyst solution.

  • Stir the mixture at the desired temperature for 12-24 hours.

  • After the reaction is complete, extract the product with an organic solvent.

  • Dry the organic phase and concentrate it.

  • Purify the product by chromatography.

  • Analyze the enantiomeric excess by chiral HPLC.

Biocatalytic Approach: ThDP-Dependent Lyase

Thiamine diphosphate (ThDP)-dependent lyases are powerful biocatalysts for the asymmetric carboligation of aldehydes and ketones. While a specific protocol for 3-(hydroxymethyl)cyclohexanone is not detailed in the provided search results, a general procedure using whole cells overexpressing a suitable lyase can be outlined.[5]

Materials:

  • Cyclohexanone

  • Formaldehyde

  • Recombinant whole cells expressing a ThDP-dependent lyase

  • Buffer solution (e.g., potassium phosphate buffer)

  • Glucose (for cofactor regeneration)

  • Organic co-solvent (optional, to improve substrate solubility)

Procedure:

  • In a temperature-controlled bioreactor or shake flask, suspend the recombinant whole cells in the buffer solution.

  • Add glucose to the cell suspension to facilitate cofactor regeneration.

  • Add cyclohexanone and formaldehyde to the reaction mixture. An organic co-solvent may be used to enhance the solubility of cyclohexanone.

  • Incubate the reaction mixture with agitation at an optimal temperature (e.g., 30 °C) for 24-72 hours.

  • Monitor the reaction progress by techniques such as GC or HPLC.

  • Once the reaction is complete, separate the biomass by centrifugation.

  • Extract the product from the supernatant with an appropriate organic solvent.

  • Purify the 3-(hydroxymethyl)cyclohexanone by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and experimental workflows for the different approaches.

Organocatalytic_Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + Catalyst Catalyst L-Threonine Iminium Iminium Ion Intermediate Enamine->Iminium + Formaldehyde Formaldehyde Formaldehyde Product 3-(Hydroxymethyl)cyclohexanone Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Proposed catalytic cycle for the L-Threonine catalyzed asymmetric α-hydroxymethylation of cyclohexanone.

Metal_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Ligand Chiral Ligand Catalyst Chiral Sc-Complex Ligand->Catalyst Metal Sc(OTf)₃ Metal->Catalyst Reaction_Mix Reaction in Aqueous Micelles Catalyst->Reaction_Mix Substrate Cyclohexanone + Formaldehyde Source Substrate->Reaction_Mix Extraction Extraction Reaction_Mix->Extraction Purification Purification Extraction->Purification Product Enantioenriched Product Purification->Product Analysis Chiral HPLC Product->Analysis

Caption: Experimental workflow for the metal-catalyzed asymmetric hydroxymethylation.

Biocatalysis_Workflow cluster_bioreaction Biocatalytic Reaction cluster_downstream Downstream Processing Cells Recombinant E. coli (overexpressing Lyase) Bioreactor Bioreactor/ Shake Flask Cells->Bioreactor Substrates Cyclohexanone + Formaldehyde Substrates->Bioreactor Buffer Buffer + Glucose Buffer->Bioreactor Centrifugation Centrifugation Bioreactor->Centrifugation Extraction Extraction Centrifugation->Extraction Purification Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the biocatalytic synthesis of 3-(hydroxymethyl)cyclohexanone.

References

Determining the Absolute Configuration of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Key Experimental Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For a molecule such as (R)-3-(hydroxymethyl)cyclohexanone, which contains a stereocenter, confirming its three-dimensional arrangement is essential for understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of the primary experimental methods used to determine the absolute configuration of this and similar chiral molecules, complete with experimental protocols and data presentation formats.

Comparison of Analytical Techniques

The selection of an appropriate method for determining absolute configuration depends on factors such as the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. Below is a summary of common techniques applicable to this compound.

Method Principle Advantages Disadvantages Sample Requirements
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (Cotton effect) is characteristic of the stereochemistry.Non-destructive, relatively fast, applicable to solutions.Requires a chromophore near the stereocenter (the ketone in this case). Interpretation can be complex for flexible molecules.Enantiomerically enriched sample in a suitable solvent (e.g., methanol, acetonitrile).
NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) The chiral molecule is reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration.High sensitivity, provides detailed structural information, widely available instrumentation.Requires chemical modification of the sample, which can be time-consuming. Analysis of spectra can be complex.Enantiomerically enriched sample that can be derivatized (the hydroxyl group in this case).
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light. Provides a detailed fingerprint of the molecule's stereochemistry.Applicable to a wide range of molecules in solution, even those without UV-Vis chromophores. Provides rich structural information.Lower sensitivity than electronic CD, requires specialized equipment. Interpretation relies on computational modeling.Enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃).
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Provides an unambiguous determination of the absolute configuration.Requires a single, high-quality crystal, which can be difficult to obtain. For light-atom molecules, derivatization with a heavy atom may be necessary.A suitable single crystal of the compound or a derivative.

Experimental Protocols and Data Presentation

Circular Dichroism (CD) Spectroscopy

Principle: The ketone chromophore in 3-(hydroxymethyl)cyclohexanone allows for the use of CD spectroscopy. The sign of the Cotton effect for the n → π* transition of the carbonyl group can be predicted using the Octant Rule, which relates the spatial disposition of substituents relative to the carbonyl group to the sign of the CD signal. For this compound, the position of the hydroxymethyl group in the most stable chair conformation will determine the sign of the Cotton effect. A positive Cotton effect is generally expected for (R)-3-alkylcyclohexanones when the alkyl group is in an equatorial position.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum from 400 nm to 200 nm.

  • Data Analysis: Identify the sign of the Cotton effect around the n → π* transition of the ketone (typically ~280-300 nm). Compare the observed sign with the prediction from the Octant Rule for the (R)-configuration.

Data Presentation:

Compound Solvent λmax (nm) Δε (M⁻¹cm⁻¹) Predicted Cotton Effect (Octant Rule) Conclusion
This compoundMethanol~290PositivePositiveConsistent with (R)-configuration

(Note: The Δε value is hypothetical and for illustrative purposes. Actual values would be obtained from the experiment.)

NMR Spectroscopy: The Mosher's Ester Method

Principle: The absolute configuration of the secondary alcohol resulting from the reduction of the hydroxymethyl group, or by derivatizing the primary alcohol itself, can be determined using Mosher's method. The alcohol is esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The ¹H NMR spectra of the resulting diastereomeric esters are then compared. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center are analyzed to deduce the absolute configuration.

Experimental Protocol:

  • Derivatization:

    • React this compound with a reducing agent (e.g., NaBH₄) to form the corresponding diol.

    • Separately, react the diol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the respective Mosher's esters.

  • Purification: Purify the diastereomeric esters by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the ester linkage. A positive Δδ for protons on one side and a negative Δδ on the other side reveals the absolute configuration based on the established Mosher's method model.

Data Presentation:

Proton δ (S-MTPA ester) (ppm) δ (R-MTPA ester) (ppm) Δδ (δS - δR) (ppm)
H-a4.254.20+0.05
H-b4.154.12+0.03
H-c2.102.18-0.08
H-d1.851.95-0.10

(Note: The chemical shift values are hypothetical and for illustrative purposes.)

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle: VCD measures the difference in absorbance of left and right circularly polarized infrared light for vibrational transitions. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Protocol:

  • Sample Preparation: Dissolve an enantiomerically enriched sample of this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Instrumentation: Use a VCD spectrometer.

  • Data Acquisition: Record the VCD and IR spectra over the mid-IR range (e.g., 2000-1000 cm⁻¹).

  • Computational Modeling: Perform DFT calculations to predict the VCD spectrum for the (R)-configuration.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Data Presentation: The primary data is a graphical overlay of the experimental and calculated VCD spectra. A table summarizing the agreement can also be presented.

Frequency Range (cm⁻¹) Experimental VCD Sign Calculated VCD Sign for (R)-isomer Assignment
1715++C=O stretch
1450--CH₂ scissoring
1220++C-O stretch

Visualizations

Determination_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Conclusion Sample Enantiomerically Enriched This compound CD Circular Dichroism Sample->CD NMR NMR (Mosher's Method) Sample->NMR VCD Vibrational Circular Dichroism Sample->VCD Xray X-ray Crystallography Sample->Xray CD_Analysis Compare Cotton Effect to Octant Rule CD->CD_Analysis NMR_Analysis Analyze Δδ values of Diastereomers NMR->NMR_Analysis VCD_Analysis Compare Experimental and Calculated Spectra VCD->VCD_Analysis Xray_Analysis Solve Crystal Structure Xray->Xray_Analysis Conclusion Absolute Configuration Determined CD_Analysis->Conclusion NMR_Analysis->Conclusion VCD_Analysis->Conclusion Xray_Analysis->Conclusion

Caption: Workflow for the determination of absolute configuration.

Mosher_Method_Logic cluster_0 Reactant cluster_1 Derivatization cluster_2 Diastereomeric Esters cluster_3 NMR Analysis cluster_4 Configuration Assignment Chiral_Alcohol Chiral Alcohol (R-OH) R_MTPA (R)-MTPA-Cl Chiral_Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Chiral_Alcohol->S_MTPA R_R_Ester R,R-Ester R_MTPA->R_R_Ester R_S_Ester R,S-Ester S_MTPA->R_S_Ester NMR_Spectra Record ¹H NMR Spectra R_S_Ester->NMR_Spectra R_R_Ester->NMR_Spectra Delta_Delta Calculate Δδ = δS - δR NMR_Spectra->Delta_Delta Assign_Config Assign Absolute Configuration Delta_Delta->Assign_Config

A Comparative Guide to the Applications of (R)-3-(hydroxymethyl)cyclohexanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block prized in organic synthesis for its bifunctional nature. The presence of a ketone, a primary alcohol, and a stereocenter on a cyclohexane scaffold makes it a valuable precursor for creating complex molecular architectures. This guide provides a comparative overview of its primary applications, focusing on its role in the synthesis of high-value pharmaceutical agents, and presents experimental data and protocols to support its utility against alternative synthetic strategies.

Core Applications and Comparative Analysis

The utility of this compound is most prominent in the synthesis of complex cyclic systems where control of stereochemistry is paramount. Its two reactive centers—the ketone and the hydroxyl group—can be selectively manipulated to build intricate molecular frameworks.[1]

1. Intermediate for Anti-inflammatory and Cytoprotective Agents

A significant application of this chiral ketone is in the synthesis of complex tricyclic compounds with potent biological activity.[1] Notably, it serves as a key intermediate in the multi-step synthesis of a hydroxymethyl tricyclic ketone, which is a precursor to the highly potent anti-inflammatory and cytoprotective agent, TBE-31.[2]

Experimental Workflow: Synthesis of Tricyclic Ketone Intermediate

The following diagram illustrates the synthetic logic starting from cyclohexanone to the key tricyclic intermediate, a pathway where a hydroxymethyl-cyclohexanone derivative is crucial.

G cluster_0 Synthesis of Hydroxymethyl Tricyclic Ketone A Cyclohexanone B (R)-3-(hydroxymethyl) cyclohexanone Derivative A->B Multi-step synthesis C Key Intermediate: Hydroxymethyl Tricyclic Ketone ((+/-)-(4aS,8aS)-8a-(hydroxymethyl)-...) B->C Annulation Reactions D Final Product: Potent Anti-inflammatory Agent (e.g., TBE-31) C->D Further Transformations (15 total steps from cyclohexanone)

Caption: Synthetic pathway from cyclohexanone to a potent anti-inflammatory agent.

Performance Data

The established synthesis demonstrates the efficiency of using a cyclohexanone-derived intermediate. While direct comparisons of synthetic routes for TBE-31 are scarce in the literature, the reported overall yield provides a benchmark for evaluating potential alternative pathways.

ParameterValueSource
Starting MaterialCyclohexanone[2]
Key Intermediate(+/-)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one[2]
Steps to Intermediate5[2]
Yield to Intermediate34%[2]
Total Steps to Final Product (TBE-31)15[2]
Overall Yield (from Cyclohexanone)9.2%[2]

Key Experimental Protocol: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol describes a general method for the enantioselective synthesis of hydroxymethylated ketones, a key step in producing chiral building blocks like this compound.[1]

  • Catalyst Preparation : A chiral organocatalyst, such as a proline derivative, is dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup : Cyclohexanone is added to the catalyst solution.

  • Reagent Addition : An aqueous solution of formaldehyde is added dropwise to the mixture at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring : The reaction is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC or GC-MS for the consumption of the starting material.

  • Workup and Purification : The reaction is quenched with a suitable reagent, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired α-hydroxymethylated cyclohexanone.

2. Precursor for Carbocyclic Nucleoside Analogues

This compound is an important precursor in the synthesis of carbocyclic nucleoside analogues. In these molecules, the cyclohexane ring acts as a bioisostere for the furanose (ribose or deoxyribose) ring found in natural nucleosides. This substitution can significantly enhance the metabolic stability of the resulting drug candidates by making them resistant to enzymatic cleavage.[1]

Logical Relationship: Bioisosteric Replacement

The diagram below illustrates the conceptual replacement of the ribose sugar with the cyclohexanone-derived scaffold.

G cluster_0 Carbocyclic Nucleoside Analogue Design A Natural Nucleoside B Ribose Sugar Moiety (Metabolically Labile) A->B C Nucleobase A->C E This compound -derived Scaffold (Metabolically Stable) B->E Bioisosteric Replacement D Carbocyclic Analogue D->E F Nucleobase D->F

Caption: Use of a cyclohexanone scaffold as a stable ribose sugar substitute.

Comparative Advantages

The primary advantage of using a cyclohexanone-based scaffold over the natural ribose ring is the enhanced stability and potential for improved pharmacokinetic properties.

FeatureNatural NucleosidesCarbocyclic Analogues
Scaffold Ribose/Deoxyribose (Furanose)Cyclohexane
Key Linkage Glycosidic BondCarbon-Carbon Bond
Metabolic Stability Susceptible to phosphorylase cleavageResistant to phosphorylase cleavage
Therapeutic Potential Often requires modification to improve stabilityInherently more stable, leading to potentially longer half-life

Key Experimental Protocol: General Synthesis of a Carbocyclic Nucleoside Analogue

This generalized protocol outlines the key steps in utilizing a hydroxymethyl-cyclohexanone derivative to synthesize a carbocyclic nucleoside.

  • Protection : The hydroxyl and ketone groups of this compound are appropriately protected using standard protecting group chemistry.

  • Activation : The protected cyclohexane ring is functionalized to allow for the coupling of a nucleobase. This may involve creating a leaving group at a specific position.

  • Coupling : The activated cyclohexane intermediate is reacted with a protected nucleobase (e.g., adenine, guanine) under basic conditions to form the C-N bond.

  • Deprotection : All protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, hydrogenolysis) to yield the final carbocyclic nucleoside analogue.

  • Purification : The final compound is purified using techniques such as crystallization or preparative HPLC.

3. Substrate in Enzymatic Studies

Beyond its role in synthesis, 3-(hydroxymethyl)cyclohexanone serves as a model substrate in biochemical research, particularly in enzymatic studies involving alcohol dehydrogenases. These studies help elucidate enzyme kinetics and substrate specificity, contributing to the broader understanding of oxidation-reduction reactions in biological systems.[1]

References

assessing the scalability of (R)-3-(hydroxymethyl)cyclohexanone synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of chiral building blocks is a critical cornerstone of pharmaceutical manufacturing. (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral intermediate, is no exception. This guide provides a comprehensive comparison of the leading methodologies for its synthesis, with a focus on scalability, supported by available experimental data and detailed protocols. We will delve into three primary strategies: asymmetric hydrogenation of a prochiral keto-ester, biocatalytic reduction of a ketone, and lipase-catalyzed kinetic resolution of the racemic alcohol.

At a Glance: Comparison of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesScalability Potential
Asymmetric Hydrogenation High enantioselectivity, high yield, mature technology for industrial scale-up.Requires specialized and often expensive chiral ligands and high-pressure hydrogenation equipment.Excellent
Biocatalytic Reduction High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").Can have lower substrate concentrations, potential for enzyme inhibition, requires expertise in biocatalysis.Good to Excellent
Lipase-Catalyzed Kinetic Resolution Readily available and relatively inexpensive enzymes, mild reaction conditions.Maximum theoretical yield is 50%, requires efficient separation of the product from the unreacted enantiomer and the acylated product.Moderate to Good

Method 1: Asymmetric Hydrogenation of a Prochiral Keto-ester

Asymmetric hydrogenation stands as a powerful and well-established technology for the large-scale production of enantiomerically pure compounds. The synthesis of this compound via this route typically involves a two-step process: the asymmetric hydrogenation of a prochiral β-keto-ester, such as ethyl 3-oxocyclohexanecarboxylate, followed by the reduction of the ester functionality.

Experimental Workflow

cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Ester Reduction A Ethyl 3-oxocyclohexanecarboxylate B Asymmetric Hydrogenation (Chiral Ru- or Rh-catalyst, H2) A->B Substrate C Ethyl (R)-3-hydroxycyclohexanecarboxylate B->C Product D Ethyl (R)-3-hydroxycyclohexanecarboxylate E Reduction (e.g., LiAlH4, NaBH4) D->E Intermediate F This compound E->F Final Product

Figure 1. Asymmetric hydrogenation workflow.
Scalability Assessment

The scalability of asymmetric hydrogenation is a significant advantage. The technology is mature and widely implemented in the pharmaceutical industry. High turnover numbers (TON) and turnover frequencies (TOF) can be achieved with optimized catalysts and reaction conditions, making the process economically viable on a large scale. However, the initial investment in high-pressure hydrogenation equipment and the cost of chiral ligands can be substantial.

Quantitative Data (Illustrative)

ParameterValue
SubstrateEthyl 3-oxocyclohexanecarboxylate
CatalystRu-BINAP complex
Substrate/Catalyst Ratio1000-10,000
Hydrogen Pressure10-100 atm
Temperature25-80 °C
Reaction Time4-24 hours
Enantiomeric Excess (ee)>95%
Yield>90%
Experimental Protocol (General)
  • Catalyst Preparation: A chiral ruthenium or rhodium-based catalyst (e.g., Ru-BINAP) is prepared or sourced commercially.

  • Hydrogenation: The substrate, ethyl 3-oxocyclohexanecarboxylate, is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor. The catalyst is added, and the reactor is purged with hydrogen gas. The reaction is stirred under hydrogen pressure at a controlled temperature until completion.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the resulting ethyl (R)-3-hydroxycyclohexanecarboxylate is purified by distillation or chromatography.

  • Ester Reduction: The purified ester is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) to yield this compound. The reaction is quenched, and the product is extracted and purified.

Method 2: Biocatalytic Reduction of a Prochiral Ketone

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of whole-cell biocatalysts (e.g., Baker's yeast) or isolated ketoreductase (KRED) enzymes for the asymmetric reduction of a prochiral ketone precursor is a promising route to this compound.

Experimental Workflow

cluster_0 Biocatalytic Reduction A 3-Oxocyclohexane-1-carbaldehyde or protected equivalent B Bioreduction (Ketoreductase or Baker's Yeast, Cofactor Regeneration System) A->B Substrate C This compound B->C Product

Figure 2. Biocatalytic reduction workflow.
Scalability Assessment

The scalability of biocatalytic processes has advanced significantly. The use of immobilized enzymes allows for easier catalyst recovery and reuse, improving process economics. Whole-cell systems can be advantageous as they contain the necessary cofactors and regeneration systems. High space-time yields can be achieved in optimized fermenter systems. Challenges in scalability include maintaining sterile conditions, managing potential substrate or product inhibition of the enzyme, and downstream processing to isolate the product from the aqueous reaction medium.

Quantitative Data (from literature on similar substrates)

ParameterValueReference
BiocatalystBaker's YeastBiotransformation of 1,3-cyclohexanedione offered optically pure 3-hydroxy cyclohexanone (ee=93.3%).[1]
Substrate Concentration10-100 g/LVaries depending on enzyme and substrate
Co-substrate (for cofactor regeneration)Glucose, isopropanolOften required for isolated enzymes
Temperature25-40 °CMild conditions are a key advantage
Reaction Time12-48 hours
Enantiomeric Excess (ee)>99%Achievable with specific ketoreductases
Yield80-95%
Experimental Protocol (Using a Ketoreductase)
  • Enzyme and Cofactor Preparation: A commercially available or in-house produced ketoreductase is prepared. A cofactor regeneration system (e.g., glucose dehydrogenase and glucose) is also prepared.

  • Bioreduction: The substrate (e.g., 3-oxocyclohexane-1-carbaldehyde) is added to a buffered aqueous solution containing the ketoreductase, the cofactor (NADP+ or NAD+), and the cofactor regeneration system. The pH is maintained at an optimal level for the enzyme. The reaction mixture is gently agitated at a controlled temperature.

  • Work-up and Purification: Once the reaction is complete, the enzyme is denatured or removed (e.g., by centrifugation if using whole cells, or filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the product is purified by distillation or chromatography.

Method 3: Lipase-Catalyzed Kinetic Resolution of Racemic 3-(hydroxymethyl)cyclohexanone

Kinetic resolution is a widely used technique for separating enantiomers. In this approach, a lipase enzyme selectively acylates one enantiomer of a racemic mixture of 3-(hydroxymethyl)cyclohexanone, leaving the other enantiomer unreacted.

Experimental Workflow

cluster_0 Kinetic Resolution A (R,S)-3-(hydroxymethyl)cyclohexanone B Lipase-catalyzed acylation (e.g., Lipase from Pseudomonas cepacia, Acyl donor like vinyl acetate) A->B Racemic Substrate C This compound + (S)-3-(acetoxymethyl)cyclohexanone B->C Products

Figure 3. Lipase-catalyzed kinetic resolution.
Scalability Assessment

The scalability of lipase-catalyzed resolutions is generally good, especially with the use of robust, immobilized lipases that can be recycled. The reactions are typically performed under mild conditions and do not require specialized equipment. The main challenge in scaling up this method is the inherent 50% maximum yield for the desired enantiomer and the need for an efficient separation of the unreacted alcohol from the acylated product. This separation can become a bottleneck at larger scales.

Quantitative Data

ParameterValueReference
BiocatalystLipase from Pseudomonas cepacia (PCL)For the resolution of 3-hydroxycyclohexanone, PCL gave a 39% yield of (R)-3-oxocyclohexyl acetate with 75% ee.
Acyl DonorVinyl acetate, isopropenyl acetate
SolventToluene, MTBE, or solvent-free
Temperature25-50 °C
Reaction Time24-72 hours
Enantiomeric Excess (ee) of unreacted alcohol>95%Can be achieved by stopping the reaction at ~50% conversion
Yield of (R)-enantiomer<50%Theoretical maximum is 50%
Experimental Protocol (General)
  • Reaction Setup: Racemic 3-(hydroxymethyl)cyclohexanone is dissolved in a suitable organic solvent (or used neat). An acyl donor (e.g., vinyl acetate) and an immobilized lipase are added to the mixture.

  • Kinetic Resolution: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the conversion.

  • Work-up and Purification: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted alcohol. The immobilized enzyme is filtered off for reuse. The filtrate contains the desired (R)-alcohol and the acylated (S)-enantiomer. These are separated by column chromatography or distillation.

Conclusion

The choice of the most suitable synthesis method for this compound on a large scale depends on several factors, including the required optical purity, cost considerations, available equipment, and environmental impact.

  • Asymmetric hydrogenation is a highly efficient and scalable option for producing large quantities of the target molecule with high enantiopurity, provided the initial investment in equipment and catalysts is feasible.

  • Biocatalytic reduction presents a green and highly selective alternative with the potential for high space-time yields, particularly with the use of optimized ketoreductases.

  • Lipase-catalyzed kinetic resolution is a practical and cost-effective method, especially for moderate scales, but is limited by a theoretical maximum yield of 50% and the need for efficient product separation.

For industrial-scale production, asymmetric hydrogenation and biocatalytic reduction are generally the more attractive options due to their potential for higher yields and throughput compared to kinetic resolution. Further process development and optimization would be necessary to select the most economically and environmentally sustainable route for a specific manufacturing scenario.

References

A Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in pharmaceutical synthesis. We will delve into enzymatic and chemo-catalytic approaches, presenting available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.

Enzymatic Kinetic Resolution: A Lipase-Catalyzed Approach

Enzymatic kinetic resolution (EKR) is a widely employed and highly efficient method for resolving racemates. Lipases, in particular, are versatile and readily available biocatalysts that can enantioselectively acylate alcohols. While direct experimental data for the kinetic resolution of 3-(hydroxymethyl)cyclohexanone is not extensively published, a highly analogous substrate, 3-hydroxycyclohexanone, has been successfully resolved using this method. The data from this analogous system provides a strong foundation for developing a protocol for 3-(hydroxymethyl)cyclohexanone.

Performance of Various Lipases in the Resolution of a Structural Analog

The following table summarizes the performance of different lipases in the kinetic resolution of rac-3-hydroxycyclohexanone via transesterification with vinyl acetate. This data serves as a valuable starting point for enzyme selection for the resolution of 3-(hydroxymethyl)cyclohexanone.

LipaseYield of (R)-acetate (%)Enantiomeric Excess (e.e.) of (R)-acetate (%)
Pseudomonas fluorescens lipase (PFL)5752
Pseudomonas cepacia lipase (PCL)3975
Porcine pancreatic lipase (PPL-II)2591

Data adapted from a study on the kinetic resolution of rac-3-hydroxycyclohexanone.

Proposed Experimental Protocol: Lipase-Catalyzed Acetylation

This protocol is adapted from the successful resolution of rac-3-hydroxycyclohexanone and is proposed as a starting point for the kinetic resolution of rac-3-(hydroxymethyl)cyclohexanone.

Materials:

  • Racemic 3-(hydroxymethyl)cyclohexanone

  • Selected Lipase (e.g., Pseudomonas cepacia lipase - PCL)

  • Vinyl acetate (acyl donor and solvent)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether - TBME)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).

  • Add vinyl acetate (5.0 mmol) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting acetylated product and the unreacted alcohol by column chromatography.

G

Enzymatic Kinetic Resolution Workflow

Comparison with Alternative Methods

While enzymatic kinetic resolution is a robust method, several other strategies can be employed to obtain enantiomerically pure 3-(hydroxymethyl)cyclohexanone.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Kinetic Resolution (EKR) Enantioselective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the other enantiomer unreacted.High enantioselectivity, mild reaction conditions, environmentally benign catalysts.Maximum theoretical yield of 50% for each enantiomer, requires separation of product and unreacted starting material.
Chemo-catalytic Dynamic Kinetic Resolution (DKR) Combines enzymatic resolution with in-situ racemization of the unreacted enantiomer using a chemical catalyst (e.g., a ruthenium complex).Theoretical yield of up to 100% of a single enantiomer, one-pot procedure.Requires compatible enzyme and chemical catalyst, may require optimization of reaction conditions to avoid catalyst deactivation.
Asymmetric Synthesis Direct synthesis of a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.High theoretical yield, no need to resolve a racemic mixture.May require more complex starting materials and catalysts, optimization of enantioselectivity can be challenging.
Organocatalytic Asymmetric α-Hydroxymethylation Enantioselective introduction of a hydroxymethyl group at the α-position of cyclohexanone using a small organic molecule as a catalyst (e.g., proline).Metal-free, often uses readily available and inexpensive catalysts.May have limitations in substrate scope and scalability.

G

Conceptual Comparison of Strategies

Conclusion

A Comparative Guide to the Biological Activity of (R)- and (S)-3-(Hydroxymethyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides a comparative framework for evaluating the biological activity of derivatives of (R)- and (S)-3-(hydroxymethyl)cyclohexanone, two enantiomeric scaffolds with potential applications in drug discovery. While direct comparative studies on the biological activities of derivatives from these specific enantiomers are not extensively available in current literature, this guide will establish the scientific rationale for such comparisons, provide hypothetical experimental protocols, and present illustrative data to guide future research.

The fundamental principle underpinning this comparison is that biological systems, being chiral themselves (composed of L-amino acids and D-sugars), often interact stereoselectively with chiral molecules. This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects. For instance, the (S)-enantiomer of the anesthetic ketamine is a more potent NMDA receptor antagonist and anesthetic than its (R)-counterpart[1]. Similarly, the anti-inflammatory activity of ibuprofen is primarily attributed to the (S)-enantiomer[2]. These examples underscore the necessity of evaluating the individual enantiomers of any chiral drug candidate.

Hypothetical Comparative Biological Evaluation: Anticancer Activity

Based on the known anticancer activities of various cyclohexanone derivatives, a key area for comparative investigation would be in oncology[3][4][5][6][7]. The following sections outline a hypothetical experimental workflow to compare the anticancer potency of (R)- and (S)-3-(hydroxymethyl)cyclohexanone derivatives.

Table 1: Hypothetical Anticancer Activity of (R)- and (S)-Cyclohexanone Derivatives

This table presents illustrative data comparing the half-maximal inhibitory concentration (IC50) of hypothetical (R)- and (S)-derivatives against different cancer cell lines.

DerivativeEnantiomerCancer Cell LineIC50 (µM)
Compound A (R)MCF-7 (Breast)5.2
(S)MCF-7 (Breast)25.8
(R)HCT116 (Colon)8.1
(S)HCT116 (Colon)42.3
Compound B (R)A549 (Lung)12.5
(S)A549 (Lung)11.9

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the (R)- and (S)-derivatives (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are treated with the IC50 concentration of the more active enantiomer and its counterpart for 48 hours.

  • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • After incubation in the dark, the cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition Proliferation Cell Proliferation ERK->Proliferation R_Derivative (R)-Derivative R_Derivative->Receptor High Affinity Binding S_Derivative (S)-Derivative S_Derivative->Receptor Low Affinity Binding

Caption: Hypothetical signaling pathway showing stereoselective inhibition.

This diagram illustrates how the (R)-enantiomer of a hypothetical derivative could bind with high affinity to a receptor tyrosine kinase, leading to the inhibition of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. The (S)-enantiomer, in this example, shows lower affinity and is therefore less effective.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis R_Synth Synthesis of (R)-Derivative Cell_Culture Cancer Cell Culture R_Synth->Cell_Culture S_Synth Synthesis of (S)-Derivative S_Synth->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis Data_Comparison Comparative Analysis of (R) vs (S) Activity Apoptosis->Data_Comparison

Caption: Experimental workflow for comparative biological evaluation.

This flowchart outlines the key steps in a proposed study to compare the biological activities of the (R)- and (S)-derivatives, from synthesis to in vitro evaluation and data analysis.

Conclusion

The stereochemistry of 3-(hydroxymethyl)cyclohexanone derivatives is a critical factor that requires thorough investigation to unlock their full therapeutic potential. While direct comparative data is currently sparse, the principles of stereoselectivity in drug action strongly suggest that the (R)- and (S)-enantiomers are likely to exhibit different biological activities. The hypothetical experimental framework provided in this guide offers a roadmap for researchers to systematically evaluate these differences. Such studies are essential for identifying the more potent and potentially less toxic enantiomer, a crucial step in the development of novel, safer, and more effective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of (R)-3-(Hydroxymethyl)cyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-3-(Hydroxymethyl)cyclohexanone, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal. According to GHS classifications, this chemical causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. While data for this specific compound is limited, related compounds like cyclohexanone are classified as flammable liquids, indicating that this compound should also be handled as potentially flammable.

Key Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray[2].

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection[2].

  • P273: Avoid release to the environment[3].

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidCymitQuimica[4]
Boiling Point 239.8 ± 13.0 °C (Predicted)LookChem[5]
Density 1.054 ± 0.06 g/cm³ (Predicted)LookChem[5]
Purity Typically ≥95%CymitQuimica[4]

Step-by-Step Disposal Protocol

Disposal must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[3].

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2][3].

  • Have an emergency spill kit readily available. Absorbent materials like vermiculite, dry sand, or diatomite should be on hand[6].

2. Waste Collection and Storage:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in its original container or a clearly labeled, compatible, and sealable waste container. The container should be marked as "Hazardous Waste" and list the full chemical name.

  • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from heat, sparks, and open flames[7].

3. Final Disposal Procedure:

  • The primary disposal method is to entrust the waste to a licensed and approved waste disposal company.

  • Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and certified contractors for handling such chemical waste.

  • Never pour this compound down the drain[8][9]. Some related compounds are very toxic to aquatic life, and this precaution prevents environmental contamination[3].

  • Handle uncleaned, empty containers as you would the product itself. Do not reuse them for other purposes.

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel and eliminate all sources of ignition[6][10].

  • Contain the spill using an inert absorbent material[6][8].

  • Collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as hazardous waste[7][10].

  • Ventilate the area and wash the spill site after the material has been removed[6].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal Path start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilate Work in a Ventilated Area (Chemical Fume Hood) ppe->ventilate collect Collect waste in a properly labeled, sealed container ventilate->collect no_mix Do Not Mix with Other Waste Streams collect->no_mix decision Pour down drain? no_mix->decision no_drain NO: Avoid Environmental Release decision->no_drain Incorrect contact_ehs YES: Contact Institutional EHS for Pickup decision->contact_ehs Correct disposal_plant Transfer to an Approved Waste Disposal Plant contact_ehs->disposal_plant

References

Personal protective equipment for handling (R)-3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (R)-3-(Hydroxymethyl)cyclohexanone in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on hazard assessments of similar chemical structures.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133, European Standard EN166[1][2][3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2][3]OSHA 29 CFR 1910.132
Respiratory Protection Use only in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][4]OSHA 29 CFR 1910.134, European Standard EN 149[1][2]

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards. Understanding these is critical for safe handling.

  • H315: Causes skin irritation [4][5]

  • H319: Causes serious eye irritation [4][5]

  • H335: May cause respiratory irritation [4][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep the container tightly closed when not in use.[4]

  • Ensure the storage area is clearly labeled with the chemical name and hazard symbols.

Handling and Experimental Workflow:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge, as flammable vapors may be present.[6]

  • Use only non-sparking tools.[1][6]

  • Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Wash hands thoroughly after handling.[6]

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1][2]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[2][8]

  • Do not allow the chemical to enter drains.

Disposal Plan:

  • Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[1]

  • Chemical waste should be collected in labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly instructed to do so.

  • Hand over the waste to a licensed disposal company.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Safely (Cool, Dry, Ventilated) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood ConductExp Conduct Experiment WorkInHood->ConductExp Spill Spill? WorkInHood->Spill Decontaminate Decontaminate Glassware & Surfaces ConductExp->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste Dispose Dispose via Licensed Contractor SegregateWaste->Dispose Spill->ConductExp No SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.